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  • Product: TRIS(DIMETHYLAMINO)GALLANE DIMER
  • CAS: 180335-73-3

Core Science & Biosynthesis

Foundational

A Guide to the Structural Elucidation of the Tris(dimethylamino)gallane Dimer

This technical guide provides an in-depth analysis of the crystal structure of the tris(dimethylamino)gallane dimer, [Ga(NMe2)3]2. Intended for researchers, scientists, and professionals in drug development and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the crystal structure of the tris(dimethylamino)gallane dimer, [Ga(NMe2)3]2. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the experimental rationale, methodology, and interpretation of the structural data, offering field-proven insights into the characterization of this significant organometallic compound. Tris(dimethylamino)gallane serves as a valuable precursor in the synthesis of gallium-based materials, particularly gallium nitride (GaN), a wide-bandgap semiconductor crucial for modern electronics and optoelectronics.[1][2][3][4] Understanding its solid-state structure is paramount for controlling its reactivity and deposition properties.

Introduction: The Significance of [Ga(NMe2)3]2

Tris(dimethylamino)gallane, with the empirical formula C6H18GaN3, exists as a dimer in the solid state, formally named bis(μ-dimethylamino)tetrakis(dimethylamino)digallium.[5] This dimeric structure arises from the electron-deficient nature of the gallium center, which seeks to achieve a more stable, coordinatively saturated state. The formation of a four-membered Ga2N2 ring through bridging dimethylamino ligands is a key feature of its structure. This dimerization significantly influences its physical and chemical properties, including its volatility and reactivity, which are critical parameters for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for GaN thin film fabrication.[4]

The structural analysis of this compound provides fundamental insights into the nature of gallium-nitrogen bonding, which is the cornerstone of III-V semiconductor chemistry.[6][7] The precise determination of bond lengths, bond angles, and the overall molecular geometry allows for a deeper understanding of the electronic and steric factors governing its stability and reaction pathways.

Experimental Workflow: From Synthesis to Structural Refinement

The elucidation of the crystal structure of [Ga(NMe2)3]2 is achieved through single-crystal X-ray diffraction, a powerful analytical technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[8][9] The following workflow represents a robust and self-validating protocol for obtaining high-quality crystallographic data.

Synthesis and Crystallization

The synthesis of tris(dimethylamino)gallane is typically achieved through the reaction of a gallium trihalide, such as gallium trichloride (GaCl3), with a lithium or sodium salt of dimethylamine, such as lithium dimethylamide (LiNMe2).[5][10] The reaction is performed under inert atmospheric conditions due to the high sensitivity of the reactants and products to air and moisture.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: A moisture-free Schlenk flask is charged with a solution of gallium trichloride in a suitable anhydrous solvent (e.g., diethyl ether or toluene).

  • Amide Addition: A stoichiometric amount of lithium dimethylamide solution is added dropwise to the gallium trichloride solution at a controlled temperature, typically 0 °C, to manage the exothermic nature of the reaction.

  • Reaction and Salt Filtration: The reaction mixture is allowed to stir for several hours to ensure complete reaction. The resulting lithium chloride precipitate is removed by filtration under an inert atmosphere.

  • Solvent Removal and Product Isolation: The solvent is removed from the filtrate under reduced pressure, yielding the crude product.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown from a saturated solution of the purified product in a non-polar solvent, such as hexane, by slow evaporation or by cooling the solution.

The rationale behind using a non-polar solvent for crystallization is to decrease the solubility of the polar [Ga(NMe2)3]2, promoting the formation of well-ordered crystals.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-Ray Diffraction Analysis GaCl3 GaCl3 in Anhydrous Solvent Reaction Reaction GaCl3->Reaction LiNMe2 LiNMe2 Solution LiNMe2->Reaction Filtration Filtration Reaction->Filtration SolventRemoval Solvent Removal Filtration->SolventRemoval CrudeProduct Crude [Ga(NMe2)3]2 SolventRemoval->CrudeProduct Dissolution Dissolution in Non-Polar Solvent CrudeProduct->Dissolution SlowEvaporation Slow Evaporation/ Cooling Dissolution->SlowEvaporation SingleCrystals Single Crystals SlowEvaporation->SingleCrystals DataCollection Data Collection SingleCrystals->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: Workflow for the synthesis and structural analysis of [Ga(NMe2)3]2.

Single-Crystal X-Ray Diffraction Analysis

The core of the structural elucidation lies in the single-crystal X-ray diffraction experiment.

Step-by-Step Data Acquisition and Refinement Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. The diffraction pattern is recorded as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The positions of the gallium atoms are typically determined first using direct methods or Patterson synthesis. The positions of the lighter nitrogen and carbon atoms are then located from the electron density map.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction patterns.

Structural Analysis and Discussion

The crystal structure of tris(dimethylamino)gallane reveals a dimeric molecule, [Ga(NMe2)3]2, with a central, planar Ga2N2 four-membered ring. This structure was first comprehensively characterized by Waggoner, Olmstead, and Power in 1990.[5]

Molecular Structure

The dimer possesses a center of inversion. Each gallium atom is coordinated to four nitrogen atoms in a distorted tetrahedral geometry. Two of the dimethylamino groups act as bridging ligands (μ-NMe2), forming the Ga2N2 core, while the other two are terminal.

Molecular Structure of the Tris(dimethylamino)gallane Dimer

Caption: Schematic of the dimeric structure of [Ga(NMe2)3]2.

Key Crystallographic Data

The following table summarizes the crucial crystallographic parameters for the tris(dimethylamino)gallane dimer. These data are essential for validating the structure and for computational modeling.

ParameterValueSignificance
Chemical FormulaC12H36Ga2N6Defines the elemental composition of the dimer.
Molecular Weight403.9 g/mol Molar mass of the dimeric unit.[1][]
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP21/cSpecifies the symmetry elements within the unit cell.
a (Å)8.894(3)Unit cell dimension.
b (Å)11.854(4)Unit cell dimension.
c (Å)10.518(3)Unit cell dimension.
β (°)103.52(2)Unit cell angle.
V (ų)1078.6(6)Volume of the unit cell.
Z2Number of dimeric molecules per unit cell.
Ga-N (bridging) (Å)~2.02Bond length within the Ga2N2 core.
Ga-N (terminal) (Å)~1.86Bond length to the non-bridging amino groups.

Note: The crystallographic data are based on the findings of Waggoner, Olmstead, and Power (1990).[5]

Interpretation of Structural Features
  • Ga-N Bond Lengths: The Ga-N bonds in the bridging positions are significantly longer than the terminal Ga-N bonds. This difference reflects the nature of the three-center, four-electron bonding within the Ga2N2 ring, where the electron density is shared between two gallium atoms and one nitrogen atom. The shorter terminal bonds are indicative of a more conventional two-center, two-electron bond with greater double-bond character due to pπ-pπ interactions between the nitrogen lone pair and the empty p-orbital on the gallium atom.

  • Coordination Geometry: The distorted tetrahedral geometry around each gallium atom is a consequence of the acute N-Ga-N angle within the four-membered ring, which is constrained to be less than the ideal tetrahedral angle of 109.5°.

  • Planarity of the Ga2N2 Ring: The planarity of the central ring is a notable feature, suggesting a degree of delocalized bonding within this core structure.

Conclusion

The crystal structure analysis of tris(dimethylamino)gallane reveals a dimeric structure with a central Ga2N2 ring, which is fundamental to its chemical behavior. The detailed structural parameters obtained from single-crystal X-ray diffraction provide a quantitative basis for understanding its bonding, stability, and reactivity as a precursor for gallium nitride and other gallium-containing materials. The methodologies outlined in this guide represent a comprehensive approach to the structural elucidation of air-sensitive organometallic compounds, emphasizing the importance of rigorous experimental technique and careful data interpretation.

References

  • Waggoner, K.M., Olmstead, M.M., & Power, P.P. (1990). Structural and spectroscopic characterization of the compounds [Al(NMe2)3]2, [Ga(NMe2)3]2, [(Me2N)2Al{μ-N(H)1-Ad}]2 (1-Ad = 1-adamantanyl) and [{Me(μ-NPh2)Al}2NPh(μ-C6H4)]. Polyhedron, 9(2–3), 257–263. [Link]

  • LookChem. (n.d.). TRIS(DIMETHYLAMINO)GALLANE DIMER. Retrieved from [Link]

  • Wikipedia. (2024, August 15). Tris(dimethylamino)gallium dimer. Retrieved from [Link]

  • Kouvetakis, J., & O'Brien, P. (2020). Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition. RSC Advances, 10(34), 20138–20145. [Link]

  • Wiberg, N., & Schmid, K. H. (1966). Darstellung, Struktur und einige Reaktionen von Tris(dimethylamino)gallan / Preparation, Structure and Some Reactions of Trisdimethylaminogallane. Zeitschrift für anorganische und allgemeine Chemie, 345(1-2), 93-100. [Link]

  • Edinburgh Instruments. (2024, September 3). Raman and Photoluminescence Characterisation of GaN. Retrieved from [Link]

  • Slack, G. A., & McNelly, T. F. (1996). Synthesis Routes and Characterization of High-Purity, Single-Phase Gallium Nitride Powders. Journal of the American Ceramic Society, 79(7), 1721-1724. [Link]

Sources

Exploratory

Unveiling the Thermal Decomposition Mechanism of Tris(dimethylamino)gallane Dimer: Pathways to High-Purity GaN and Advanced Materials

Executive Summary Tris(dimethylamino)gallane, typically existing as a dimer [Ga(NMe2​)3​]2​ in its standard state, is a cornerstone metal-organic precursor utilized for the Atomic Layer Deposition (ALD) and Chemical Vapo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tris(dimethylamino)gallane, typically existing as a dimer [Ga(NMe2​)3​]2​ in its standard state, is a cornerstone metal-organic precursor utilized for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of epitaxial Gallium Nitride (GaN) and Gallium Oxide ( Ga2​O3​ ) thin films. As a Senior Application Scientist, I have observed that the primary challenge in utilizing metal amides lies in controlling their thermal decomposition pathways. Mismanagement of the thermal budget leads to incomplete ligand removal, resulting in carbon and oxygen impurities that severely degrade optoelectronic properties. For researchers spanning materials science to drug development professionals engineering next-generation GaN-based biosensors, mastering these mechanistic pathways is non-negotiable.

This technical guide dissects the causality behind the thermal decomposition of [Ga(NMe2​)3​]2​ , contrasting the ideal transamination route with the detrimental unimolecular pyrolysis pathway, and provides field-proven, self-validating protocols for precursor evaluation and film deposition.

Structural Dynamics: The Monomer-Dimer Equilibrium

At standard temperature and pressure, tris(dimethylamino)gallane is a white crystalline solid that exists as a dimer, [Ga(NMe2​)3​]2​ . The dimeric structure is stabilized by bridging dimethylamido ligands between the two gallium centers.

However, ALD and CVD processes require gas-phase precursors. When heated in a bubbler (typically between 90 °C and 125 °C), the thermal energy overcomes the bridging coordinate bonds, driving a dissociation equilibrium that favors the monomeric Ga(NMe2​)3​ species in the vapor phase 1. This monomer is the highly reactive intermediate that ultimately adsorbs onto the substrate surface.

Equilibrium Dimer [Ga(NMe2)3]2 Solid/Liquid State Bridged Dimer Heat Thermal Energy (90-125 °C) Dimer->Heat Monomer 2 Ga(NMe2)3 Gas Phase Reactive Monomer Heat->Monomer Dissociation

Figure 1: Thermal dissociation of the tris(dimethylamino)gallane dimer into reactive monomers.

Core Decomposition Pathways: Causality and Mechanisms

Once the Ga(NMe2​)3​ monomer adsorbs onto the heated substrate, its fate is dictated by the temperature and the presence of co-reactants. We categorize these into two distinct mechanistic pathways.

Pathway A: Ammonolysis and Transamination (The Ideal Route)

For the growth of high-purity GaN, the precursor is co-dosed with ammonia ( NH3​ ) or an NH3​ plasma within a strict thermal window (130–250 °C) 2. The mechanism here is a nucleophilic attack by NH3​ on the Ga center, followed by proton transfer to the amido ligand. This transamination reaction efficiently cleaves the Ga-N(Me)2 bond, releasing dimethylamine ( HNMe2​ ) as a highly volatile byproduct. Because the C-N bonds remain intact and leave the system entirely, carbon incorporation into the GaN film is minimized (<1 at.%).

Pathway B: Unimolecular Thermal Pyrolysis (The Contamination Route)

If the substrate temperature exceeds the precursor's thermal stability threshold (~250 °C) in the absence of a sufficient transaminating agent, the precursor undergoes intrinsic thermal decomposition 3. Unlike metal alkyls that undergo clean β -hydride elimination from a carbon chain, the dimethylamido ligand lacks a β -hydrogen on the carbon directly attached to the metal. Instead, at elevated temperatures, the complex undergoes complex N-C bond cleavage and β -hydrogen transfer from the methyl group to the gallium center. This yields intermediate Ga-H species and highly reactive imines (e.g., CH2​=NMe ). These imines readily polymerize or decompose further on the hot surface, leading to the formation of amorphous Ga-N-C polymeric species and massive carbon contamination in the lattice.

Mechanism cluster_ALD Pathway A: Transamination (ALD Window 130-250°C) cluster_Thermal Pathway B: Thermal Pyrolysis (>250°C) Precursor Ga(NMe2)3 (Adsorbed) NH3 + NH3 Plasma Precursor->NH3 Co-reactant BetaElim β-Hydrogen Transfer / N-C Cleavage Precursor->BetaElim Excess Heat (>250°C) GaN Epitaxial GaN Film NH3->GaN Byproduct1 HNMe2 (Volatile) NH3->Byproduct1 Impurities Ga-N-C Polymeric Species (Carbon Contamination) BetaElim->Impurities Byproduct2 CH2=NMe + Ga-H BetaElim->Byproduct2

Figure 2: Competing reaction pathways of adsorbed Ga(NMe2)3 based on thermal environments.

Quantitative Data & Thermal Properties

To engineer a self-validating deposition process, one must strictly adhere to the physical and kinetic boundaries of the precursor. Table 1 summarizes the critical parameters derived from recent empirical studies.

ParameterValueOperational SignificanceReference
Chemical Formula [Ga(N(CH3​)2​)3​]2​ Dimeric nature requires sufficient bubbler heating for volatilization.
Melting Point 91 °CPrecursor transitions to liquid in the bubbler, ensuring stable vapor pressure.
Boiling Point 125 °COptimal bubbler temperature is usually kept slightly below this to prevent premature degradation.
ALD Temp Window 130 – 250 °CThe "sweet spot" where transamination outpaces thermal pyrolysis.2
Growth Per Cycle 1.4 Å/cycleIndicates a highly efficient, self-limiting surface reaction with NH3​ plasma.2
Decomposition Onset ~250 °CExceeding this triggers Pathway B, leading to exponential carbon doping.2

Experimental Protocols: Self-Validating Systems

Scientific integrity demands that processes be reproducible and self-validating. Below are the standard operating procedures for evaluating the precursor's thermal stability and executing a clean ALD workflow.

Protocol 1: Gas-Phase Thermal Analysis (TGA-DSC)

Purpose: To map the exact volatilization and decomposition temperatures of a specific precursor batch.

  • Sample Preparation: Inside an argon-filled glovebox (<0.1 ppm O2​ / H2​O ), load 10–15 mg of [Ga(NMe2​)3​]2​ into an alumina crucible.

    • Causality: The precursor is highly moisture-sensitive; ambient exposure will prematurely form Ga2​O3​ , skewing thermal data.

  • Instrument Setup: Transfer the sealed crucible to the TGA-DSC instrument. Purge the furnace with ultra-high purity (UHP) Nitrogen at 50 sccm.

  • Thermal Ramping: Heat the sample from 25 °C to 400 °C at a ramp rate of 10 °C/min.

  • Validation & Data Correlation:

    • A sharp mass loss (TGA) coupled with an endothermic peak (DSC) between 100–150 °C validates clean volatilization.

    • Any exothermic peak observed above 200 °C without further mass loss indicates the onset of unimolecular thermal decomposition (Pathway B).

Protocol 2: Atomic Layer Deposition of Epitaxial GaN

Purpose: To deposit high-purity GaN by forcing the reaction strictly through Pathway A.

  • Substrate Prep: Clean Si(100) or 4H-SiC substrates using a standard RCA clean, followed by a dilute HF dip to remove native oxides. Load immediately into the ALD reactor.

  • Precursor Delivery: Heat the [Ga(NMe2​)3​]2​ bubbler to 100 °C. Use 50 sccm of Ar carrier gas. Heat delivery lines to 115 °C.

    • Causality: A positive temperature gradient from bubbler to chamber prevents precursor condensation in the lines.

  • Reactor Stabilization: Heat the substrate to 200 °C (safely within the ALD window) and stabilize the reactor pressure at 1 Torr.

  • ALD Cycle Execution:

    • Step A: Pulse [Ga(NMe2​)3​]2​ for 2.0 seconds (Saturates the surface with Ga(NMe2​)3​ monomers).

    • Step B: Purge with Ar for 10.0 seconds (Removes unreacted precursor and prevents gas-phase CVD reactions).

    • Step C: Pulse NH3​ plasma (300 W) for 5.0 seconds (Drives the transamination reaction).

    • Step D: Purge with Ar for 10.0 seconds (Evacuates the HNMe2​ byproduct).

  • Validation: Use in-situ Quartz Crystal Microbalance (QCM) to verify a linear mass gain corresponding to ~1.4 Å/cycle. If the mass gain is non-linear, thermal decomposition is occurring.

References

  • Gordon Research Group, Harvard University. "Monomeric chelated amides of aluminum and gallium: volatile, miscible liquid precursors for CVD."1

  • Ereztech LLC. "GA1405 Safety Data Sheet: Hexakis(dimethylamido)digallium."

  • Rouf, P., et al. "Epitaxial GaN using Ga(NMe2)3 and NH3 Plasma by Atomic Layer Deposition." Journal of Materials Chemistry C 8(25), 2020. 2

  • Yarema, M., et al. "Monodisperse Colloidal Gallium Nanoparticles: Synthesis, Low Temperature Crystallization, Surface Plasmon Resonance and Li-Ion Storage." Journal of the American Chemical Society, 2014. 3

Sources

Foundational

thermodynamic properties of tris(dimethylamino)gallane dimer

An In-Depth Technical Guide to the Thermodynamic Properties of Tris(dimethylamino)gallane Dimer: Bridging Precursor Chemistry to Advanced Biosensor Development Executive Summary The tris(dimethylamino)gallane dimer, chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Tris(dimethylamino)gallane Dimer: Bridging Precursor Chemistry to Advanced Biosensor Development

Executive Summary

The tris(dimethylamino)gallane dimer, chemically represented as [Ga(NMe2​)3​]2​ or Ga2​(NMe2​)6​ , is a critical metal-organic precursor utilized in the synthesis of high-purity wide-bandgap semiconductors, such as gallium oxide ( Ga2​O3​ ) and gallium nitride ( GaN ). For researchers and drug development professionals, the thermodynamic behavior of this precursor dictates the fidelity of advanced biosensors and lab-on-a-chip devices. High-electron-mobility transistors (HEMTs) fabricated from these materials enable real-time, ultra-sensitive pharmacokinetic profiling and biomarker detection. This whitepaper dissects the thermodynamic properties, surface reaction kinetics, and self-validating experimental protocols associated with Ga2​(NMe2​)6​ .

Structural Thermodynamics and Molecular Dynamics

The thermodynamic stability and physical state of gallium precursors are fundamentally governed by the steric profile of their ligands. Unlike gallium tris[bis(trimethylsilyl)amide], which exists as a highly shielded monomer due to the massive steric bulk of its ligands, tris(dimethylamino)gallane possesses reduced steric hindrance[1].

Causality of Dimerization: The smaller dimethylamino ( −NMe2​ ) ligands fail to completely shield the electrophilic Ga(III) center. To achieve thermodynamic stability and satisfy its coordination sphere, the molecule undergoes intermolecular bridging via the nitrogen lone pairs, forming a stable dimer in the solid state[1]. This dimerization significantly impacts its volatility, requiring specific thermal activation to generate sufficient vapor pressure (>0.1 Torr) for gas-phase deposition techniques like Atomic Layer Deposition (ALD).

Table 1: Physicochemical and Thermodynamic Profile of Ga2​(NMe2​)6​
PropertyValueThermodynamic Implication
Molecular Weight 403.90 g/mol High mass necessitates precise thermal control to prevent premature condensation in delivery lines.
Melting Point 91 °C (195.8 °F)Defines the phase transition boundary for liquid-injection CVD/ALD systems.
Boiling Point 125 °C (257 °F)Indicates the upper limit of thermal stability before potential auto-decomposition.
Ga-N Bond Dissociation Energy ~341.2 kJ/mol (Ref. amido)Weaker than Ga-C bonds, allowing cleaner ligand exchange and reducing carbon impurities in deposited films[2].
Reactivity with H2​O Highly ExothermicReacts violently with moisture to release dimethylamine; mandates strict inert-gas handling (<5 ppm O2​ / H2​O ).

Surface Chemistry and ALD Thermodynamics

The transition from a gas-phase dimer to a highly ordered semiconductor lattice relies on tightly controlled thermodynamic pathways. During ALD, the precursor undergoes a self-limiting chemisorption process.

Density Functional Theory (DFT) models reveal that the chemisorption of the Ga(NMe2​)3​ fragment onto a functionalized surface involves a highly specific thermodynamic landscape. The initial approach of the precursor forms a transition state characterized by an elongated surface bond and a trigonal planar gallium center[3].

The "Crawling" Effect: To achieve the perfect monolayer saturation required for high-fidelity biosensors, the chemisorbed fragments must migrate across the substrate. This surface "crawling" is thermodynamically favorable under ALD conditions, requiring an activation free energy ( ΔG‡ ) of only +37.1 kJ/mol, characterizing it as a highly rapid kinetic mechanism[3][4].

G Physisorption Physisorbed Precursor Ga2(NMe2)6 TS1 Transition State ΔG‡ = +42.2 kJ/mol Physisorption->TS1 Thermal Activation Chemisorption Chemisorbed Fragment ΔE‡ = -70.9 kJ/mol TS1->Chemisorption Ligand Exchange & Entropy Penalty Crawling Surface Crawling ΔG‡ = +37.1 kJ/mol Chemisorption->Crawling Fragment Migration Saturation Surface Saturation Crawling->Saturation Site Saturation

Fig 1: Thermodynamic free energy pathway of Ga2(NMe2)6 chemisorption during ALD.

Table 2: Thermodynamic Windows for Ga2​(NMe2​)6​ ALD Processes
Co-ReactantDeposition Temp WindowGrowth Per Cycle (GPC)Application Focus
H2​O (Thermal)170 °C – 250 °C~1.0 Å/cycleConformal coatings for 3D microfluidic channels[5][6].
O2​ Plasma60 °C – 160 °C1.4 – 1.6 Å/cycleLow thermal budget deposition for temperature-sensitive polymer substrates[7][8].
NH3​ Plasma130 °C – 250 °C~1.2 Å/cycle GaN HEMTs for high-frequency biological signal transduction[9].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, the following methodologies integrate self-validating feedback loops. The violent reactivity of Ga2​(NMe2​)6​ with protic solvents necessitates strict environmental controls.

Protocol A: Precursor Sublimation and Delivery

Rationale: Ga2​(NMe2​)6​ is a solid at room temperature. Inconsistent heating leads to precursor condensation, destroying the self-limiting nature of ALD.

  • Atmosphere Control: Transfer Ga2​(NMe2​)6​ into a stainless-steel bubbler within an argon-filled glovebox ( H2​O and O2​ < 0.1 ppm).

  • Thermal Gradient Establishment: Heat the bubbler to 80–100 °C to achieve sublimation. Crucial Causality Step: Heat the downstream delivery lines to 110–120 °C. The lines must be hotter than the bubbler to thermodynamically prevent condensation of the dimer before it reaches the reaction chamber.

  • Validation: Monitor the base pressure of the ALD chamber. A stable baseline pressure confirms the absence of line blockages or precursor decomposition.

Protocol B: ALD Cycle for Ga2​O3​ Biosensor Transducers

Rationale: Ga2​O3​ provides an ultra-wide bandgap (4.8 eV), making it highly resistant to background noise in biological fluids.

  • Pulse 1 (Gallium Source): Introduce Ga2​(NMe2​)6​ vapor into the chamber for 1.5–2.0 seconds at a substrate temperature of 200 °C.

  • Purge 1: Flow ultra-high purity N2​ for 10.0 seconds to remove unreacted precursor and steric hindrance byproducts.

  • Pulse 2 (Oxidant): Pulse H2​O vapor for 2.0 seconds. The Brønsted acid ( H2​O ) donates protons to the amido ligands, forming volatile dimethylamine ( HNMe2​ ) and leaving oxygen bound to the gallium center.

  • Purge 2: Flow N2​ for 10.0 seconds to evacuate the HNMe2​ byproduct.

  • In-Situ Validation: Utilize in-situ spectroscopic ellipsometry to measure the Growth Per Cycle (GPC). A consistent GPC of ~1.0 Å confirms true ALD saturation, validating the thermodynamic parameters[5][6].

Workflow Prep 1. Precursor Sublimation (T = 80-100 °C, P < 0.1 Torr) Pulse1 2. Ga2(NMe2)6 Pulse (1.5 - 2.0 s) Prep->Pulse1 Purge1 3. N2 Purge (10.0 s) Pulse1->Purge1 Saturation Pulse2 4. Oxidant/Nitridant Pulse (H2O or NH3, 2.0 s) Purge1->Pulse2 Byproduct Removal Purge2 5. N2 Purge (10.0 s) Pulse2->Purge2 Ligand Exchange Eval 6. In-Situ Ellipsometry (Self-Validation) Purge2->Eval Cycle Complete Eval->Pulse1 Loop (n cycles)

Fig 2: Self-validating ALD cycle workflow utilizing Ga2(NMe2)6 for thin-film growth.

Relevance to Drug Development and Biomedical Engineering

While Ga2​(NMe2​)6​ is fundamentally a materials science precursor, its thermodynamic properties directly impact the pharmaceutical industry.

Traditional drug screening relies on optical assays which can be slow and require fluorescent tagging. By utilizing Ga2​(NMe2​)6​ to deposit carbon-free, highly crystalline GaN or Ga2​O3​ films, engineers can fabricate High-Electron-Mobility Transistors (HEMTs)[9]. Because the Ga−N bond in Ga2​(NMe2​)6​ cleaves more cleanly than the Ga−C bond in traditional Trimethylgallium (TMG), the resulting films have vastly superior electron mobility and lower defect densities[2].

When functionalized with specific antibodies or aptamers, these HEMTs act as label-free biosensors. The ultra-pure semiconductor lattice translates minute biological binding events (e.g., a drug molecule binding to a target protein) into massive, instantaneous electrical signals. This allows drug development professionals to measure binding kinetics and affinities in real-time, drastically reducing the time required for high-throughput pharmacokinetic screening.

References

  • Ereztech LLC GA1405 Safety Data Sheet Ereztech, June 2025. URL: [Link]

  • Gallium Nitride for Space Photovoltaics: Properties, Synthesis Methods, Device Architectures and Emerging Market Perspectives National Institutes of Health (NIH), 2023. URL:[Link]

  • Low Thermal Budget Heteroepitaxial Gallium Oxide Thin Films Enabled by Atomic Layer Deposition ACS Applied Materials & Interfaces, August 2020. URL:[Link]

  • Chemical Processes Involved in Atomic Layer Deposition of Gallium Sulfide: Insights from Theory The Journal of Physical Chemistry C, February 2017. URL:[Link]

  • Atomic layer deposition of thin films: from a chemistry perspective Researching.cn, May 2023. URL:[Link]

  • Hexacoordinated Gallium(III) Triazenide Precursor for Epitaxial Gallium Nitride by Atomic Layer Deposition Chemistry of Materials, April 2021. URL:[Link]

  • Atomic layer deposition of high purity Ga2O3 films using liquid pentamethylcyclopentadienyl gallium and combinations of H2O and O2 plasma AIP Publishing, February 2020. URL:[Link]

  • Atomic Layer Deposition of Ga2O3 Films from a Dialkylamido-Based Precursor ResearchGate, 2015. URL:[Link]

Sources

Exploratory

tris(dimethylamino)gallane dimer synthesis reaction pathways

Tris(dimethylamino)gallane Dimer ( [Ga(NMe2​)3​]2​ ): Synthesis Pathways, Mechanistic Causality, and Applications in Advanced Materials Executive Summary As a Senior Application Scientist specializing in organometallic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Tris(dimethylamino)gallane Dimer ( [Ga(NMe2​)3​]2​ ): Synthesis Pathways, Mechanistic Causality, and Applications in Advanced Materials

Executive Summary

As a Senior Application Scientist specializing in organometallic precursors, I present this technical whitepaper on the synthesis, mechanistic pathways, and application of tris(dimethylamino)gallane dimer , officially designated as hexakis(dimethylamido)digallium or [Ga(NMe2​)3​]2​ . This compound has emerged as a cornerstone precursor in the synthesis of advanced semiconductor materials, including epitaxial gallium nitride (GaN) and gallium oxide ( Ga2​O3​ ), as well as monodisperse colloidal gallium nanoparticles[1][2]. This guide deconstructs the synthesis protocol into a self-validating system, explaining the chemical causality behind every experimental parameter.

Chemical Causality and Mechanistic Insights

Gallium(III) centers are inherently electron-deficient (Lewis acidic). When coordinated by three dimethylamido ( −NMe2​ ) ligands, the monomeric Ga(NMe2​)3​ species possesses an incomplete octet. To achieve thermodynamic stability, the molecules spontaneously dimerize via the lone pairs on the nitrogen atoms of two amido ligands, forming a robust Ga2​N2​ core with bridging amido groups[3].

This dimeric structure is critical: it lowers the overall reactivity of the complex to a manageable level (preventing spontaneous degradation) while maintaining sufficient volatility for gas-phase deposition techniques like Atomic Layer Deposition (ALD)[1][4].

The primary synthetic route to [Ga(NMe2​)3​]2​ is a salt metathesis reaction between gallium trichloride ( GaCl3​ ) and lithium dimethylamide ( LiNMe2​ )[1][5]. The overall reaction is driven forward by the precipitation of insoluble lithium chloride: 2GaCl3​+6LiNMe2​→[Ga(NMe2​)3​]2​+6LiCl

ReactionPathway GaCl3 Gallium Trichloride (GaCl3) Intermediate Transition State / Adduct Salt Metathesis GaCl3->Intermediate Hexanes, -20°C LiNMe2 Lithium Dimethylamide (LiNMe2) LiNMe2->Intermediate Dropwise addition Dimer Tris(dimethylamino)gallane Dimer [Ga(NMe2)3]2 Intermediate->Dimer Warm to RT, 16h Crystallization (-35°C) Byproduct Lithium Chloride (LiCl) Intermediate->Byproduct Filtration (Celite)

Mechanistic pathway of salt metathesis yielding the tris(dimethylamino)gallane dimer.

Experimental Protocol: A Self-Validating System

The following protocol is engineered for high yield (typically >60%) and extreme purity, which is an absolute prerequisite for semiconductor-grade ALD precursors[1][5].

Workflow Step1 1. Precursor Prep Suspend LiNMe2 in hexanes Step2 2. Cryogenic Mixing Add to GaCl3 at -20°C Step1->Step2 Step3 3. Metathesis Stir 1h at -20°C, warm to RT (16h) Step2->Step3 Step4 4. Purification Filter via Celite, remove volatiles Step3->Step4 Step5 5. Crystallization Recrystallize in Et2O at -35°C Step4->Step5

Step-by-step experimental workflow for the synthesis of[Ga(NMe2)3]2.

Step-by-Step Methodology:
  • Precursor Preparation: Suspend 102 mmol (approx. 5.2 g) of lithium dimethylamide ( LiNMe2​ ) in 150 mL of anhydrous n-hexanes under a strict inert atmosphere (argon or nitrogen)[1].

    • Causality: Hexanes are chosen because the target dimer is highly soluble in non-polar hydrocarbons, whereas the LiCl byproduct is entirely insoluble, driving the equilibrium forward.

  • Cryogenic Mixing: Dissolve 34.1 mmol (approx. 6.0 g) of GaCl3​ in 100 mL of n-hexanes. Cool this solution to -20 °C. Slowly transfer the LiNMe2​ suspension into the GaCl3​ solution via cannula[1].

    • Causality: The transmetalation is highly exothermic. Cryogenic conditions prevent localized heating that could lead to the thermal decomposition of the amido ligands or the formation of unwanted polymeric gallium species.

  • Metathesis and Maturation: Stir the mixture at -20 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 16 hours[1].

    • Validation Checkpoint: The solution will transition from a translucent mixture to a dense, milky-white suspension. This visual cue confirms the quantitative precipitation of LiCl .

  • Purification: Filter the reaction mixture through a pad of Celite.

    • Causality: LiCl forms a very fine, colloidal precipitate that easily passes through standard glass frits. Celite provides a tortuous path that traps these fine particulates.

    • Validation Checkpoint: The filtrate must be optically clear. Any turbidity indicates residual LiCl , which will ruin the volatility of the final product.

  • Isolation and Crystallization: Concentrate the clear filtrate under reduced pressure to yield a crude solid. Dissolve this solid in a minimal amount of diethyl ether ( Et2​O ) or pentane and store at -35 °C to induce crystallization[1][5].

    • Validation Checkpoint: Colorless crystalline blocks will form, confirming the isolation of the pure [Ga(NMe2​)3​]2​ dimer[3][5].

Quantitative Data & Physicochemical Characterization

To ensure the synthesized batch meets the rigorous standards required for ALD and nanoparticle synthesis, the following physicochemical parameters must be verified[1].

PropertyValueAnalytical Significance & Causality
Molecular Formula C12​H36​Ga2​N6​ Confirms the dimeric structure, which is essential for thermal stability.
Melting Point 101–105.5 °CEnsures the precursor is a stable solid at room temperature for safe handling[1].
Vapor Pressure 1 Torr at 109 ± 5 °CDictates the bubbler temperature required for adequate mass transport during ALD[1].
Evaporation Range (TGA) 140–230 °CA single-step evaporation with minimal residual mass (~5%) confirms high purity and suitability for CVD/ALD[1].
Enthalpy of Vaporization ( ΔHvap​ ) 59.5 kJ/molModerate enthalpy allows for efficient, low-temperature precursor delivery[1].
1H NMR ( C6​D6​ , 300 MHz) δ 2.34 (s, 12H), 2.68 (s, 24H)The two distinct singlets (1:2 ratio) perfectly map to the 4 bridging and 8 terminal methyl groups, validating the dimeric structure[1].

Downstream Applications in Advanced Materials

The isolated [Ga(NMe2​)3​]2​ is a highly versatile precursor utilized across multiple cutting-edge domains:

  • Atomic Layer Deposition (ALD): It is utilized alongside NH3​ plasma to deposit epitaxial GaN films at remarkably low temperatures (130–250 °C), bypassing the need for an AlN buffer layer on SiC substrates[1][6]. It is also reacted with water or alcohols to deposit Ga2​O3​ films, which are critical for high-power electronics and optoelectronics[3][4].

  • Colloidal Nanoparticle Synthesis: The dimer undergoes transamination when injected into a hot solution of secondary amines (e.g., dioctylamine). The resulting intermediate decomposes to yield monodisperse, zero-valent gallium nanoparticles, which are highly sought after for plasmonics and flexible electronics[2][5].

References[3] Title: Synthesis of Homoleptic Gallium Alkoxide Complexes and the Chemical Vapor Deposition of Gallium Oxide Films | Source: acs.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgnfCrbcEaFpl0OplqpAV8R40WbHLsUysxA4bxZcL36i6x4LohSlaCfKWQEKv0Se95_LUCTGT9oIUFYap3belbUXw8YHW1ADMjosbXxZjO5V1C51oGjUUAqMd9Ix9m_34w_tFRQC04jfk=[1] Title: Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition | Source: rsc.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfaUwjy5pACI-KlnGTi_3CsrVK3Wp5zxbTpU0DcVUFtY1Rrl0MeldiMYjaC9G4knTnLgs2fAsxlQFpkDG5TRy3F8ix23hohSxVIR38dl7jfEvx8a18jH9gO83xatFuuQ8rmD0rIvDe3CLFbuVmoRW5CTQJfhAxWxkq[2] Title: Rational Design for Monodisperse Gallium Nanoparticles by In Situ Monitoring with Small-Angle X-ray Scattering | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZL53Ig_QDknMEAMJPI3nhvYOx-JpMCdajuQQv7dgIpl6c42hvLKdxwveKSs8W3d1ChutJa8X0521yrvKPbQu_d3srC5KS_6lskFc5bvEIxHXstCH1pGVkaJvpILLnq-N_juuXGqiRgJUbFyij[6] Title: Gallium Nitride for Space Photovoltaics: Properties, Synthesis Methods, Device Architectures and Emerging Market Perspectives | Source: mdpi.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcwwgiLlhp_XuIyUATDD_FFWbZjr6yeV8uqdPgPfWA7LiqSZ7ulZOsMifJiO67rbbr73g-9DeUAbiH58VAqR0BZCH7xkeiJEKdMmJplqO0YD7He7wM3lh_4enawk_wGiwBYztA[5] Title: Handbook of Synthetic Methodologies and Protocols of Nanomaterials | Source: worldscientific.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm3-gaYXSh1dETDOQdiapb5ZMixULKASKB6RNEbVw-W1vDMxIRLSXraHFAmHQ3EvOcci0cOWjPt3ws16acZk35szEziKLYyc_MikPS3j5Mwkr3UM7ywmMgUA--6syhPpTsIoQTFlzcuFSrO-gs1bnz2xRuN3XdEPDcpUHzImJEyt5pGkEWd_1FbPZp[4] Title: Atomic Layer Deposition of Ga2O3 Films from a Dialkylamido-Based Precursor | Source: researchgate.net | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-WY0p3DYQoqVmGLKsM43ibKaMl_PRoe_kBpR2QYlcS2s2zq5sBi25VJObKMQVGw0lozcV9id-J9A281G_iZlaqmV7AitgjmxeYWdmUSWiNAE8dMkwQz6J5FHpKcnY9Qt5aYh7vQxpVLi07lmo9BhcnFBivjuynVDj3x081Wz59HXyBwYlpHH_N5CQiUtwJTYWyXWmnfVR1QBCEVWWnPQAXmk4jWNI26PwfzWEqaSaeKoDGod4PgGMkVloEg==

Sources

Foundational

An In-depth Technical Guide to Tris(dimethylamino)gallane Dimer: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction Tris(dimethylamino)gallane, systematically named N,N-dimethyl-1,1-bis(dimethylamino)gallanamine, is a gallium amide compound that exists as a d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)gallane, systematically named N,N-dimethyl-1,1-bis(dimethylamino)gallanamine, is a gallium amide compound that exists as a dimer, [Ga(N(CH₃)₂)₃]₂. Its formal name is bis(μ-dimethylamino)tetrakis(dimethylamino)digallium.[1] This organogallium compound has garnered significant interest primarily as a high-purity precursor for the deposition of gallium-containing thin films, which are crucial in the electronics and optoelectronics industries.[2] Its utility stems from its volatility and its ability to decompose cleanly to afford gallium nitride (GaN) and other gallium-based materials. This guide provides a comprehensive overview of the physical and chemical properties of tris(dimethylamino)gallane dimer, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity, offering valuable insights for researchers in materials science and inorganic chemistry. While gallium compounds have found applications in medicine, the direct use of tris(dimethylamino)gallane dimer in drug development is not established in the current scientific literature.

Molecular Structure and Bonding

Tris(dimethylamino)gallane exists as a dimer in the solid state and in solution. The dimeric structure is formed through two bridging dimethylamino groups between the two gallium centers. Each gallium atom is coordinated to two terminal dimethylamino groups and two bridging dimethylamino groups, resulting in a distorted tetrahedral geometry around each gallium atom.

Caption: Dimeric structure of tris(dimethylamino)gallane.

The Ga-N bonds in the dimer are not all equivalent. The bridging Ga-N bonds are typically longer than the terminal Ga-N bonds. This dimeric structure is a common feature for many metal amides of the Group 13 elements.

Physical Properties

Tris(dimethylamino)gallane dimer is a white to colorless, air- and moisture-sensitive solid.[1] Its physical properties are summarized in the table below. The sensitivity of the compound necessitates handling under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

PropertyValueSource
Molecular Formula C₁₂H₃₆Ga₂N₆[3]
Molecular Weight 403.9 g/mol [3]
CAS Number 180335-73-3
Appearance White or colorless solid[1]
Melting Point 104-105.5 °C[3]
Boiling Point 55.7 °C at 760 mmHg[3]
Sublimation 125 °C at 0.01 mmHg
Sensitivity Air and moisture sensitive

Chemical Properties

The chemical reactivity of tris(dimethylamino)gallane dimer is primarily dictated by the polar Ga-N bonds and the Lewis acidic nature of the gallium centers.

Reactivity with Protic Reagents

Tris(dimethylamino)gallane dimer readily reacts with protic reagents such as alcohols and amines. These reactions proceed via the cleavage of the Ga-N bond and the formation of a new Ga-O or Ga-N bond, with the concomitant release of dimethylamine. This reactivity is the basis for its use in the synthesis of other gallium-containing compounds.

For example, the reaction with alcohols (ROH) leads to the formation of gallium alkoxides. The stoichiometry and reaction conditions can be controlled to produce different gallium alkoxide species. The reaction with less sterically hindered alcohols like isopropanol and isobutanol yields tetrameric gallium alkoxides, [Ga(μ-OR)₂(OR)₂]₃.[4] With bulkier alcohols such as tert-butanol, dimeric gallium alkoxides, [Ga(μ-OR)(OR)₂]₂, are formed.[4]

G [Ga(NMe2)3]2 [Ga(NMe2)3]2 Ga(OR)3 Ga(OR)3 [Ga(NMe2)3]2->Ga(OR)3 + ROH - HNMe2 Oligomerization Oligomerization Ga(OR)3->Oligomerization Steric Bulk of R [Ga(μ-OR)2(OR)2]3 [Ga(μ-OR)2(OR)2]3 Oligomerization->[Ga(μ-OR)2(OR)2]3 Less Bulky [Ga(μ-OR)(OR)2]2 [Ga(μ-OR)(OR)2]2 Oligomerization->[Ga(μ-OR)(OR)2]2 More Bulky

Caption: Reactivity of [Ga(NMe2)3]2 with alcohols.

Ligand Exchange Reactions

The dimethylamino groups can be displaced by other ligands through exchange reactions. For instance, reaction with diamines can lead to the formation of chelated gallium amide complexes. This type of reaction is driven by the formation of a more stable, chelated product.

Insertion Reactions

Small unsaturated molecules can insert into the Ga-N bonds. A known example is the insertion of carbon disulfide (CS₂) into all the Ga-N bonds to yield the monomeric gallium dithiocarbamate, Ga[S₂CN(CH₃)₂]₃.[4]

Experimental Protocols

Synthesis of Tris(dimethylamino)gallane Dimer

The synthesis of tris(dimethylamino)gallane dimer is typically achieved through the reaction of gallium trichloride (GaCl₃) with a stoichiometric amount of lithium dimethylamide (LiNMe₂).[1][5] The reaction is carried out in an ethereal solvent, such as diethyl ether, under an inert atmosphere.

Step-by-Step Methodology:

  • Preparation of Lithium Dimethylamide: A solution of n-butyllithium in hexanes is added to a cooled solution of dimethylamine in diethyl ether to generate lithium dimethylamide in situ.

  • Reaction with Gallium Trichloride: A solution of gallium trichloride in diethyl ether is added dropwise to the freshly prepared lithium dimethylamide slurry at a low temperature (typically 0 °C or below).[5]

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.[5]

  • Workup and Purification: The resulting mixture contains the product and lithium chloride as a byproduct. The lithium chloride is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude tris(dimethylamino)gallane dimer can be purified by recrystallization from a suitable solvent, such as pentane, at low temperatures.[5]

G cluster_0 Synthesis cluster_1 Purification GaCl3 GaCl3 Product [Ga(NMe2)3]2 + 3 LiCl GaCl3->Product 3 LiNMe2 3 LiNMe2 3 LiNMe2->Product Crude Product Crude Product Filtration Filtration Crude Product->Filtration Remove LiCl Solvent Removal Solvent Removal Filtration->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization Pentane Pure [Ga(NMe2)3]2 Pure [Ga(NMe2)3]2 Recrystallization->Pure [Ga(NMe2)3]2

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Exploratory

Molecular Geometry, Bonding, and Application Protocols of Tris(dimethylamino)gallane Dimer

Executive Summary & Chemical Identity Tris(dimethylamino)gallane dimer, formally known as bis(μ-dimethylamino)tetrakis(dimethylamino)digallium and represented by the chemical formula Ga2​(NMe2​)6​ , is a highly reactive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Tris(dimethylamino)gallane dimer, formally known as bis(μ-dimethylamino)tetrakis(dimethylamino)digallium and represented by the chemical formula Ga2​(NMe2​)6​ , is a highly reactive, moisture-sensitive metal-organic complex[1]. In the realm of semiconductor manufacturing and nanotechnology, this compound serves as a premier precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of gallium oxide ( Ga2​O3​ ) and gallium nitride (GaN)[2][3]. Compared to traditional alkyl precursors like trimethylgallium (TMG), Ga2​(NMe2​)6​ offers a significantly wider ALD window and permits lower deposition temperatures, driven by the facile cleavage of Ga-N bonds by protic oxidants[3][4].

Structural Elucidation: Molecular Geometry and Bonding Dynamics

The molecular architecture of Ga2​(NMe2​)6​ is defined by its dimeric nature, which persists in both the solid state and the gas phase[5]. The causality behind this dimerization lies in electronic stabilization. A monomeric Ga(NMe2​)3​ species features a 3-coordinate gallium center with only six valence electrons, rendering it highly electron-deficient and coordinatively unsaturated[6].

To resolve this deficiency, two monomeric units dimerize to form a central Ga2​N2​ rhomboid core[7].

  • Gallium Centers: The dimerization allows each gallium atom to accept a lone pair from a bridging nitrogen, achieving a stable octet. Consequently, the gallium atoms are 4-coordinate and adopt a distorted tetrahedral geometry ( sp3 hybridization)[6].

  • Bridging Nitrogens (μ- NMe2​ ): The two nitrogen atoms within the rhomboid core are 4-coordinate ( sp3 hybridized), bonding to two gallium atoms and two methyl groups.

  • Terminal Nitrogens: The four exocyclic nitrogen atoms are 3-coordinate. While steric bulk often forces terminal amido groups into a planar geometry to minimize repulsion, the lack of empty p-orbitals on the sp3 -hybridized gallium prevents π -donation, resulting in a geometry dictated heavily by steric packing.

  • Bond Lengths: The structural mechanics dictate that the terminal Ga-N bonds are shorter and possess more s-character than the bridging Ga-N bonds, which are elongated due to the higher coordination number of the bridging nitrogens. The average Ga-N bond distance across the molecule is structurally refined to approximately 1.954 Å[5].

G Ga Gallium Centers (x2) Coordination: 4 Hybridization: sp³ BridgingN Bridging μ-NMe₂ (x2) Coordination: 4 Longer Bond Length Ga->BridgingN Rhomboid Core (Ga₂N₂) TerminalN Terminal NMe₂ (x4) Coordination: 3 Shorter Bond Length Ga->TerminalN Terminal Bonds Dimerization Dimerization Resolves Electron Deficiency Dimerization->Ga

Caption: Logical mapping of the Ga2(NMe2)6 molecular geometry, coordination, and bonding hybridization.

Synthesis Methodology

The synthesis of Ga2​(NMe2​)6​ relies on a salt-metathesis reaction between gallium trichloride ( GaCl3​ ) and lithium dimethylamide ( LiNMe2​ )[1][8]. The protocol below is a self-validating system where the precipitation of lithium chloride ( LiCl ) serves as a visual indicator of reaction progression.

Step-by-Step Protocol:

  • Inert Atmosphere Preparation: Purge a Schlenk flask with high-purity nitrogen or argon. The extreme moisture sensitivity of the reagents requires strict anhydrous conditions[9].

  • Reagent Solvation: Dissolve anhydrous GaCl3​ in dry pentane or hexane.

  • Metathesis Reaction: Cool the solution to 0 °C using an ice bath. Slowly add 3 molar equivalents of LiNMe2​ dropwise to control the exothermic transmetalation.

  • Equilibration: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 to 24 hours. A dense white precipitate of LiCl will form[8].

  • Purification: Filter the mixture through a dry Celite pad under an inert atmosphere to remove the LiCl byproduct.

  • Crystallization: Concentrate the clear filtrate in vacuo and cool to -20 °C. Colorless, crystalline Ga2​(NMe2​)6​ will precipitate[10].

  • Validation: Verify the product via melting point analysis (expected 104-105.5 °C)[][12].

Application Protocol: Atomic Layer Deposition (ALD) of Ga2​O3​

Ga2​(NMe2​)6​ is engineered for ALD due to its highly exothermic Lewis acid-base interaction with surface hydroxyl groups, which drives self-limiting chemisorption[4].

ALD Workflow:

  • Substrate Preparation: Clean Si(100) or sapphire substrates using concentrated HNO3​ and deionized water to ensure a fully hydroxylated surface[3].

  • Precursor Volatilization: Heat the Ga2​(NMe2​)6​ bubbler to 90–100 °C to achieve sufficient vapor pressure, utilizing N2​ as the carrier gas.

  • Thermal ALD Cycle (at 170 °C – 250 °C):

    • Step 1 (Chemisorption): Pulse Ga2​(NMe2​)6​ for 1.5–2.0 seconds. The precursor reacts with surface –OH groups, releasing volatile dimethylamine[4][5].

    • Step 2 (Purge): Pulse N2​ for 3.0 seconds to evacuate unreacted precursor and steric byproducts.

    • Step 3 (Oxidation): Pulse H2​O vapor for 1.5 seconds to oxidize the gallium surface and regenerate the hydroxyl termination[5].

    • Step 4 (Purge): Pulse N2​ for 3.0 seconds.

  • Post-Processing: The as-deposited film is amorphous. To achieve crystalline β-Ga2​O3​ , anneal the substrate at 700–900 °C under a nitrogen atmosphere[3][5].

ALD Start Hydroxylated Substrate Pulse1 Ga₂(NMe₂)₆ Pulse (1.5 - 2.0 s) Start->Pulse1 Purge1 N₂ Purge (3.0 s) Pulse1->Purge1 Chemisorption Pulse2 H₂O Pulse (1.5 s) Purge1->Pulse2 Removes Byproducts Purge2 N₂ Purge (3.0 s) Pulse2->Purge2 Oxidation Film Amorphous Ga₂O₃ (~1.0 Å/cycle) Purge2->Film Hydroxyl Regeneration Film->Pulse1 Next Cycle

Caption: Step-by-step Atomic Layer Deposition (ALD) cycle for Ga2O3 using Ga2(NMe2)6.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Properties of Ga2​(NMe2​)6​

PropertyValueReference
Chemical Formula C12​H36​Ga2​N6​ []
Molecular Weight 403.90 g/mol
Physical Appearance White crystalline solid[12]
Melting Point 104 - 105.5 °C[][12]
Core Geometry Rhomboid Ga2​N2​ [7]
Average Ga-N Bond Distance ~1.954 Å[5]

Table 2: ALD Growth Characteristics for Ga2​O3​

ParameterValueReference
Co-Reactant H2​O vapor[5]
ALD Temperature Window 150 °C – 300 °C[5]
Optimal Saturation Temp. 170 °C – 250 °C[5]
Growth Per Cycle (GPC) ~1.0 Å/cycle[5]
As-Deposited Morphology Amorphous[3][5]
Post-Annealing Phase β-Ga2​O3​ (at 700-900 °C)[3][5]

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Foundational

Phase Transition Dynamics of Tris(dimethylamino)gallane Dimer: A Technical Guide for Advanced Deposition and Nanomedicine

Executive Summary Tris(dimethylamino)gallane, predominantly existing in its dimeric form as hexakis(dimethylamido)digallium [Ga2(NMe2)6], is a premier volatile precursor. While it has historically driven the semiconducto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tris(dimethylamino)gallane, predominantly existing in its dimeric form as hexakis(dimethylamido)digallium [Ga2(NMe2)6], is a premier volatile precursor. While it has historically driven the semiconductor industry in the Atomic Layer Deposition (ALD) of gallium nitride and gallium oxide, its application profile has rapidly expanded. Today, drug development professionals and biomaterials scientists leverage this precursor to synthesize colloidal gallium nanoparticles (Ga NPs) for targeted antimicrobial therapies and oncological drug delivery (1[1]).

Mastering the phase transition temperatures of Ga2(NMe2)6 is not merely an analytical exercise; it is the fundamental basis for designing self-validating experimental workflows. This whitepaper dissects the thermodynamic profile of Ga2(NMe2)6, explaining the causality behind thermal engineering choices in both vapor deposition and nanomedicine synthesis.

Thermodynamic Profile: Phase Transition Temperatures

At room temperature, Ga2(NMe2)6 is a moisture-sensitive, white crystalline solid that reacts violently with water (). To utilize it effectively, researchers must navigate three critical thermal thresholds: the endothermic melting point, the vaporization/sublimation window, and the exothermic decomposition limit.

Quantitative Data Summary
Phase TransitionTemperature Range / ValueEnvironmental ConditionsReference
Melting Point 91 °C – 106 °C1 atm, Inert N₂/Ar atmosphere,[2]
Vaporization 109 ± 5 °C1 Torr vacuum[2]
Sublimation 125 °C0.01 mm Hg high vacuum[3]
Decomposition > 193 °C (Peak)Exothermic thermal breakdown[2]

Table 1: Consolidated phase transition metrics for Ga2(NMe2)6.

PhaseTransitions Solid Solid Ga2(NMe2)6 (< 91°C) Liquid Liquid Melt (91°C - 106°C) Solid->Liquid Endothermic Melting Vapor Vapor Phase (> 109°C at 1 Torr) Solid->Vapor Sublimation (< 0.01 Torr) Liquid->Vapor Vaporization Decomp Decomposition (> 193°C) Vapor->Decomp Exothermic Breakdown

Thermal phase transition pathway of Ga2(NMe2)6.

Causality in Experimental Design: Expertise & Experience

In advanced application science, protocols are not arbitrary lists of instructions; they are physical manifestations of chemical causality. The phase transition temperatures of Ga2(NMe2)6 directly dictate equipment design and synthesis parameters.

Causality in ALD/CVD Vapor Delivery

To deliver Ga2(NMe2)6 into a reaction chamber, the precursor bubbler is typically heated to 110 °C . Why? Because this temperature sits safely above the maximum melting point of 106 °C (2[2]). If a carrier gas is pushed through a solid precursor, it causes "channeling"—carving microscopic tunnels through the powder, which leads to erratic, fluctuating vapor pressure. By melting the precursor into a liquid, researchers guarantee a constant surface area and a mathematically predictable vapor flux.

Furthermore, ALD deposition windows are strictly capped below 180 °C . Because the precursor undergoes exothermic decomposition at 193 °C (2[2]), exceeding this temperature destroys the self-limiting nature of ALD, resulting in uncontrolled, continuous Chemical Vapor Deposition (CVD) and severe carbon contamination in the film.

Causality in Nanomedicine (Hot-Injection Synthesis)

Conversely, drug development professionals synthesizing colloidal gallium nanoparticles exploit the decomposition threshold. In hot-injection protocols, Ga2(NMe2)6 is rapidly injected into a coordinating solvent (like octadecene) pre-heated to 290 °C (1[1]). Because 290 °C is vastly higher than the 193 °C decomposition point, the precursor undergoes instantaneous, complete thermal breakdown into zero-valent gallium. This creates a "burst nucleation" event—the thermodynamic prerequisite for achieving monodisperse, uniformly sized nanoparticles required for predictable pharmacokinetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows must be designed as self-validating systems where the failure of one parameter immediately flags the operator.

Protocol 1: TGA/DSC Thermal Profiling (Analytical Validation)

This protocol verifies the purity and volatility of a new batch of Ga2(NMe2)6 before use in high-stakes manufacturing.

  • Inert Preparation: Inside a nitrogen-filled glovebox (<5 ppm H₂O/O₂), load 10 mg of Ga2(NMe2)6 into an alumina crucible. Causality: The dimer reacts violently with ambient moisture, which would prematurely alter its mass and thermal profile.

  • Baseline Calibration: Run an empty crucible baseline and a known standard (e.g., Indium, mp 156.6 °C) to validate the Differential Scanning Calorimetry (DSC) heat flow accuracy.

  • Thermal Ramping: Transfer the sealed crucible to the instrument. Ramp the temperature at 10 °C/min from 25 °C to 300 °C under a strict 50 mL/min Argon purge.

  • System Self-Validation (Mass Closure): The system validates the precursor's integrity if the Thermogravimetric Analysis (TGA) mass loss perfectly aligns with the DSC endothermic vaporization peak (~109 °C) and completes entirely before the exothermic decomposition peak at 193 °C, leaving <5% residual mass (2[2]).

Protocol 2: ALD Precursor Vapor Delivery Workflow

This protocol ensures stable, condensation-free delivery of the precursor to a substrate.

  • Phase Transition Activation: Heat the precursor bubbler to 110 °C. This surpasses the 106 °C melting point, converting the solid dimer into a liquid melt to ensure a constant vaporization surface area.

  • Thermal Gradient Enforcement: Heat the downstream delivery lines to 130 °C. Self-Validation: This +20 °C thermal gradient physically prevents condensation. If the downstream pressure gauge shows a sudden drop, the gradient has failed, and condensation is occurring.

  • Pulse and Purge: Pulse the vapor into the reaction chamber held at 150 °C (safely below the 193 °C decomposition threshold).

  • In-Situ QCM Validation: Monitor the Quartz Crystal Microbalance (QCM) inside the chamber. A step-wise, plateauing mass increase confirms self-limiting chemisorption. If the QCM shows a continuous, non-plateauing mass gain, thermal decomposition is occurring, prompting an immediate reduction in chamber temperature.

ALDWorkflow Prep Inert Glovebox Prep (<5 ppm H2O/O2) Bubbler Precursor Bubbler (Heated to 110°C) Prep->Bubbler Load Solid Dimer Lines Delivery Lines (Heated to 130°C) Bubbler->Lines Liquid-to-Vapor Flux Chamber Reaction Chamber (Substrate < 180°C) Lines->Chamber Prevent Condensation QCM In-situ QCM (Mass Validation) Chamber->QCM Self-Limiting Growth QCM->Bubbler Feedback Control

Self-validating precursor delivery workflow for deposition.

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Exploratory

Steric Hindrance Effects in Tris(dimethylamino)gallane Dimer: Mechanisms and Thin-Film Deposition Applications

Executive Summary Tris(dimethylamino)gallane dimer, formally bis(μ-dimethylamino)tetrakis(dimethylamino)digallium or Ga2​(NMe2​)6​ , is a highly specialized organometallic precursor utilized extensively in the semiconduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tris(dimethylamino)gallane dimer, formally bis(μ-dimethylamino)tetrakis(dimethylamino)digallium or Ga2​(NMe2​)6​ , is a highly specialized organometallic precursor utilized extensively in the semiconductor industry[1]. It serves as a primary gallium source for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of gallium oxide ( Ga2​O3​ ), gallium nitride ( GaN ), and gallium sulfide ( Ga2​S3​ ) thin films[2],[3]. This whitepaper explores the fundamental causality behind the molecule's structural chemistry, focusing on how steric hindrance dictates its dimerization, volatility, and self-limiting chemisorption kinetics during thin-film growth.

Structural Chemistry: The Dimerization Mechanism

To understand the behavior of Ga2​(NMe2​)6​ , one must first analyze the electronic environment of the gallium center. Gallium, a Group 13 element, is inherently electron-deficient (a Lewis acid) when bonded to three ligands. The nitrogen atom in the dimethylamino group ( −NMe2​ ) possesses a lone pair of electrons (a Lewis base)[1].

To satisfy the octet rule and achieve thermodynamic stability, the monomeric Ga(NMe2​)3​ undergoes spontaneous dimerization. This forms a central four-membered Ga2​N2​ ring featuring two bridging −NMe2​ groups and four terminal −NMe2​ groups[1].

The Role of Steric Bulk in Molecular Geometry

The formation of this dimer is strictly governed by steric hindrance . The −NMe2​ ligand provides a precise balance: it is bulky enough to protect the Ga–N bonds from premature gas-phase decomposition, yet small enough to physically permit the bridging interaction required for dimerization.

If the steric bulk of the ligand is increased—for example, by substituting −NMe2​ with bis(trimethylsilyl)amide ( −N(SiMe3​)2​ )—the extreme steric repulsion between the massive trimethylsilyl groups physically blocks the nitrogen lone pairs from bridging to a second gallium atom. Consequently, gallium tris[bis(trimethylsilyl)amide] exists strictly as a monomer[4].

Bond Length Discrepancies

This dimeric structure results in distinct crystallographic bond lengths:

  • Terminal Ga–N bonds are shorter ( ∼1.85−1.88A˚ ) because the nitrogen lone pair is not shared across multiple metal centers, allowing for stronger, more localized bonding[5].

  • Bridging Ga–N bonds are significantly longer ( ∼2.03−2.07A˚ ) due to the geometric constraints of the four-membered ring and the delocalization of the nitrogen lone pair between two gallium atoms[5],[6].

Ligand_Logic Start Gallium(III) Amide Precursor Small Ligand: -NMe2 Start->Small Bulky Ligand: -N(SiMe3)2 Start->Bulky Dimer Dimer: Ga2(NMe2)6 (Bridging Ga-N bonds) Small->Dimer Low Steric Bulk Monomer Monomer: Ga[N(SiMe3)2]3 (Steric Repulsion) Bulky->Monomer High Steric Bulk

Structural logic pathway of dimerization versus monomerization based on ligand bulk.

Steric Hindrance in ALD Surface Chemisorption

In Atomic Layer Deposition, the goal is to achieve self-limiting, layer-by-layer film growth. The efficacy of Ga2​(NMe2​)6​ as an ALD precursor is directly tied to the steric footprint of its ligands during surface chemisorption.

The "Steric Shielding" Effect

When Ga2​(NMe2​)6​ is pulsed into the reaction chamber, it reacts with the hydroxyl ( −OH ) terminated substrate. The dimer cleaves, and the gallium atom anchors to the surface oxygen, releasing dimethylamine ( HNMe2​ ) as a volatile byproduct[3].

Once anchored, the remaining −NMe2​ ligands fan out over the substrate. The physical bulk of these methyl groups creates a "steric umbrella." This umbrella physically covers adjacent, unreacted −OH sites, preventing incoming Ga2​(NMe2​)6​ molecules from accessing them[3],.

Causality of Growth Limits: Because of this steric shielding, the surface saturates before every −OH site can react. This is why the Growth Per Cycle (GPC) for Ga2​O3​ using this precursor is typically limited to ∼1.0A˚/cycle at 250∘C —which is less than a full theoretical monolayer[7]. The steric hindrance guarantees the reaction is strictly self-limiting, preventing uncontrolled CVD-like multilayer deposition.

ALD_Workflow A 1. Ga2(NMe2)6 Pulse (Chemisorption) B 2. Steric Shielding (Blocks Sites) A->B Surface Saturation C 3. N2 Purge (Removes Excess) B->C Self-limiting D 4. H2O/O3 Pulse (Ligand Exchange) C->D E 5. N2 Purge (Removes Byproducts) D->E -OH Regeneration E->A Next Cycle

Workflow of the ALD cycle demonstrating steric hindrance logic.

Physicochemical Properties

The dimeric nature and steric profile of Ga2​(NMe2​)6​ yield specific physicochemical properties that must be managed during precursor delivery. The data below synthesizes the standard parameters required for handling and vaporization[1],,[5].

PropertyValue
Chemical Formula C12​H36​Ga2​N6​
Molecular Weight 403.91 g/mol
Appearance White to colorless crystalline solid
Melting Point 91∘C – 104∘C
Boiling Point 125∘C
Terminal Ga–N Bond Length ∼1.85 – 1.88A˚
Bridging Ga–N Bond Length ∼2.03 – 2.07A˚
Coordination Geometry (Ga) Distorted Tetrahedral

Self-Validating Experimental Protocol: ALD of Ga2​O3​

To translate these mechanistic principles into a reliable workflow, the following protocol details the thermal ALD of Ga2​O3​ using Ga2​(NMe2​)6​ and H2​O [7]. This protocol incorporates Quartz Crystal Microbalance (QCM) monitoring to create a self-validating system, ensuring that steric hindrance is actively enforcing self-limiting growth.

Prerequisites:

  • Substrate: Silicon (100) wafer, pre-cleaned with piranha solution to ensure a highly hydroxylated ( −OH ) surface.

  • Precursor Delivery: Ga2​(NMe2​)6​ loaded in a stainless-steel bubbler heated to 80∘C to achieve sufficient vapor pressure without thermal degradation[8].

  • Reactor Temperature: 200∘C (Optimal window to prevent precursor condensation and thermal decomposition).

Step-by-Step Workflow:

  • Precursor Pulse ( 1.5 seconds ): Introduce Ga2​(NMe2​)6​ vapor into the reactor using an N2​ carrier gas.

    • Validation: Monitor the in-situ QCM. The mass will sharply increase and then strictly plateau. This plateau validates that the steric bulk of the −NMe2​ ligands has successfully shielded the remaining active sites, halting further chemisorption.

  • First Purge ( 15 seconds ): Flush the reactor with high-purity N2​ .

    • Validation: The QCM mass remains stable, confirming that the chemisorbed gallium species are covalently bound and that physisorbed excess precursor has been successfully evacuated.

  • Coreactant Pulse ( 0.5 seconds ): Introduce H2​O vapor. The water molecules penetrate the steric umbrella, reacting with the remaining −NMe2​ ligands via a proton-transfer mechanism to form volatile HNMe2​ and regenerate surface −OH groups[3].

    • Validation: The QCM mass will exhibit a slight drop as the heavy −NMe2​ ligands ( 44 g/mol ) are replaced by lighter −OH groups ( 17 g/mol ) or bridging oxygen, followed by a plateau indicating complete ligand exchange.

  • Second Purge ( 20 seconds ): Flush the reactor with N2​ to remove the HNMe2​ reaction byproduct and excess water.

  • Cycle Repetition: Repeat Steps 1–4. The validated GPC should hold constant at approximately 1.0A˚/cycle [7].

Conclusion

The utility of tris(dimethylamino)gallane dimer in advanced semiconductor manufacturing is a direct consequence of its steric profile. The moderate bulk of the dimethylamino ligands allows for stabilizing dimerization while providing enough steric hindrance during ALD to ensure perfectly self-limiting, sub-monolayer chemisorption. Understanding these molecular-level causalities allows researchers to optimize deposition windows, tailor coreactant choices, and engineer next-generation precursors with highly specific steric footprints.

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Protocols & Analytical Methods

Method

MOCVD growth of gallium oxide with tris(dimethylamino)gallane dimer

Application Note: MOCVD Growth of High-Quality β -Gallium Oxide ( β -Ga 2​ O 3​ ) Using Hexakis(dimethylamido)digallium Dimer Target Audience: Materials Scientists, Semiconductor Researchers, and Process Engineers Focus:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: MOCVD Growth of High-Quality β -Gallium Oxide ( β -Ga 2​ O 3​ ) Using Hexakis(dimethylamido)digallium Dimer

Target Audience: Materials Scientists, Semiconductor Researchers, and Process Engineers Focus: Metal-Organic Chemical Vapor Deposition (MOCVD) / Epitaxial Growth

Introduction & Core Rationale

Beta-gallium oxide ( β -Ga 2​ O 3​ ) has emerged as a premier ultra-wide bandgap semiconductor (~4.9 eV) with an exceptionally high critical breakdown field, making it highly desirable for next-generation power electronics and solar-blind UV photodetectors[1]. While Metal-Organic Chemical Vapor Deposition (MOCVD) is the industry standard for epitaxial growth, the conventional gallium precursor—Trimethylgallium (TMGa)—presents significant thermodynamic challenges[2]. TMGa requires elevated growth temperatures (>700 °C) to fully cleave its strong Ga–C bonds, which frequently leads to unintentional carbon incorporation that acts as deep-level traps and degrades carrier mobility[2].

To circumvent these limitations, tris(dimethylamino)gallane , which exists natively as the dimer hexakis(dimethylamido)digallium ( [Ga(NMe2​)3​]2​ ) , serves as a highly efficient alternative precursor[3].

Mechanistic Causality (E-E-A-T)

The choice of [Ga(NMe2​)3​]2​ is driven by fundamental organometallic chemistry. The Ga–N bonds in the dimethylamido ligands are significantly weaker and more polarized than the Ga–C bonds in TMGa. In an oxidizing MOCVD environment (using O 2​ ), these Ga–N bonds are highly susceptible to nucleophilic attack and oxidation. The ligands cleanly transaminate or oxidize, leaving the substrate as volatile dimethylamine (HNMe 2​ ) or lightweight NO x​ /CO x​ fragments. This specific reaction pathway allows for a drastically lowered deposition temperature window (400–600 °C) while suppressing carbon contamination, yielding exceptionally pure amorphous or polycrystalline films that can be thermally driven into the highly crystalline β -phase[4].

Precursor & Process Data

To highlight the operational advantages of the [Ga(NMe2​)3​]2​ dimer, the table below compares its physicochemical properties and MOCVD parameters against the industry-standard TMGa.

Table 1: Comparative Precursor Properties & MOCVD Parameters
ParameterTrimethylgallium (TMGa)Hexakis(dimethylamido)digallium ( [Ga(NMe2​)3​]2​ )
Chemical Formula Ga(CH 3​ ) 3​ [Ga(N(CH3​)2​)3​]2​
Physical State (at 25 °C) Pyrophoric LiquidSolid (Melting Point: 104–105.5 °C)[5]
Primary Bond Cleaved Ga–C (High Energy)Ga–N (Lower Energy, easily oxidized)
Typical Bubbler Temp. -10 °C to 10 °C80 °C to 90 °C[3]
MOCVD Growth Temp. 700 °C – 950 °C[2]400 °C – 600 °C
Primary Contamination Risk Carbon (Deep Acceptor)Minimal (Volatile HNMe 2​ byproducts)[4]

Experimental Workflow & Protocol

The following self-validating protocol outlines the synthesis of β -Ga 2​ O 3​ thin films. The system validates itself through visual/optical reflectometry during growth and mandatory post-process X-Ray Diffraction (XRD) to confirm the β -phase transition[6].

Phase 1: Substrate Preparation
  • Selection: Utilize c -plane (0001) sapphire substrates or native (010) β -Ga 2​ O 3​ substrates.

  • Cleaning: Degrease substrates sequentially in ultrasonic baths of acetone, isopropyl alcohol, and deionized water (5 minutes each).

  • Surface Activation: Perform a 1-minute dip in dilute hydrofluoric acid (HF, 10%) to remove native contaminants, followed by a DI water rinse and N 2​ blow-dry.

Phase 2: MOCVD Reactor Initialization
  • Precursor Loading: Load [Ga(NMe2​)3​]2​ into a stainless-steel bubbler. Heat the bubbler to 85 °C to ensure adequate vapor pressure[3]. Heat the delivery lines to 100 °C to prevent precursor condensation.

  • Chamber Purge: Load the substrate and pump the MOCVD chamber down to a base pressure of <10−4 Torr. Purge with high-purity Argon (Ar) for 15 minutes.

  • Thermal Bake: Ramp the substrate temperature to 800 °C under Ar flow for 10 minutes to thermally desorb residual surface moisture, then stabilize at the target growth temperature of 500 °C .

Phase 3: Deposition Process
  • Gas Flow Stabilization: Establish a chamber pressure of 40 Torr . Introduce high-purity O 2​ at a flow rate of 800 sccm [2].

  • Growth: Introduce the Ar carrier gas through the [Ga(NMe2​)3​]2​ bubbler at 50 sccm . The high O 2​ /Ga ratio ensures a highly oxidizing environment, mitigating the formation of oxygen vacancies ( VO​ )[6].

  • Monitoring: Maintain deposition for 60 minutes. (Expected growth rate: ~0.5 - 1.5 nm/min depending on exact bubbler geometry and reactor dynamics).

Phase 4: Post-Deposition Annealing (Phase Transformation)

Note: Films grown at 500 °C using this precursor are typically amorphous or weakly crystalline[4].

  • In-Situ Cooling: Cut the precursor flow but maintain the O 2​ flow. Cool the chamber to room temperature.

  • Thermal Annealing: Transfer the sample to a tube furnace. Anneal at 1000 °C for 1 hour in a pure O 2​ ambient. This drives the thermodynamic phase transition from amorphous Ga 2​ O x​ to highly crystalline, dense β -Ga 2​ O 3​ [4].

Process Visualizations

Mechanism A [Ga(NMe2)3]2 Precursor Vapor B Surface Adsorption (T = 400-600°C) A->B Transport C Oxidation via O2 (Ga-N Bond Cleavage) B->C Nucleation D Amorphous Ga2O3 Thin Film C->D Deposition E Volatile Byproducts (HNMe2, COx) C->E Desorption F Thermal Annealing (1000°C in O2) D->F Ex-Situ G Crystalline β-Ga2O3 F->G Phase Transition

Surface reaction mechanism of hexakis(dimethylamido)digallium transitioning to crystalline β-Ga2O3.

Workflow S1 1. Substrate Preparation (Solvent Clean & HF Dip) S2 2. Bubbler Heating (T = 80-90°C, Lines = 100°C) S1->S2 S3 3. MOCVD Growth Phase (O2 Flow, P = 40 Torr, T = 500°C) S2->S3 S4 4. In-Situ Cooling (Under Continuous O2 Ambient) S3->S4 S5 5. Ex-Situ Annealing (1000°C, 1 Hour for β-phase) S4->S5

Step-by-step MOCVD reactor workflow for gallium oxide epitaxy.

Quality Control & Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must evaluate the final product against the following benchmarks:

  • Crystallinity (XRD): Pre-annealed films will show a broad amorphous halo. Post-annealing, the emergence of sharp (-201), (400), or (010) diffraction peaks (depending on substrate orientation) validates the successful transition to the monoclinic β -phase[6].

  • Optical Bandgap (UV-Vis): Tauc plot extraction from UV-Vis transmission spectra should yield a bandgap of ~4.9 eV. Values significantly lower (<4.7 eV) indicate severe oxygen vacancies, requiring an increase in O 2​ flow during the growth phase[1][4].

  • Precursor Condensation: If the growth rate drops unexpectedly, inspect the delivery lines. Because the dimer is a solid at room temperature[5], cold spots in the delivery lines will cause rapid condensation. Ensure lines are uniformly heated to at least 10-15 °C above the bubbler temperature.

References

  • [4] Low temperature growth of gallium oxide thin films via plasma enhanced atomic layer deposition - Dalton Transactions (RSC Publishing).

  • [5] TRIS(DIMETHYLAMIDO)GALLIUM(III) 98 | 57731-40-5 - ChemicalBook.

  • [2] High-Mobility MOCVD β-Ga2O3 Epitaxy with Fast Growth Rate Using Trimethylgallium - ACS Publications.

  • [3] Buy Tris(dimethylamido)gallium(III) | 57731-40-5 - Smolecule.

  • [7] Synthesis of Homoleptic Gallium Alkoxide Complexes and the Chemical Vapor Deposition of Gallium Oxide Films - ResearchGate.

  • [1] Plasma enhanced atomic layer deposition and atomic layer etching of gallium oxide using trimethylgallium - AIP Publishing.

  • [6] MOCVD Growth and Annealing of Gallium Oxide Thin Film and Its Structural Characterization - ResearchGate.

Sources

Application

Application Note: Optimized Delivery Methods for Tris(dimethylamino)gallane Dimer in ALD/CVD Processes

Target Audience: Researchers, materials scientists, and drug development professionals. Introduction & Strategic Context Tris(dimethylamino)gallane dimer, chemically represented as [Ga(NMe2​)3​]2​ or hexakis(dimethylamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Strategic Context

Tris(dimethylamino)gallane dimer, chemically represented as [Ga(NMe2​)3​]2​ or hexakis(dimethylamido)digallium, is a premier metal-organic precursor. It is widely utilized in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to synthesize high-quality gallium nitride (GaN), gallium oxide (Ga 2​ O 3​ ), and gallium sulfide (Ga 2​ S 3​ ) thin films[1].

While traditionally rooted in semiconductor manufacturing, precise ALD coatings of Ga 2​ O 3​ and GaN are increasingly critical for drug development professionals and biomedical engineers . Gallium possesses unique antimicrobial properties and mimics iron in biological systems. Consequently, nanoscale gallium-based coatings are highly valuable for functionalizing orthopedic implants, drug-eluting stents, and advanced biosensors, requiring absolute precision in precursor delivery.

Physicochemical Properties & Delivery Implications

Designing a robust, self-validating delivery system begins with the thermodynamic and physical realities of the precursor. [Ga(NMe2​)3​]2​ exists as a white, highly moisture-sensitive solid at room temperature.

Table 1: Physicochemical Properties of [Ga(NMe2​)3​]2​

PropertyValueCausality / Implication for Delivery
Molecular Formula C 12​ H 36​ Ga 2​ N 6​ The dimeric structure requires sufficient thermal energy for volatilization without breaking the core Ga-N bonds.
Melting Point 91 °C – 105.5 °CSolid at room temperature; necessitates heated bubblers or Direct Liquid Injection (DLI) systems[2].
Vapor Pressure ~1 Torr @ 109 °CRequires heating the source to 80–110 °C for adequate ALD vapor draw[3].
Enthalpy of Vaporization 59.5 kJ/molDictates the steep thermal gradient required across delivery lines to prevent condensation[3].
Reactivity Highly reactive with H 2​ ODemands rigorous inert gas handling (<5 ppm moisture) to prevent degradation into highly flammable dimethylamine vapors.

Precursor Delivery Architectures

Because [Ga(NMe2​)3​]2​ is a solid with moderate volatility, researchers must carefully engineer the delivery phase to avoid inconsistent dosing.

Method A: Thermal Sublimation (Vapor Draw / Bubbler)
  • Causality: Solid precursors suffer from changing surface area over time as the material is consumed or sinters, which can cause inconsistent vapor pressure. To mitigate this, the precursor is loaded into a stainless-steel bubbler and heated to a sub-melting point temperature (e.g., 80 °C)[4]. A carrier gas (N 2​ or Ar) sweeps the sublimed vapor into the reactor.

  • Self-Validating Check: Continuously monitor the downstream pressure using a Pirani gauge. A sudden drop in pulse pressure indicates either precursor depletion or "channeling" (where the carrier gas drills a hole through the solid bed, drastically reducing the gas-solid contact area).

Method B: Direct Liquid Injection (DLI)
  • Causality: To overcome the inconsistent evaporation rates of solid beds, the dimer can be dissolved in an anhydrous, inert solvent (e.g., octane or toluene). The liquid is injected via a high-frequency micro-valve into a flash vaporizer. This ensures a strictly constant molar delivery rate per pulse, which is crucial for the ultra-uniform conformal coatings required in biomedical devices.

  • Self-Validating Check: Monitor the vaporizer's internal temperature thermocouple. If the temperature drops during operation, solvent evaporation is incomplete, risking liquid droplet carry-over into the ALD chamber which will destroy film conformality.

Step-by-Step Experimental Protocol: Thermal ALD of Ga 2​ O 3​

This protocol details the deposition of Ga 2​ O 3​ using [Ga(NMe2​)3​]2​ and H 2​ O, a standard process for biosensor passivation layers and electron transport layers[4][5].

Phase 1: Delivery System Preparation
  • Precursor Loading: Inside an argon-filled glovebox (<1 ppm O 2​ /H 2​ O), load 5-10 g of [Ga(NMe2​)3​]2​ into a clean stainless-steel bubbler.

    • Causality: The dimer reacts violently with ambient moisture to release flammable dimethylamine.

    • Self-Validating Check: Monitor the glovebox O 2​ /H 2​ O sensors; any spike above 5 ppm indicates a compromised seal during transfer.

  • Thermal Equilibration: Install the bubbler on the ALD tool. Heat the bubbler to 80 °C.

    • Causality:4 while keeping the precursor below its melting point (91 °C)[4]. Melting causes the powder to sinter, drastically reducing the surface area and dropping the vapor pressure over time.

  • Line Heating: Heat the downstream delivery lines to 110 °C, and the chamber manifold to 120 °C.

    • Causality: Establishing a strictly positive thermal gradient (Bubbler 80 °C → Lines 110 °C → Chamber 150 °C) prevents vapor condensation.

    • Self-Validating Check: Verify all line thermocouple readings before initiating flow. Cold spots will act as condensation traps, leading to eventual line occlusion.

Phase 2: ALD Cycle Execution (Target: 170–250 °C Substrate Temp)
  • Precursor Pulse (1.5 - 2.0 s): Open the bubbler valve. Flow 50 sccm of N 2​ carrier gas through the bubbler to deliver the Ga precursor to the chamber.

    • Causality:5 via self-limiting ligand exchange[5].

  • Purge (10.0 s): Flow 100 sccm of N 2​ .

    • Causality: Insufficient purging leaves unreacted precursor and dimethylamine byproducts in the vapor phase, leading to CVD-like parasitic reactions that destroy film conformality.

  • Co-reactant Pulse (0.1 - 2.0 s): Pulse H 2​ O vapor into the chamber.

    • Causality: Water hydrolyzes the remaining dimethylamido ligands on the surface, forming stable Ga-O bonds.

  • Purge (10.0 s): Flow N 2​ to remove excess H 2​ O and remaining byproducts.

  • Repeat: Cycle to achieve desired thickness.

    • Self-Validating Check: Measure film thickness via ellipsometry. The Growth Per Cycle (GPC) should be strictly linear at ~1.0 Å/cycle[5]. Deviations indicate a loss of self-limiting behavior (e.g., thermal decomposition or condensation).

System Visualization

G N1 Carrier Gas (N2/Ar) N2 Solid Precursor Bubbler Ga2(NMe2)6 @ 80-110°C N1->N2 Flow Control N3 Heated Delivery Lines (120-130°C) N2->N3 Vapor Transport N4 ALD Reaction Chamber (150-250°C) N3->N4 Pulse N6 Exhaust / Vacuum N4->N6 Purge Byproducts N5 Co-reactant (H2O, NH3, or O3) N5->N4 Alternating Pulse

ALD precursor delivery workflow for Ga2(NMe2)6 highlighting thermal zones and gas routing.

References

  • Ereztech LLC. "GA1405 Safety Data Sheet: Hexakis(dimethylamido)digallium". Ereztech. URL:[Link]

  • Rouf, P., et al. "Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition". RSC Advances. URL:[Link]

  • Meng, X., et al. "Atomic Layer Deposition of Ga2O3 Films from a Dialkylamido-Based Precursor". Chemistry of Materials / ResearchGate. URL:[Link]

  • Lindahl, E., et al. "Atomic layer deposition of amorphous tin-gallium oxide films". AIP Publishing. URL:[Link]

  • Chongqing Chemdad Co., Ltd. "TRIS(DIMETHYLAMIDO)GALLIUM(III) 98 Properties". Chemdad. URL:[Link]

Sources

Method

Application Note: Vapor Pressure Optimization and Delivery Protocols for Tris(dimethylamino)gallane Dimer in CVD/ALD

Executive Summary & Mechanistic Rationale Tris(dimethylamino)gallane dimer—formally known as hexakis(dimethylamino)digallium or [Ga(NMe2​)3​]2​ —has emerged as a critical precursor for the Atomic Layer Deposition (ALD) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Tris(dimethylamino)gallane dimer—formally known as hexakis(dimethylamino)digallium or [Ga(NMe2​)3​]2​ —has emerged as a critical precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of wide-bandgap materials, including Ga2​O3​ , GaN, and GaSx​ [1]. For drug development professionals and bioengineers, the high-quality films produced via this method are foundational for fabricating deep-UV (DUV) photodetectors used in biomedical sterilization monitoring and advanced biological sensors[1].

Historically, gallium deposition relied on alkyl precursors like trimethylgallium (TMGa). However, TMGa requires high deposition temperatures (>500 °C) to break the strong Ga–C bonds, severely limiting its use on temperature-sensitive substrates[1]. In contrast, the highly polarized Ga–N bonds in [Ga(NMe2​)3​]2​ undergo rapid, low-activation-energy ligand exchange with protic coreactants (e.g., H2​O , NH3​ , H2​S ). This specific chemical causality reduces the ALD temperature window to a mild 150–250 °C[2].

The primary engineering challenge with [Ga(NMe2​)3​]2​ is its dimeric structure at room temperature, which significantly reduces its vapor pressure compared to monomeric species. Precise thermal management of the precursor source and delivery lines is mandatory to achieve the ~0.1–1.0 Torr vapor pressure required for saturative surface reactions without inducing premature thermal decomposition or condensation[3].

Physicochemical Properties & Vapor Pressure Dynamics

Understanding the phase transitions of [Ga(NMe2​)3​]2​ is essential for stable precursor delivery. The compound is a solid at room temperature and must be melted to provide a stable evaporative flux.

Table 1: Physicochemical and Vapor Pressure Parameters of [Ga(NMe2​)3​]2​
ParameterValueCausality / Impact on CVD Workflow
Chemical Formula Ga2​(NMe2​)6​ Dimeric structure reduces volatility compared to monomers, necessitating source heating.
Physical State (25 °C) White SolidRequires a heated bubbler or sublimation source for vapor generation.
Melting Point 91–92 °C[4]Precursor melts during typical ALD heating, acting as a stable liquid source.
Sublimation Point 70–80 °C (at 10−2 Torr)[4]High-vacuum systems can utilize lower source temperatures.
Optimal ALD Source Temp 130–135 °C[1][5]Generates sufficient vapor pressure (>0.1 Torr) for rapid surface saturation.
Reactivity Highly reactive with H2​O Requires strict inert gas handling ( <1 ppm O2​ / H2​O ) to prevent violent degradation.

Causality Insight: Why heat the source specifically to 130 °C? While the precursor sublimes under high vacuum at 70–80 °C[4], modern ALD reactors operating at 1–10 Torr require higher vapor pressures to achieve rapid surface saturation (typically within 1.5 seconds)[5]. Heating the source to 130–135 °C ensures the precursor is in a fully liquid state, providing a constant surface area for evaporation and a stable, repeatable flux of vapor[1][5].

System Configuration & Thermal Gradient Management

To prevent the catastrophic failure of the delivery system via precursor condensation, a strict positive thermal gradient must be maintained from the bubbler to the reactor chamber.

CVD_System N2 Carrier Gas (N2) Purified & Dried MFC Mass Flow Controller (MFC) N2->MFC Bubbler Precursor Bubbler [Ga(NMe2)3]2 Heated to 130 °C MFC->Bubbler Flow Control Lines Delivery Lines Heated to 150 °C (Prevents Condensation) Bubbler->Lines Vapor + Carrier Reactor ALD/CVD Reactor Substrate at 200 °C Lines->Reactor Precursor Delivery Exhaust Vacuum Pump & Scrubber System Reactor->Exhaust Byproducts (HNMe2)

Fig 1. CVD/ALD Precursor Delivery System illustrating the critical positive thermal gradient.

The Thermal Gradient Rule : TBubbler​ (130 °C) < TLines​ (150 °C) < TReactor​ (170–250 °C). If a "cold spot" exists in the delivery lines or valves, the vaporized [Ga(NMe2​)3​]2​ will immediately condense[3]. This leads to starvation of the ALD half-cycle (causing non-uniform film thickness) and generates particles that permanently clog pneumatic valves.

Step-by-Step Experimental Protocol: ALD of Ga2​O3​

This self-validating protocol details the safe handling, vaporization, and pulsing of [Ga(NMe2​)3​]2​ .

Phase 1: Precursor Sourcing and Safety (Glovebox)
  • Atmosphere Control : Transfer the stainless-steel bubbler and the [Ga(NMe2​)3​]2​ ampoule into an inert-atmosphere glovebox ( O2​ and H2​O < 1 ppm). Causality: The precursor reacts violently with ambient moisture, releasing highly flammable dimethylamine ( HNMe2​ ) liquid and vapors.

  • Loading : Load 5–10 g of the solid precursor into the bubbler. Ensure all VCR face-seal fittings are torqued to manufacturer specifications using new nickel gaskets to guarantee a hermetic seal.

Phase 2: Thermal Equilibration and System Validation
  • Installation : Attach the sealed bubbler to the ALD delivery manifold. Evacuate the manifold to base pressure (< 10−3 Torr) and perform a helium leak check.

  • Line Heating : Power on the heating jackets for the delivery lines and valves. Set the setpoint to 150 °C. Wait 30 minutes for thermal stabilization.

  • Source Heating : Set the bubbler heater to 130 °C. Self-Validation Check: Do not open the bubbler isolation valves until the delivery lines have verifiedly reached 150 °C. Opening them prematurely violates the thermal gradient rule and guarantees downstream condensation. Allow the bubbler 2 hours to fully melt the precursor (MP 91 °C) and reach thermal equilibrium.

Phase 3: ALD Cycle Execution
  • Substrate Preparation : Heat the substrate (e.g., Silicon or Sapphire) to 200 °C. This sits safely within the optimal ALD growth window of 170–250 °C[2].

  • Pulse 1 (Gallium Source) : Open the bubbler valves and flow N2​ carrier gas for 1.5 seconds[2][5]. This delivers the [Ga(NMe2​)3​]2​ vapor to the hydroxylated substrate.

  • Purge 1 : Flow ultra-high purity N2​ (6N) for 4.0 seconds to sweep out unreacted precursor and HNMe2​ byproducts[5].

  • Pulse 2 (Oxidant) : Pulse H2​O vapor for 0.1–1.0 seconds to initiate ligand exchange.

  • Purge 2 : Flow N2​ for 4.0 seconds to remove residual water and byproducts.

  • Iteration : Repeat steps 7–10. The expected growth per cycle (GPC) is ~1.0 Å/cycle[2].

Surface Reaction Mechanism

The efficiency of [Ga(NMe2​)3​]2​ lies in its self-limiting surface chemistry. During Pulse 1, the dimeric precursor reacts directly with surface hydroxyl (-OH) groups. The dimethylamino ligands are protonated by the surface hydrogen, forming volatile dimethylamine ( HNMe2​ ), which is easily purged. This leaves a monolayer of dimethylamino-terminated gallium, which is subsequently converted to Ga−O−Ga networks during the water pulse[2].

ALD_Mechanism Substrate Hydroxylated Substrate (OH-terminated) Pulse1 Pulse 1: [Ga(NMe2)3]2 Vapor (T = 130 °C) Substrate->Pulse1 Chemisorption Chemisorption & Ligand Exchange Release of HNMe2 Pulse1->Chemisorption Purge1 Purge 1: N2 Gas Remove byproducts Chemisorption->Purge1 Pulse2 Pulse 2: Oxidant (H2O) or Nitriding Agent (NH3) Purge1->Pulse2 Reaction2 Surface Oxidation/Nitridation Formation of Ga-O or Ga-N bonds Pulse2->Reaction2 Purge2 Purge 2: N2 Gas Remove HNMe2 / H2O Reaction2->Purge2 Film Monolayer Growth (Ga2O3 or GaN) Purge2->Film Film->Pulse1 Cycle repeat

Fig 2. Self-limiting ALD half-reactions of [Ga(NMe2​)3​]2​ with protic coreactants.

References

  • Title : Atomic layer deposition and characterization of Zn-doped Ga2O3 films Source : AIP Publishing (Journal of Vacuum Science & Technology A) URL :[Link]

  • Title : Controlled nucleation of metal-sulfide layers via surface functionalization with sulfur species: Enhanced initial growth of GaSx thin films Source : AIP Publishing (Journal of Vacuum Science & Technology A) URL :[Link]

  • Title : Atmospheric Pressure Chemical Vapor Deposition of Gallium Nitride Thin Films Source : Cambridge University Press (MRS Online Proceedings Library) URL :[Link]

  • Title : Ereztech GA1405 Safety Data Sheet: Hexakis(dimethylamido)digallium Source : Ereztech LLC URL :[Link]

  • Title : Atomic Layer Deposition of Ga2O3 Films from a Dialkylamido-Based Precursor Source : ResearchGate (Chemistry of Materials) URL : [Link]

Sources

Application

epitaxial growth of III-V semiconductors using tris(dimethylamino)gallane dimer

Application Note & Protocol Guide: Epitaxial Growth of III-V Semiconductors (GaN) using Tris(dimethylamino)gallane Dimer Executive Summary & Cross-Disciplinary Relevance The epitaxial growth of Gallium Nitride (GaN) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Epitaxial Growth of III-V Semiconductors (GaN) using Tris(dimethylamino)gallane Dimer

Executive Summary & Cross-Disciplinary Relevance

The epitaxial growth of Gallium Nitride (GaN) and related III-V semiconductors is foundational to high-frequency electronics, optoelectronics, and advanced biosensors. For researchers and professionals in materials science, as well as those developing high-sensitivity diagnostic sensors for drug development analytics, the integration of GaN into CMOS-compatible workflows is highly desirable. However, traditional growth methods require prohibitive temperatures (>800 °C). This application note details a low-temperature Plasma-Enhanced Atomic Layer Deposition (PEALD) protocol utilizing the tris(dimethylamino)gallane dimer[Ga(NMe2​)3​]2​ —to achieve high-purity, epitaxial GaN directly on 4H-SiC substrates at temperatures as low as 130 °C[1].

Mechanistic Rationale: Overcoming the Ga–C Bond Barrier

Historically, the deposition of GaN via Chemical Vapor Deposition (CVD) or ALD has relied on trimethylgallium (TMG) or triethylgallium (TEG). While effective at high temperatures, these precursors present a critical thermodynamic flaw for low-temperature ALD: the high dissociation energy of the direct Gallium-Carbon (Ga–C) bond. Incomplete cleavage of these bonds at low temperatures results in significant carbon contamination within the semiconductor lattice, which acts as a deep-level trap and severely degrades electron mobility.

To circumvent this, the field has transitioned to tris(dimethylamido)gallium(III) , which naturally exists as a dimer. The causality behind this precursor selection is rooted in surface chemistry and bond thermodynamics:

  • Pre-existing Ga–N Bonds: [Ga(NMe2​)3​]2​ contains no direct Ga–C bonds. The carbon atoms are sequestered within the dimethylamino ligands.

  • Favorable Transamination: During the co-reactant pulse with an NH3​ plasma, a highly efficient transamination reaction occurs. The plasma-generated NH∗ radicals readily exchange with the −NMe2​ ligands, forming volatile dimethylamine ( HNMe2​ )[1].

  • Elimination of Buffer Layers: This ligand-exchange mechanism is so efficient that it enables the direct epitaxial growth of GaN on 4H-SiC without the need for an intermediate AlN buffer layer—a feat previously unachievable at low temperatures[1].

Surface_Chemistry S1 NH* Terminated Surface S2 [Ga(NMe2)3]2 Adsorption S1->S2 S3 Ga-NMe2 Surface Species S2->S3 Ligand Exchange S4 NH3 Plasma Transamination S3->S4 S5 GaN Monolayer (+ HNMe2 ↑) S4->S5 Cleavage of -NMe2 S5->S2 Next ALD Cycle

Surface transamination mechanism replacing Ga-C cleavage with HNMe2 elimination.

Physicochemical Precursor Profile

Understanding the physical properties of [Ga(NMe2​)3​]2​ is critical for optimizing reactor delivery systems. The precursor must be heated to achieve sufficient vapor pressure without inducing premature thermal decomposition.

PropertySpecificationOperational Implication
Chemical Formula C12​H36​Ga2​N6​ Supplies pre-formed Ga-N bonds.
State at Standard Temp Colorless SolidRequires a heated bubbler/delivery line.
Melting Point 101–104 °CSublimation/evaporation occurs near 100 °C[1].
Thermal Decomposition ~215–220 °CReactor temperature must not exceed 250 °C to prevent non-limiting CVD growth[2].

Self-Validating PEALD Protocol

The following step-by-step workflow outlines the PEALD of GaN. This protocol is designed as a self-validating system ; it incorporates causality-driven steps and in-situ metrology to ensure the self-limiting nature of the deposition is strictly maintained.

Step 1: Substrate Preparation & Surface Activation
  • Action: Clean 4H-SiC or Si(100) substrates using a standard RCA clean, followed by a 2% Hydrofluoric acid (HF) dip for 60 seconds. Rinse with deionized water and dry with N2​ .

  • Causality: The HF dip strips the native oxide layer, leaving a hydrogen-terminated surface. This is critical because oxygen contamination at the substrate-epitaxy interface creates nucleation delays, lattice mismatch, and amorphous interfacial layers.

Step 2: Reactor Initialization
  • Action: Load the [Ga(NMe2​)3​]2​ solid into a stainless-steel bubbler and heat to 100 °C. Heat the delivery lines to 110 °C. Set the main reactor temperature within the ALD window of 130 °C to 250 °C.

  • Causality: Heating the bubbler to 100 °C ensures sufficient vapor pressure for precursor delivery[1]. Maintaining the delivery lines 10 °C hotter than the bubbler prevents precursor condensation before it reaches the reaction chamber.

Step 3: The PEALD Cycle Execution

Execute the following sequence to achieve a Growth Per Cycle (GPC) of 1.4 Å[1].

  • Precursor Pulse (5 seconds): Introduce [Ga(NMe2​)3​]2​ using Argon as a carrier gas. Causality: Ensures complete chemisorption and surface saturation.

  • Argon Purge (10 seconds): Causality: Physically sweeps away unreacted precursor molecules, preventing parasitic gas-phase CVD reactions.

  • Co-reactant Pulse (10 seconds): Strike an NH3​ plasma at 300 W. Causality: The plasma provides the reactive nitrogen radicals necessary to drive the transamination reaction to completion at low temperatures, releasing HNMe2​ .

  • Argon Purge (10 seconds): Causality: Evacuates the volatile HNMe2​ byproducts.

PEALD_Workflow A 1. Substrate Prep (4H-SiC / Si) B 2. Precursor Pulse [Ga(NMe2)3]2 A->B C 3. Ar Purge Remove unreacted species B->C D 4. Co-reactant Pulse NH3 Plasma (300 W) C->D E 5. Ar Purge Remove HNMe2 byproducts D->E E->B Repeat Cycle (Self-Limiting Growth) F Epitaxial GaN Film Validation via in-situ Ellipsometry E->F Target Thickness Reached

PEALD cycle workflow for epitaxial GaN using [Ga(NMe2)3]2 and NH3 plasma.

Step 4: Self-Validation & Metrology Checks
  • In-Situ Validation: Use spectroscopic ellipsometry to monitor film thickness per cycle. A constant linear growth rate validates that the process remains in a self-limiting ALD regime.

  • Ex-Situ Validation: Perform Rutherford Backscattering Spectrometry (RBS) to validate the stoichiometry. A successful run will yield a 1:1 Ga:N ratio with carbon and oxygen impurities below the detection limit[1].

Quantitative Metrology & Film Properties

The use of [Ga(NMe2​)3​]2​ yields highly crystalline GaN films with properties that rival high-temperature MOCVD films, making them suitable for advanced electronic integration. The GPC of 1.4 Å is roughly 3–5 times higher than previous reports of GaN plasma processes using TMG or TEG[1].

ParameterMeasured ValueTheoretical / Target Value
ALD Temperature Window 130 °C – 250 °C< 300 °C (CMOS compatible)
Growth Per Cycle (GPC) 1.4 Å / cycle3.45 Å / cycle (Max Theoretical)[1]
Optical Bandgap ~3.42 eV3.40 eV (Bulk GaN)
Doping Profile Unintentionally n-typeUnintentionally n-type
Crystallinity (on SiC) Epitaxial (002) orientationEpitaxial (002) orientation

References

  • Rouf, P., O'Brien, N. J., Buttera, S. C., Martinovic, I., Bakhit, B., Martinsson, E., Palisaitis, J., Hsu, C.-W., & Pedersen, H. (2020). "Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition." Journal of Materials Chemistry C, 8, 8457-8465.[Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling of Tris(dimethylamino)gallane Dimer

Introduction: Understanding Tris(dimethylamino)gallane Dimer Tris(dimethylamino)gallane dimer, with the chemical formula C₁₂H₃₆Ga₂N₆, is an organogallium compound featuring a dimeric structure where two gallium centers a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding Tris(dimethylamino)gallane Dimer

Tris(dimethylamino)gallane dimer, with the chemical formula C₁₂H₃₆Ga₂N₆, is an organogallium compound featuring a dimeric structure where two gallium centers are bridged by dimethylamino groups.[1][2] It serves as a critical precursor in advanced materials science, primarily for the synthesis of gallium-based materials like gallium nitride (GaN) thin films used in modern electronics and optoelectronics.[3] Its utility in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes stems from its volatility and thermal decomposition characteristics.[4]

However, the chemical properties that make it a valuable precursor also render it a hazardous material requiring specialized handling. This compound is highly reactive, particularly with atmospheric moisture and oxygen.[3] Therefore, strict adherence to inert atmosphere protocols is not merely a suggestion but an absolute requirement for ensuring experimental success and, more importantly, personnel safety. This document provides a comprehensive guide grounded in established safety procedures and chemical principles for the handling, storage, and use of tris(dimethylamino)gallane dimer.

Hazard Identification and Core Safety Principles

Tris(dimethylamino)gallane dimer is classified as a hazardous chemical, and a thorough understanding of its risks is the foundation of safe handling.

Primary Hazards:

  • Water Reactivity: The compound reacts violently with water and moisture, releasing flammable gases that can spontaneously ignite.[5] This pyrophoric potential is a primary safety concern.

  • Corrosivity: It is corrosive and causes severe skin burns and serious eye damage upon contact.[2][5]

  • Flammability: The material is a flammable solid.[2]

The causality behind these hazards lies in the nature of the gallium-nitrogen bonds, which are susceptible to hydrolysis and oxidation. Contact with protic solvents or atmospheric water leads to an aggressive exothermic reaction. Therefore, the core principle of handling this compound is the strict exclusion of air and moisture at all times .

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense. The following must be worn at all times when handling the compound, even within a controlled atmosphere:

  • Flame-Resistant (FR) Lab Coat: Preferably made of an antistatic material.[6]

  • Chemical Splash Goggles: Must be worn in addition to a face shield for maximum protection.[5]

  • Chemically Resistant Gloves: Neoprene or nitrile gloves are suitable, but it is crucial to check for any signs of degradation before use. Double-gloving is recommended.

  • Full-Length Pants and Closed-Toe Shoes: No skin should be exposed.[6]

Physicochemical and Safety Data

All quantitative data is summarized below for quick reference.

PropertyValueSource(s)
Chemical Name Tris(dimethylamino)gallane dimer[2]
Synonyms Bis(μ-dimethylamino)tetrakis(dimethylamino)digallium[2]
CAS Number 57731-40-5[5]
Molecular Formula C₁₂H₃₆Ga₂N₆[3][7]
Molecular Weight 403.9 g/mol [3][]
Appearance White to colorless solid[2]
Melting Point 104-105.5 °C[3][]
GHS Hazard Pictograms 🔥 (Flammable), corrosive.png (Corrosive)[2]
GHS Hazard Statements H228: Flammable solidH260: In contact with water releases flammable gases which may ignite spontaneouslyH314: Causes severe skin burns and eye damage[2]

Inert Atmosphere Handling: Glovebox vs. Schlenk Line

All manipulations involving tris(dimethylamino)gallane dimer must be performed under an inert atmosphere, such as high-purity nitrogen or argon. The choice between a glovebox and a Schlenk line depends on the scale and complexity of the procedure.

  • Glovebox: This is the preferred method for all but the simplest, small-scale manipulations. It provides a continuously controlled, enclosed inert environment ideal for weighing, transferring, and preparing reaction mixtures.

  • Schlenk Line: Suitable for transferring solutions or setting up reactions with pre-weighed material. It requires a higher degree of technical skill to maintain an inert atmosphere through cycles of vacuum and inert gas backfill.[6][9]

Recommended Glovebox Parameters
ParameterRecommended SetpointRationale
Atmosphere High-Purity Nitrogen (N₂) or Argon (Ar)Inert gases that will not react with the compound.
Oxygen (O₂) Level < 5 ppmMinimizes oxidation of the compound.
Moisture (H₂O) Level < 5 ppmPrevents violent hydrolysis and potential ignition.
Pressure Positive Pressure (+1 to +5 mbar)Ensures any minor leaks flow out of the box, preventing atmospheric contamination.

Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in checks to ensure the integrity of the inert atmosphere is maintained.

Protocol 1: Workspace Preparation and Reagent Transfer into a Glovebox

This protocol details the critical first steps of safely introducing the reagent into the controlled environment of a glovebox.

  • Glovebox Purge: Ensure the glovebox atmosphere meets the parameters outlined in Section 4.1. Cycle the antechamber at least three times, evacuating to vacuum and refilling with inert gas each time.

  • Tool Preparation: Place all necessary spatulas, glassware, and sample vials into the antechamber. Ensure all items are scrupulously dry, either by oven-drying (and cooling under vacuum) or by wiping with a solvent like acetone inside a fume hood before introduction.

  • Reagent Introduction: Place the sealed manufacturer's container of tris(dimethylamino)gallane dimer into the antechamber. Do not open it.

  • Antechamber Cycling: Perform a minimum of three full vacuum/refill cycles on the antechamber to remove surface-adsorbed air and moisture from all introduced items. For a volatile solid, a slower, more gentle evacuation is prudent.

  • Equilibration: Once the items are inside the glovebox, allow them to sit for at least 30 minutes to thermally and atmospherically equilibrate before opening any containers.

Diagram 1: General Handling Workflow

A 1. Risk Assessment & Procedure Planning B 2. Verify Inert Atmosphere (Glovebox/Schlenk Line) A->B Proceed C 3. Don Appropriate PPE (FR Coat, Goggles, Gloves) B->C Atmosphere OK D 4. Prepare & Dry All Glassware/Tools C->D E 5. Transfer Reagent to Glovebox (via Antechamber Cycles) D->E F 6. Perform Manipulation (Weighing, Reaction Setup) E->F G 7. Securely Seal All Containers (Reagent & Reaction) F->G H 8. Decontaminate Tools & Workspace G->H I 9. Package & Label Waste H->I J 10. Remove Waste via Antechamber I->J K 11. Doff PPE & Wash Hands J->K cluster_0 Inside Glovebox A Tare clean, dry vial on balance B Carefully open main reagent bottle A->B C Use dry spatula to transfer solid to vial B->C D Securely cap BOTH vial and main bottle C->D E Record final weight of the new vial D->E F Clean spatula & work area E->F G Store aliquot and original bottle securely F->G

Caption: A step-by-step workflow for transferring solid tris(dimethylamino)gallane dimer.

Emergency Procedures: Spills and Exposure

Preparedness is critical for mitigating the consequences of an accident.

Spill Management
  • Small Spill (Inside Glovebox):

    • Use an absorbent pad or dry sand to cover the spill.

    • Scoop the contaminated material into a dedicated, sealable solid waste container.

    • Wipe the area with a cloth dampened with mineral oil, followed by a dry cloth.

    • All contaminated materials must remain in the designated waste container inside the glovebox.

  • Large Spill or Spill Outside of an Inert Atmosphere:

    • EVACUATE the immediate area. Alert all nearby personnel and your supervisor. [6] 2. If the spill is exposed to air and ignites, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE EXTINGUISHERS . [5] 3. Restrict access to the area and wait for trained emergency response personnel. [10]

Personnel Exposure
  • Skin Contact: Immediately brush off any loose solid particles, then flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [5]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [5]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [11]

Waste Disposal

All waste generated from handling tris(dimethylamino)gallane dimer is considered hazardous.

  • Segregation: Maintain separate, clearly labeled, sealed containers inside the glovebox for solid waste (e.g., contaminated wipes, gloves, spatulas) and liquid waste (quenched solutions).

  • Quenching (for small residual amounts): This procedure must only be performed by experienced personnel. Slowly add the reactive material to a cold (-78 °C), stirred, non-protic solvent like toluene. Then, very slowly add a less reactive quenching agent like isopropanol, followed by a more reactive one like methanol, and finally water. The process is highly exothermic and must be controlled carefully.

  • Disposal: All waste containers must be removed from the glovebox, labeled according to institutional guidelines, and disposed of through an approved hazardous waste management program. [5]

References

  • LookChem. (n.d.). Cas 180335-73-3, TRIS(DIMETHYLAMINO)GALLANE DIMER. [Link]

  • Wiberg, N., & Schmid, K. H. (1966). Darstellung, Struktur und einige Reaktionen von Tris(dimethylamino)gallan. Zeitschrift für anorganische und allgemeine Chemie, 345(1-2), 93-100. (Link provided via ResearchGate). [Link]

  • Ereztech LLC. (2023). AL3393 Safety Data Sheet. [Link]

  • Wikipedia. (2024). Tris(dimethylamino)gallium dimer. [Link]

  • Ereztech. (n.d.). Safety Data Sheet. [Link]

  • University of California, Santa Barbara. (2012). Pyrophorics - Gallium alkyls - Standard Operating Procedure. [Link]

  • Lisa Nichols. (2022). Inert Atmosphere. [Link]

  • C.A. Brewer, et al. (2021). Low temperature atomic layer annealing of polycrystalline AlN films using tris(dimethylamido)aluminum(III) and N2H4. University of California San Diego. [Link]

Sources

Application

Application Note &amp; Protocol: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Gallium-Based Thin Films Using Tris(dimethylamino)gallane Dimer

For: Researchers, scientists, and professionals in materials science and semiconductor fabrication. Introduction: Advancing Gallium-Based Thin Film Deposition Gallium nitride (GaN) and gallium oxide (Ga₂O₃) are wide-band...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and professionals in materials science and semiconductor fabrication.

Introduction: Advancing Gallium-Based Thin Film Deposition

Gallium nitride (GaN) and gallium oxide (Ga₂O₃) are wide-bandgap semiconductors at the forefront of next-generation power electronics, optoelectronics, and sensor technologies. Their exceptional properties, including high breakdown voltage, high electron mobility, and transparency, are heavily dependent on the quality of the deposited thin films.[1][2] Plasma-Enhanced Atomic Layer Deposition (PEALD) offers a compelling route for the synthesis of these materials with atomic-level precision, conformality, and at lower temperatures compared to traditional chemical vapor deposition (CVD) methods.[3]

This application note provides a comprehensive guide to the use of tris(dimethylamino)gallane dimer ([Ga(NMe₂)₃]₂) as a gallium precursor for the PEALD of high-quality GaN and Ga₂O₃ thin films. We will delve into the precursor's characteristics, safety protocols, and detailed, step-by-step PEALD workflows. The methodologies described herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in optimizing their deposition processes.

Precursor Spotlight: Tris(dimethylamino)gallane Dimer

Tris(dimethylamino)gallane dimer, with the chemical formula C₁₂H₃₆Ga₂N₆, is a solid, metalorganic precursor for gallium.[][5] Its dimeric structure and chemical properties make it a viable candidate for ALD and PEALD processes.

Key Properties of Tris(dimethylamino)gallane Dimer:
PropertyValueSource
CAS Number 180335-73-3[][6]
Molecular Formula C₁₂H₃₆Ga₂N₆[]
Molecular Weight 403.9 g/mol [][5]
Appearance White to yellow solid[7]
Melting Point 104-105.5°C[]
Boiling Point 55.7°C @ 760 mm Hg[]

The choice of this precursor is motivated by its potential for clean decomposition, with the dimethylamido ligands offering a different reaction pathway compared to more common alkyl precursors like trimethylgallium (TMG). This can potentially lead to lower carbon incorporation in the deposited films.

Critical Safety & Handling Protocols

Tris(dimethylamino)gallane dimer is a reactive and hazardous compound that requires strict adherence to safety protocols.

HAZARD WARNING:

  • Flammable Solid: GHS02 Flammable.[5]

  • Corrosive: GHS05 Corrosive. Causes severe skin burns and eye damage.[5][8]

  • Water Reactive: Reacts violently with water, releasing flammable gases which may ignite spontaneously.[8]

Handling and Storage:

  • Inert Atmosphere: Always handle and store the precursor under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.[8]

  • Moisture Control: Keep away from water and moist air. Storage containers must be kept tightly closed in a dry, cool, and well-ventilated area.[8]

  • Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves, and safety goggles with a face shield when handling the precursor.[8][9]

Emergency Procedures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[8]

  • Fire: Use CO₂, dry chemical, or foam to extinguish. Do not use water.[8]

PEALD Experimental Workflows

The following protocols are designed for a standard PEALD reactor equipped with a plasma source. The parameters provided are starting points and may require optimization based on the specific reactor configuration and desired film properties.

Logical Flow of a PEALD Cycle

The fundamental principle of PEALD involves sequential, self-limiting surface reactions. The following diagram illustrates a typical PEALD cycle for depositing a binary compound like GaN.

PEALD_Cycle cluster_0 PEALD Cycle Step1 Step 1: Precursor Pulse (Tris(dimethylamino)gallane) Step2 Step 2: Purge (Inert Gas) Step1->Step2 Self-limiting adsorption Step3 Step 3: Plasma Pulse (N₂/H₂ or O₂ Plasma) Step2->Step3 Remove excess precursor Step4 Step 4: Purge (Inert Gas) Step3->Step4 Surface reaction Step4->Step1 Remove reaction byproducts End Step4->End End Cycle Start Start->Step1 Start Cycle

Caption: A generalized four-step PEALD cycle.

Protocol 1: PEALD of Gallium Nitride (GaN)

This protocol outlines the deposition of GaN thin films using tris(dimethylamino)gallane dimer and a nitrogen/hydrogen plasma.

1. Substrate Preparation:

  • Clean the substrate (e.g., Si (100), sapphire) using a standard cleaning procedure (e.g., RCA clean for Si) to remove organic and native oxide contaminants.
  • Load the substrate into the PEALD reactor load-lock and transfer it to the reaction chamber.

2. Precursor Handling and Delivery:

  • Heat the tris(dimethylamino)gallane dimer source to a temperature that provides adequate vapor pressure (e.g., 70-90°C). The optimal temperature will depend on the precursor container and delivery line geometry.
  • Maintain the precursor delivery lines at a temperature slightly higher than the source temperature to prevent condensation.

3. PEALD Deposition Parameters:

ParameterRecommended Starting ValueRange for OptimizationJustification
Substrate Temperature 250°C200-350°CThis temperature range balances the need for sufficient thermal energy for surface reactions while avoiding significant thermal decomposition of the precursor.[1][10]
Precursor Pulse Time 2.0 s1.0 - 5.0 sPulse time should be sufficient to achieve saturation of the substrate surface with the gallium precursor.
Purge Time (after precursor) 10.0 s5.0 - 20.0 sA longer purge ensures complete removal of unreacted precursor and gaseous byproducts from the chamber.
Plasma Gas N₂/H₂ mixture (e.g., 1:1 ratio)N₂ only, NH₃The addition of H₂ to the nitrogen plasma can aid in the removal of carbon- and nitrogen-containing ligands, leading to purer films.[11]
Plasma Power 200 W100 - 300 WPlasma power influences the density of reactive species. Higher power can increase reactivity but may also lead to substrate damage.[11]
Plasma Pulse Time 15.0 s10.0 - 30.0 sSufficient plasma exposure is needed to fully react with the adsorbed precursor layer.
Purge Time (after plasma) 10.0 s5.0 - 20.0 sRemoves plasma byproducts and unreacted species before the next precursor pulse.
Number of Cycles 500100 - 2000The number of cycles determines the final film thickness.

4. Post-Deposition Annealing (Optional):

  • To improve crystallinity and reduce defects, an in-situ or ex-situ anneal can be performed.
  • A typical annealing condition is 600-800°C in a nitrogen or ammonia atmosphere for 30-60 minutes.
GaN PEALD Reaction Pathway

The following diagram illustrates the proposed surface reaction mechanism during the PEALD of GaN using tris(dimethylamino)gallane dimer.

GaN_PEALD_Mechanism Surface_Start Initial Surface (e.g., -OH terminated) Precursor_Pulse [Ga(NMe₂)₃]₂ Pulse Adsorption Surface Adsorption -Ga(NMe₂)₂* Precursor_Pulse->Adsorption Adsorption & Ligand Elimination Plasma_Pulse N₂/H₂ Plasma Pulse Reaction Ligand Exchange & GaN Formation -GaN Plasma_Pulse->Reaction Reaction with N and H radicals Reaction->Precursor_Pulse New Cycle Start

Caption: Proposed reaction mechanism for GaN PEALD.

Protocol 2: PEALD of Gallium Oxide (Ga₂O₃)

This protocol details the deposition of Ga₂O₃ thin films using tris(dimethylamino)gallane dimer and an oxygen plasma.

1. Substrate Preparation:

  • Follow the same substrate cleaning and loading procedure as for GaN deposition.

2. Precursor Handling and Delivery:

  • Utilize the same precursor heating and delivery parameters as in the GaN protocol.

3. PEALD Deposition Parameters:

ParameterRecommended Starting ValueRange for OptimizationJustification
Substrate Temperature 200°C80-300°CLower temperatures are often employed for Ga₂O₃ PEALD to maintain an amorphous or nanocrystalline structure.[2][12]
Precursor Pulse Time 2.0 s1.0 - 5.0 sEnsure sufficient precursor dose for surface saturation.
Purge Time (after precursor) 10.0 s5.0 - 20.0 sThoroughly remove any non-adsorbed precursor molecules.
Plasma Gas O₂O₂/Ar mixtureOxygen plasma provides the reactive oxygen species necessary for the formation of gallium oxide.
Plasma Power 250 W150 - 350 WHigher plasma power can lead to denser films but may also introduce defects.[12]
Plasma Pulse Time 10.0 s5.0 - 20.0 sAdequate plasma exposure for complete oxidation of the gallium-containing surface layer.
Purge Time (after plasma) 10.0 s5.0 - 20.0 sClear the chamber of reaction byproducts before the next cycle.
Number of Cycles 500100 - 2000Adjust the number of cycles to achieve the desired film thickness.

4. Post-Deposition Annealing (Optional):

  • Annealing in an oxygen or nitrogen environment at temperatures ranging from 400°C to 800°C can be used to crystallize the Ga₂O₃ film and reduce defect density.[13][14]
Ga₂O₃ PEALD Experimental Workflow Diagram

The following diagram outlines the key steps in the Ga₂O₃ PEALD process.

Ga2O3_PEALD_Workflow Start Start Substrate_Prep Substrate Cleaning & Loading Start->Substrate_Prep Chamber_Pumpdown Chamber Pump-down & Temperature Stabilization Substrate_Prep->Chamber_Pumpdown PEALD_Cycles Execute PEALD Cycles (Tris(dimethylamino)gallane / O₂ Plasma) Chamber_Pumpdown->PEALD_Cycles Post_Dep_Anneal Optional: In-situ or Ex-situ Annealing PEALD_Cycles->Post_Dep_Anneal Characterization Film Characterization (Ellipsometry, XPS, XRD, etc.) Post_Dep_Anneal->Characterization End End Characterization->End

Caption: High-level workflow for Ga₂O₃ PEALD.

Conclusion

The use of tris(dimethylamino)gallane dimer in plasma-enhanced atomic layer deposition presents a promising avenue for the fabrication of high-quality gallium nitride and gallium oxide thin films. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and optimize their PEALD processes. Careful attention to precursor handling and safety, along with systematic optimization of deposition parameters, will be key to achieving films with the desired properties for advanced electronic and optoelectronic applications.

References

  • Kim, J., & Lee, W. (2019). Thermal Atomic Layer Deposition of Gallium Nitride Films Using Tris(dimethylamido)Gallium and Ammonia. Journal of the Korean Physical Society, 75(10), 868-872. [Link]

  • Mahmoodinezhad, A., Janowitz, C., Naumann, F., Plate, P., Gargouri, H., Henkel, K., Schmeißer, D., & Flege, J. I. (2020). Low-temperature PEALD of Ga2O3 using TMGa and O2 plasma. WWW-Docs for B-TU.De. [Link]

  • Wikipedia. Tris(dimethylamino)gallium dimer. [Link]

  • Ereztech. SAFETY DATA SHEET - Tris(dimethylamino)aluminum. [Link]

  • Li, Y., et al. (2022). Compact Ga2O3 Thin Films Deposited by Plasma Enhanced Atomic Layer Deposition at Low Temperature. Materials, 15(9), 3183. [Link]

  • Hou, C., et al. (2024). Thermal atomic layer deposition of Ga2O3 films using trimethylgallium and H2O. ResearchGate. [Link]

  • Li, Y., et al. (2021). Deposition Mechanism and Properties of Plasma-Enhanced Atomic Layer Deposited Gallium Nitride Films with Different Substrate Temperatures. Nanomaterials, 11(11), 2829. [Link]

  • Kim, H., et al. (2021). Crystalline AlN Interfacial Layer on GaN Using Plasma-Enhanced Atomic Layer Deposition. Nanomaterials, 11(4), 955. [Link]

  • Chen, Y.-T., et al. (2023). Influence of Rapid Thermal Annealing on the Characteristics of Sn-Doped Ga2O3 Films Fabricated Using Plasma-Enhanced Atomic Layer Deposition. Materials, 16(4), 1494. [Link]

  • RASIRC. (2021). Improved Crystallinity and Polarity Determination of Gallium Nitride on Si (111) Using Atomic Layer Annealing. [Link]

  • Plasma-ALD.com. 3DMAAl CAS# 32093-39-3, Plasma Enhanced Atomic Layer Deposition Publications. [Link]

  • Fisher Scientific. Tris(dimethylamino)gallium(III) dimer, 99.9% (metals basis), Thermo Scientific Chemicals. [Link]

  • Hatanpää, T. (2013). Thermal and plasma-enhanced atomic layer deposition: the study of and employment in various nanotechnology applications. Aalto University publication series DOCTORAL DISSERTATIONS, 115/2013. [Link]

  • Gelest. Tris(dimethylamino)silane - SAFETY DATA SHEET. [Link]

  • Chen, Y.-T., et al. (2026). Annealing effect on the Si-Ga2O3 thin films by PEALD for various applications with mechanism analysis. ResearchGate. [Link]

  • Wang, C.-H., et al. (2022). Growth of GaN Thin Films Using Plasma Enhanced Atomic Layer Deposition: Effect of Ammonia-Containing Plasma Power on Residual Oxygen Capture. International Journal of Molecular Sciences, 23(24), 16204. [Link]

  • Beneq. Plasma-Enhanced ALD (PE-ALD). [Link]

  • Google Patents. US10297441B2 - Low-temperature atomic layer deposition of boron nitride and BN structures.
  • da Silva, A. G. M., et al. (2023). Less Energetic Routes for the Production of SiOx Films from Tris(dimethylamino)silane by Plasma Enhanced Atomic Layer Deposition. Coatings, 13(10), 1714. [Link]

  • Chen, R., et al. (2021). AlN PEALD with TMA and forming gas: study of plasma reaction mechanisms. Journal of Vacuum Science & Technology A, 39(3), 032402. [Link]

  • Wang, C.-H., et al. (2022). Growth of GaN Thin Films Using Plasma Enhanced Atomic Layer Deposition: Effect of Ammonia-Containing Plasma Power on Residual Oxygen Capture. MDPI. [Link]

  • Fotherby, K., et al. (1987). Dilution of plasma with Tris buffer increases measured catecholamines in plasma. Clinical Chemistry, 33(3), 408-411. [Link]

  • Plasma-ALD.com. 3DMAB CAS# 4375-83-1, Plasma Enhanced Atomic Layer Deposition Publications. [Link]

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Method

Protocol for the Preparation and Spin Coating of Tris(dimethylamino)gallane Dimer Solutions for Thin Film Deposition

An Application Guide for Researchers This document provides a detailed protocol for the preparation of solutions containing tris(dimethylamino)gallane dimer, [Ga(NMe₂)₃]₂, and their subsequent application in fabricating...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

This document provides a detailed protocol for the preparation of solutions containing tris(dimethylamino)gallane dimer, [Ga(NMe₂)₃]₂, and their subsequent application in fabricating thin films via spin coating. As a key precursor for gallium-based materials, particularly gallium nitride (GaN), precise and safe handling of this compound is paramount for achieving high-quality, uniform films for applications in electronics and optoelectronics.[1]

This guide is intended for researchers and professionals with experience in handling air- and moisture-sensitive materials. Adherence to strict safety protocols is mandatory.

Precursor Characteristics and Safety Imperatives

Tris(dimethylamino)gallane is a dimeric organogallium compound that serves as a valuable precursor for depositing gallium-containing thin films.[1] Its physical and chemical properties necessitate rigorous handling procedures.

Physical and Chemical Properties

The key properties of tris(dimethylamino)gallane dimer are summarized in the table below. This compound is a white crystalline solid at room temperature and is highly sensitive to atmospheric conditions.[1]

PropertyValueSource(s)
Chemical Formula C₁₂H₃₆Ga₂N₆[1][][3]
Molecular Weight 403.90 g/mol [1][][3]
Appearance White crystalline solid
Melting Point 104-105.5 °C[1][]
Boiling Point 125 °C (sublimes)[1]
CAS Number 180335-73-3[1][][3]
Key Sensitivities Air & Moisture Sensitive[1]
Hazard Analysis and Safe Handling

WARNING: Tris(dimethylamino)gallane dimer is a hazardous chemical. It is classified as a flammable solid that is water-reactive and causes severe skin burns and eye damage.[4] Inhalation may cause respiratory irritation.[4]

  • Inert Atmosphere Handling: All handling and storage of tris(dimethylamino)gallane dimer and its solutions must be performed under an inert atmosphere (e.g., high-purity nitrogen or argon) in a glovebox or using Schlenk line techniques.[5] Exposure to air or moisture will lead to decomposition of the precursor, compromising experimental results and creating safety hazards.[4]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is required. This includes:

    • Flame-retardant lab coat.

    • Chemical-resistant gloves (disposable nitrile gloves should be changed immediately upon contamination).[5]

    • Chemical safety goggles and a full-face shield.[4]

  • Extinguishing Media: In case of fire, DO NOT USE WATER .[4] Use a Class D dry powder extinguisher, followed by sand or dolomite.[4]

  • Spill & Waste Management: Spills must be managed within the inert atmosphere enclosure. Contaminated materials and waste must be quenched carefully following institutional safety protocols and disposed of as hazardous waste.[5][6] Never allow the material to enter drains.[7]

Solution Preparation Protocol

The goal of this protocol is to dissolve the solid tris(dimethylamino)gallane dimer in a suitable anhydrous solvent to create a precursor solution for spin coating. The concentration of this solution is a critical parameter that directly influences the thickness of the resulting film.[8]

Materials and Equipment
  • Tris(dimethylamino)gallane dimer ([Ga(NMe₂)₃]₂)

  • Anhydrous, high-purity solvent (e.g., hexane, toluene, or mesitylene). The solvent must be deoxygenated and dried over a suitable drying agent.

  • Inert atmosphere glovebox or Schlenk line setup.

  • Analytical balance (located inside the glovebox).

  • Volumetric flasks, syringes, and magnetic stir bars (all glassware must be oven-dried at >120°C for several hours and cooled under vacuum or in a desiccator before being brought into the glovebox).

  • Syringe filters (0.2 µm pore size, PTFE or other solvent-compatible material).

Step-by-Step Procedure
  • Prepare the Inert Environment: Ensure the glovebox oxygen and moisture levels are below 1 ppm. Transfer all necessary dried glassware and equipment into the glovebox antechamber and purge thoroughly.

  • Solvent Preparation: Transfer the required volume of anhydrous solvent into the glovebox.

  • Weigh the Precursor: Inside the glovebox, carefully weigh the desired amount of tris(dimethylamino)gallane dimer into a clean, dry vial.

  • Dissolution:

    • Add a magnetic stir bar to a volumetric flask.

    • Using a funnel, transfer the weighed precursor into the flask.

    • Slowly add the anhydrous solvent to the flask, rinsing the vial and funnel to ensure complete transfer. Fill to approximately 90% of the final volume.

    • Cap the flask and place it on a magnetic stir plate. Stir at a moderate speed until the solid is completely dissolved. The solution should be clear and colorless.

    • Once dissolved, carefully add solvent to the calibration mark to reach the final desired concentration.

  • Filtration: To remove any potential microparticulates that could cause defects in the spin-coated film, filter the solution. Draw the prepared solution into a clean, dry syringe. Attach a 0.2 µm syringe filter and dispense the solution into a clean, labeled storage vial.

  • Storage: Tightly seal the vial containing the final precursor solution. Store inside the glovebox, protected from light, until ready for use.

Spin Coating Workflow

The following protocol outlines the deposition of the prepared precursor solution onto a substrate. The quality of the final film is highly dependent on substrate cleanliness and the optimization of spin coating parameters.[9]

Substrate Preparation

Proper substrate cleaning is critical to ensure good film adhesion and uniformity.[9]

  • Substrate Selection: Choose a suitable substrate (e.g., Silicon, Sapphire, Quartz).

  • Cleaning Protocol: A typical cleaning procedure involves sequential sonication in a series of solvents to remove organic and inorganic contaminants.

    • Immerse substrates in acetone and sonicate for 10-15 minutes.[9]

    • Immerse substrates in isopropyl alcohol (IPA) and sonicate for 10-15 minutes.[9]

    • Rinse thoroughly with deionized (DI) water.

    • Dry the substrates with a stream of high-purity nitrogen gas.

  • Surface Activation (Optional): For some substrates, a plasma treatment (e.g., O₂ or Ar plasma) immediately before spin coating can improve surface wettability and film adhesion.

  • Transfer: Transfer the cleaned substrates into the glovebox where the spin coater is housed.

Deposition Protocol

The spin coating process should be performed in an inert atmosphere to prevent precursor degradation.

  • Mount Substrate: Securely place the cleaned substrate onto the center of the spin coater chuck.

  • Dispense Solution: Using a micropipette or syringe, dispense a sufficient amount of the tris(dimethylamino)gallane dimer solution onto the center of the substrate to cover approximately two-thirds of the surface.[9] This can be done while the substrate is stationary (static dispense) or rotating at a low speed (dynamic dispense).[8]

  • Spin Coating Cycle: Immediately initiate the spin coating program. A two-stage process is often effective:

    • Spread Stage: A low spin speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.

    • High-Speed Stage: A higher spin speed (e.g., 1000-6000 rpm) for 30-60 seconds to thin the film to the desired thickness.[8][10] The final thickness is inversely proportional to the square root of the spin speed.[8]

  • Drying/Annealing: After the spin cycle, the substrate is left with a thin film of the precursor. Depending on the desired final material (e.g., GaN), a subsequent annealing step in a controlled atmosphere (e.g., under ammonia at high temperature) is typically required to convert the precursor film.[11]

Spin Coating Parameter Optimization
ParameterEffect on FilmTypical Range
Precursor Concentration Higher concentration leads to thicker films.0.05 - 0.5 M
Spin Speed (High-Speed) Higher speed leads to thinner films.[8]1000 - 6000 rpm
Spin Duration Longer duration can lead to slightly thinner films and ensures solvent evaporation.30 - 60 s
Ramp Rate (Acceleration) Affects the initial spreading and can influence film uniformity.1000 - 3000 rpm/s

Process Workflow and Characterization

The overall process from precursor handling to film analysis follows a logical sequence. The resulting films should be characterized to determine their structural, morphological, and optical properties.

G cluster_0 Glovebox Operations cluster_1 Post-Deposition Processing cluster_2 Film Characterization Precursor 1. Weigh Precursor Mix 3. Dissolve & Filter Solution Precursor->Mix Inert Atmosphere Solvent 2. Prepare Anhydrous Solvent Solvent->Mix Spin 4. Spin Coat on Substrate Mix->Spin Anneal 5. Thermal Annealing (e.g., under NH₃ for GaN) Spin->Anneal XRD XRD (Crystallinity) Anneal->XRD SEM SEM (Morphology, Thickness) Anneal->SEM PL PL (Optical Properties) Anneal->PL XPS XPS (Composition) Anneal->XPS

Caption: Workflow from precursor solution preparation to final film characterization.

Common techniques for analyzing the deposited films include:

  • X-Ray Diffraction (XRD): To determine the crystalline phase and orientation of the film.[11]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and measure film thickness from cross-sections.[12]

  • Photoluminescence (PL) Spectroscopy: To investigate the optical properties and band gap of the material.[13][14]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the film.[15][16]

References

  • TRIS(DIMETHYLAMINO)GALLANE DIMER | lookchem. (n.d.). Retrieved from [Link]

  • Pyrophorics - Gallium alkyls - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]...

  • THE EFFECT OF SPIN COATING PARAMETERS ON GaN NANOSTRUCTURES THIN FILMS PROPERTIES DEPOSIT ON DIFFERENT SUBSTRATES. (2020, June 15). Retrieved from [Link]

  • TRIS(DIMETHYLAMINO)GALLIUM - Gelest, Inc. (2015, July 14). Retrieved from [Link]

  • Safety Data Sheet: Gallium - Carl ROTH. (n.d.). Retrieved from [Link]...

  • Gallium | ESPI | High Quality Metal Specialists. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2024, January 2). Retrieved from [Link]

  • Store Gallium | Storage Guide & Best Practices. (n.d.). Retrieved from [Link]

  • Tris(dimethylamino)gallium dimer - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) THE EFFECT OF SPIN COATING PARAMETERS ON GaN NANOSTRUCTURES THIN FILMS PROPERTIES DEPOSIT ON DIFFERENT SUBSTRATES - ResearchGate. (2020, July 17). Retrieved from [Link]

  • Synthesis and characterization of lithium tris (2-(dimethyl amino)phenyl)tert-butyl gallate [Li(Me2NPh)3GatBu] complex for the catalytic hydroboration of benzophenone - Scholars Junction - Mississippi State University. (n.d.). Retrieved from [Link]

  • US7772288B2 - Group III nitride coatings and methods - Google Patents. (n.d.).
  • (PDF) THE EFFECT OF SPIN COATING PARAMETERS ON GaN NANOSTRUCTURES THIN FILMS PROPERTIES DEPOSIT ON DIFFERENT SUBSTRATES - ResearchGate. (2020, July 17). Retrieved from [Link]

  • Tris(dimethylamido)gallium(III) | Ga2(NMe2)6 | C12H36Ga2N6 - Ereztech. (n.d.). Retrieved from [Link]

  • Structural and Chemical Characterizations of Thin Films on Surfaces - UIC Indigo. (2024, October 2). Retrieved from [Link]

  • Gallium 67 (Ga) Handling Precautions - Lantheus. (n.d.). Retrieved from [Link]

  • SPIN COATED GALLIUM OXIDE THIN FILMS AND THE EFFECT OF Mo-DOPING CONCENTRATION ON LUMINESCENCE PROPERTIES WANG TIANKUN UNIVERSIT - EPrints USM. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of a Dimeric Tris(Arsino)Gallane Containing a Nonplanar (Ga-As)2 Ring: Crystal Structure of ((Me3 - DTIC. (n.d.). Retrieved from [Link]

  • Tris(dimethylamino)aluminum | Aluminum dimethylamide | Al(N(CH3)2) - Ereztech. (n.d.). Retrieved from [Link]

  • Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates - Lehigh University. (n.d.). Retrieved from [Link]

  • After Café Series I: Characterization of Organic Thin Films and Surfaces - YouTube. (2023, October 9). Retrieved from [Link]

  • Protocol for fabricating optically transparent, pinhole-free NiO thin film for memory devices using the spin-coating technique - PMC. (2025, April 4). Retrieved from [Link]

  • Simple Spin-Coating Preparation of Hydrogel and Nanoparticle-Loaded Hydrogel Thin Films - MDPI. (2025, July 21). Retrieved from [Link]

  • How to make uniform film with DMSO solution? - ResearchGate. (2016, December 20). Retrieved from [Link]

  • Preparation of PDMS ultrathin films and patterned surface modification with cellulose. (n.d.). Retrieved from [Link]

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Application

Application Note &amp; Protocol: Gallium Nitride (GaN) Thin Film Deposition Using Tris(dimethylamino)gallane Dimer

Introduction: The Need for Advanced GaN Deposition Gallium Nitride (GaN) is a pivotal wide-bandgap semiconductor that is enabling next-generation high-power electronics, high-frequency transistors, and optoelectronic dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Advanced GaN Deposition

Gallium Nitride (GaN) is a pivotal wide-bandgap semiconductor that is enabling next-generation high-power electronics, high-frequency transistors, and optoelectronic devices like LEDs and laser diodes.[1][2] Conventional deposition methods, such as Metal-Organic Chemical Vapor Deposition (MOCVD), often require high temperatures (800-1100°C) to efficiently crack common precursors like trimethylgallium (TMGa) and ammonia (NH₃).[3][4][5] These high temperatures present significant challenges, including potential substrate damage, thermal mismatch-induced strain, and limitations on integrating GaN with temperature-sensitive materials.[3][6]

To overcome these hurdles, there is a strong impetus to develop low-temperature deposition processes. Atomic Layer Deposition (ALD) offers a promising alternative with its characteristic self-limiting surface reactions, enabling atomic-level thickness control and excellent conformality at reduced temperatures.[1][2] The choice of precursor is paramount for the success of low-temperature MOCVD and ALD.

This guide focuses on Tris(dimethylamino)gallane Dimer ([(CH₃)₂NGa]₂)₂ , also known as TDMAGa, a metalorganic precursor designed to address the challenges of conventional GaN growth. Its Ga-N bonds make it a more direct and potentially lower-energy source for GaN formation compared to traditional alkyl-gallium precursors.[3] This document provides a detailed technical overview and step-by-step protocols for depositing GaN thin films using TDMAGa via both ALD and low-temperature MOCVD.

Precursor Profile: Tris(dimethylamino)gallane Dimer

A thorough understanding of the precursor's properties is the foundation of a reliable and repeatable deposition process.

Chemical and Physical Properties:

Tris(dimethylamino)gallane exists as a dimer in its stable state.[4] Its properties are summarized below.

PropertyValueSource
Chemical Formula C₁₂H₃₆Ga₂N₆[][8]
Molecular Weight 403.9 g/mol [][8]
Appearance White to yellow solid[9]
Melting Point 104-105.5°C[]
Boiling Point 55.7°C @ 760 mmHg[]
Structure Dimeric complex: Bis(μ-dimethylamino)tetrakis(dimethylamino)digallium[4]

Thermal Stability and Handling:

The key advantage of TDMAGa is its designed thermal decomposition pathway. Unlike TMGa, which requires high energy to break Ga-C bonds, TDMAGa's Ga-N bonds are more amenable to forming the GaN lattice. However, its thermal stability defines the deposition window. Studies show that TDMAGa can begin to thermally decompose at temperatures as low as 250°C.[1][2] This characteristic is beneficial for low-temperature growth but also necessitates precise temperature control of the precursor bubbler and delivery lines to prevent premature decomposition.

Safety and Handling Precautions:

TDMAGa is a flammable solid (Hazard Class 4.3) and is corrosive.[4][9] It is highly sensitive to air and moisture. All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[3] Appropriate personal protective equipment (PPE), including safety glasses with side shields, a face shield, flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Always consult the Safety Data Sheet (SDS) from the supplier before handling.

Deposition Methodology 1: Atomic Layer Deposition (ALD)

ALD is a cyclic deposition technique that builds films one atomic layer at a time, offering unparalleled precision. The use of TDMAGa in a thermal ALD process allows for the growth of GaN at significantly lower temperatures than MOCVD.

Principle of Operation:

The ALD process for GaN using TDMAGa and a nitrogen source (e.g., ammonia, NH₃) consists of a four-step cycle that is repeated to achieve the desired film thickness. The self-limiting nature of the surface reactions within a specific temperature range (the "ALD window") ensures uniform and conformal film growth.

Experimental Workflow Diagram:

ALD_Workflow cluster_prep System & Substrate Preparation cluster_ald ALD Cycles cluster_post Post-Deposition sub_prep Substrate Cleaning (e.g., Piranha, HF dip) load_sub Load Substrate into Reactor Load-Lock sub_prep->load_sub pump_down Pump to Base Pressure (<10^-6 Torr) load_sub->pump_down bakeout System Bake-out (e.g., 200°C) pump_down->bakeout start_cycle Start Cycle N bakeout->start_cycle Set Deposition Temperature tdmaga_pulse 1. TDMAGa Pulse (Precursor Adsorption) start_cycle->tdmaga_pulse purge1 2. Inert Gas Purge (Remove Excess Precursor) tdmaga_pulse->purge1 nh3_pulse 3. NH₃ Pulse (Surface Reaction) purge1->nh3_pulse purge2 4. Inert Gas Purge (Remove Byproducts) nh3_pulse->purge2 next_cycle Repeat for N+1 purge2->next_cycle cool_down Cool Down Under Inert Atmosphere next_cycle->cool_down After N Cycles unload Unload Substrate cool_down->unload characterize Film Characterization (XRD, XPS, SEM, etc.) unload->characterize

Caption: ALD experimental workflow for GaN deposition.

Detailed ALD Protocol:

This protocol is a baseline and requires optimization for specific reactor geometries and substrate types.

  • Substrate Preparation:

    • Clean the substrate (e.g., Si(100), SiC, or sapphire) using a standard RCA or Piranha etch, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide.

    • Immediately load the substrate into the ALD reactor's load-lock to prevent re-oxidation.

  • System Setup and Pre-Deposition:

    • Pump the reactor to a base pressure below 1x10⁻⁶ Torr.

    • Perform a system bake-out to remove residual moisture.

    • Heat the TDMAGa precursor bubbler to a stable temperature (e.g., 70-85°C) to ensure adequate vapor pressure. Maintain delivery lines at a slightly higher temperature (e.g., 90-100°C) to prevent condensation.

    • Heat the substrate to the desired deposition temperature. The ALD window for TDMAGa with NH₃ plasma has been identified between 130-250°C.[10] For thermal ALD, a process at 200°C has been demonstrated, but decomposition is noted at 250°C.[1][2]

  • Deposition Cycle:

    • Execute the ALD cycles as defined in the table below. The number of cycles determines the final film thickness. A typical growth rate is around 1.34-1.4 Å/cycle.[1][2][10]

ParameterTypical ValueRationale & Causality
Substrate Temperature200 - 250°CThis is the ALD window. Below this range, surface reactions are incomplete. Above 250°C, TDMAGa begins to self-decompose, leading to CVD-like growth and loss of ALD mode.[1][2]
TDMAGa Bubbler Temp.70 - 85°CProvides sufficient, stable vapor pressure for consistent precursor delivery without causing bulk decomposition.
TDMAGa Pulse Time0.35 - 5 sMust be long enough to fully saturate the substrate surface with a monolayer of precursor. Saturation can be confirmed by plotting growth-per-cycle vs. pulse time.[1][6]
First Purge Time3 - 10 sCrucial for removing all gas-phase and weakly physisorbed TDMAGa to prevent parasitic CVD reactions in the next step.
Nitrogen SourceNH₃ or N₂H₄Ammonia (NH₃) is a common nitrogen source. Hydrazine (N₂H₄) can also be used.[6][11] Plasma-enhanced ALD (PEALD) using an NH₃ plasma can improve film quality at lower temperatures.[10]
N-Source Pulse Time5 - 30 sMust be long enough for the surface reaction with the adsorbed Ga-precursor layer to go to completion. NH₃ may require longer pulse times than TDMAGa.[1][2]
Second Purge Time5 - 15 sRemoves unreacted nitrogen source and reaction byproducts (e.g., dimethylamine) before the next cycle begins.
Carrier Gas (Ar or N₂)20 - 50 sccmTransports precursors into the chamber and aids in purging.
Reactor Pressure0.5 - 2.0 TorrMaintained during the process to ensure proper precursor transport and mean free path for surface reactions.
  • Post-Deposition and Annealing:

    • After the final cycle, cool the substrate to room temperature under a continuous flow of inert gas.

    • Optional: In-situ annealing in an NH₃ atmosphere after deposition can improve the crystallinity and stoichiometry of the as-deposited amorphous film.[1][2]

Deposition Methodology 2: Low-Temperature MOCVD

While TDMAGa is ideal for ALD, its lower decomposition temperature can also be leveraged for MOCVD at temperatures below those required for TMGa.

Principle of Operation:

In MOCVD, precursors are flowed simultaneously into a reaction chamber where they thermally decompose and react on a heated substrate surface to form a thin film.[5] Using TDMAGa allows this process to occur at temperatures in the 400-700°C range, bridging the gap between ALD and high-temperature MOCVD.

MOCVD Reaction Pathway Diagram:

MOCVD_Pathway cluster_gas cluster_surface precursors TDMAGa (g) + NH₃ (g) adsorption Adsorption & Surface Diffusion precursors->adsorption Mass Transport decomposition Precursor Decomposition - Ga-N bond cleavage - Ligand removal adsorption->decomposition Thermal Energy reaction Ga + N Reaction decomposition->reaction desorption Byproduct Desorption (e.g., HN(CH₃)₂) decomposition->desorption incorporation GaN Lattice Incorporation reaction->incorporation film GaN Thin Film incorporation->film

Caption: Simplified reaction pathway for GaN MOCVD.

Detailed Low-Temperature MOCVD Protocol:

  • System Preparation: Follow steps 1 and 2 from the ALD protocol, ensuring the MOCVD reactor is clean and leak-tight.

  • Deposition Parameters:

    • Heat the substrate to the target temperature (e.g., 400-700°C). The optimal temperature will balance precursor decomposition with surface mobility to achieve good crystal quality.

    • Introduce the carrier gas (typically H₂ or N₂) through the TDMAGa bubbler (held at 70-85°C) to transport the precursor vapor to the chamber.

    • Simultaneously introduce the nitrogen source (NH₃) into the chamber through a separate line.

    • The V/III ratio (the molar ratio of the group V precursor to the group III precursor) is a critical parameter for controlling film quality. For GaN growth, high V/III ratios are typically required to compensate for the low pyrolysis efficiency of ammonia, although TDMAGa may allow for lower ratios than TMGa.[12]

ParameterTypical Value RangeRationale & Causality
Substrate Temperature400 - 700°CThis range leverages the lower decomposition temperature of TDMAGa. Higher temperatures within this range generally improve crystallinity but risk increasing impurity incorporation if not optimized.
Reactor Pressure50 - 200 TorrHigher pressure can increase the growth rate and influence gas-phase reactions. Lower pressure enhances surface diffusion.
TDMAGa Flow Rate5 - 20 sccm (carrier gas)Controls the amount of gallium delivered to the substrate, directly impacting the growth rate.
NH₃ Flow Rate1000 - 4000 sccmA high flow of ammonia is needed to provide sufficient reactive nitrogen species at the growth surface.[12]
V/III Ratio> 1000A high V/III ratio is critical to suppress nitrogen vacancy formation and ensure stoichiometric GaN.
Carrier GasH₂ or N₂Hydrogen can act as a reducing agent and help remove carbon-containing byproducts, but can also etch the GaN surface at high temperatures.[13] Nitrogen is an inert alternative.
  • Post-Deposition: After the desired thickness is achieved, terminate the precursor flows and cool the system under a high flow of NH₃ or N₂ to prevent surface decomposition.

Film Characterization and Validation

To validate the success of the deposition protocol, the resulting GaN films must be thoroughly characterized.

TechniqueInformation ObtainedExpected Results for Quality GaN
X-ray Diffraction (XRD) Crystallinity, phase, orientation, and strain.For crystalline films, peaks corresponding to the wurtzite GaN structure (e.g., (0002), (1011)) should be observed. Amorphous films will show a broad hump.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, and impurity levels (Carbon, Oxygen).Near-stoichiometric Ga/N ratio. Low atomic percentages of C and O impurities (<1-2%).[3][10]
Scanning Electron Microscopy (SEM) Surface morphology, thickness (from cross-section), and presence of defects.Smooth, continuous surface morphology. Uniform thickness across the wafer.
Atomic Force Microscopy (AFM) Surface roughness and topography.Low root-mean-square (RMS) roughness, typically < 1 nm for high-quality films.
Spectroscopic Ellipsometry Film thickness and refractive index.Refractive index around 2.07 at 633 nm for films deposited at 200°C.[1][2]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Carbon/Oxygen Impurity - Reactor leak- Contaminated precursors or gases- Incomplete reactions (ALD)- Insufficient V/III ratio (MOCVD)- Perform a thorough leak check on the system.- Use high-purity (>99.999%) precursors and gases.- Optimize ALD purge times to remove all byproducts.- Increase NH₃ flow in MOCVD to enhance carbon removal.
Poor Crystallinity (Amorphous Film) - Deposition temperature too low- Insufficient surface reaction time- Increase substrate temperature within the process window.- Perform post-deposition annealing in NH₃ atmosphere.[1][2]- In ALD, increase the nitrogen source pulse time.
Low Growth Rate - Low precursor vapor pressure- Incomplete surface saturation (ALD)- Increase bubbler temperature slightly.- Increase precursor pulse time in ALD to ensure saturation.
Poor Surface Morphology (Roughness) - Temperature too high (CVD-like growth in ALD)- Non-optimal V/III ratio (MOCVD)- Poor substrate preparation- Lower deposition temperature to stay within the ALD window.- Optimize V/III ratio in MOCVD.- Refine substrate cleaning procedure.

References

  • Thermal Atomic Layer Deposition of Gallium Nitride Films Using Tris(dimethylamido)Gallium and Ammonia. ECS Meeting Abstracts.
  • TRIS(DIMETHYLAMINO)GALLANE DIMER (CAS 180335-73-3). BOC Sciences.
  • Tris(dimethylamino)gallium(III) dimer, 99.9% (metals basis). Thermo Scientific Chemicals.
  • Hexacoordinated Gallium(III) Triazenide Precursor for Epitaxial Gallium Nitride by Atomic Layer Deposition.
  • MOCVD, CVD & ALD Precursors. Strem.
  • Tris(dimethylamino)gallium dimer. Wikipedia.
  • Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition.
  • Improved Crystallinity and Polarity Determination of Gallium Nitride on Si (111)
  • Thermal Atomic Layer Deposition of Gallium Nitride Films Using Tris(dimethylamido)Gallium and Ammonia.
  • Crystalline Gallium Nitride Deposition by RF-Biased Atomic Layer Annealing. University of California San Diego.
  • MOCVD. AIXTRON Technologies.
  • Tris(dimethylamino)gallane dimer. Alfa Chemistry.
  • Thermal Stability of MOCVD and HVPE GaN Layers in H2, HCl, NH3 and N2. Unknown Source.
  • Laser-Assisted Metalorganic Chemical Vapor Deposition of GaN. arXiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Carbon Impurities in Tris(dimethylamino)gallane Dimer ALD Films

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for materials scientists, semiconductor researchers, and drug development professionals developing next-generation biosensors, lab-on-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for materials scientists, semiconductor researchers, and drug development professionals developing next-generation biosensors, lab-on-a-chip devices, and high-power bioelectronics.

When utilizing the hexakis(dimethylamido)digallium precursor—commonly known as the tris(dimethylamino)gallane dimer, [Ga(NMe2​)3​]2​ —for Atomic Layer Deposition (ALD), the most pervasive failure mode is the incorporation of carbon impurities. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you synthesize ultra-pure Ga2​O3​ , GaN , and Ga2​S3​ films.

Mechanistic Causality: The Origin of Carbon Contamination

To eliminate carbon, you must understand its thermodynamic origin. The [Ga(NMe2​)3​]2​ precursor relies on dimethylamido ( −N(CH3​)2​ ) ligands. During an ideal ALD half-cycle, the co-reactant donates protons ( H+ ) to transaminate these ligands, forming volatile dimethylamine ( HN(CH3​)2​ ) which is safely purged away.

However, in thermal ALD (using H2​O , NH3​ , or H2​S ), the activation energy required to fully cleave the Ga−N bonds and protonate the leaving group is often too high at low deposition temperatures (150–250 °C). This energy deficit leads to parasitic β -hydride elimination or incomplete thermal cracking. The result? Intact methyl groups become permanently trapped in the growing film lattice, leading to carbon impurity levels exceeding 5 at.%.

The scientifically proven countermeasure is Plasma-Enhanced ALD (PEALD) . By introducing high-energy radicals ( O∗ , NH2∗​ , H∗ ), the plasma bypasses the thermal activation barrier, forcefully combusting or transaminating the ligands into highly volatile byproducts ( CO2​ , H2​O , HN(CH3​)2​ ).

LogicalWorkflow A Precursor: [Ga(NMe2)3]2 B1 Thermal Coreactant (H2O, NH3, H2S) A->B1 Low Energy B2 Plasma Coreactant (O2, NH3, H2S Plasma) A->B2 High Energy C1 Incomplete Ligand Removal (Thermal Barrier) B1->C1 Parasitic Decomposition C2 Complete Transamination & Combustion B2->C2 Radical Interaction D1 High Carbon Impurities (>5 at.%) C1->D1 Trapped -NMe2 D2 Low Carbon Impurities (<2 at.%) C2->D2 Volatile Byproducts

Caption: Logical workflow of carbon impurity mitigation via PEALD in [Ga(NMe2)3]2 ALD.

Troubleshooting Guide & FAQs

Q1: My Ga2​O3​ films grown with [Ga(NMe2​)3​]2​ and H2​O show >5 at.% carbon via XPS. How can I reduce this without exceeding my substrate's 200 °C thermal budget?

A1: Switch your co-reactant from thermal H2​O to an O2​ plasma. Thermal H2​O lacks the oxidative power to fully combust the dimethylamido ligands at temperatures below 250 °C. As demonstrated by , utilizing an O2​ plasma at temperatures as low as 60–160 °C provides sufficient radical density to combust the carbon into volatile CO2​ , reducing bulk carbon and nitrogen impurities to <2 at.% while simultaneously increasing the growth per cycle (GPC) to 1.5 Å.

Q2: I am attempting epitaxial GaN growth for high-frequency biosensors at 250 °C. The films are amorphous and heavily contaminated with carbon. What is the root cause?

A2: The root cause is the incomplete transamination of the precursor by thermal NH3​ . To achieve epitaxy at low temperatures, the surface must be free of steric hindrance caused by unreacted methyl groups. By transitioning to an NH3​ plasma, you generate highly reactive NH2∗​ and H∗ radicals. proved that an NH3​ plasma enables self-limiting behavior between 130–250 °C, yielding crystalline, epitaxial GaN on SiC with near-stoichiometric Ga/N ratios and undetectable carbon clustering.

Q3: Even with PEALD, I am seeing a "CVD-like" continuous growth component and rising carbon levels. How do I fix my pulse sequence?

A3: You are likely experiencing precursor condensation due to insufficient purging. [Ga(NMe2​)3​]2​ is a bulky dimer with a relatively low vapor pressure (1 Torr at ~109 °C). If the argon purge time is too short, residual precursor molecules remain in the gas phase and react directly with the plasma, causing non-self-limiting Chemical Vapor Deposition (CVD). To fix this, increase your post-precursor Ar purge time until your in-situ Quartz Crystal Microbalance (QCM) shows a perfectly flat mass plateau before the plasma pulse begins.

Quantitative Data: Thermal vs. PEALD Impurity Profiles

The following table synthesizes empirical data comparing thermal ALD against PEALD across various gallium-based films using the [Ga(NMe2​)3​]2​ precursor.

Target MaterialALD ModeCo-reactantDeposition Temp (°C)Carbon Impurity (at.%)Growth Per Cycle (Å)
Ga2​O3​ Thermal H2​O 250~5.0 - 12.21.00
Ga2​O3​ PEALD O2​ Plasma160< 2.0 1.50
GaN Thermal NH3​ 250> 5.0~0.80
GaN PEALD NH3​ Plasma250< 1.0 1.40
Ga2​S3​ Thermal H2​S 200High (Bulk)0.28
Ga2​S3​ PEALD H2​S Plasma200Undetectable 1.08

Self-Validating Experimental Protocol: Low-Carbon PEALD

To guarantee reproducibility and scientific integrity, the following protocol for Ga2​O3​ PEALD incorporates built-in validation checkpoints. If a validation step fails, do not proceed to the next step.

PEALDCycle S1 1. Precursor Pulse [Ga(NMe2)3]2 S2 2. Argon Purge Remove unreacted S1->S2 S3 3. Plasma Pulse (O2 / NH3 / H2S) S2->S3 S4 4. Argon Purge Remove byproducts S3->S4 S4->S1 Repeat Cycle

Caption: Step-by-step experimental workflow for a single PEALD cycle to minimize carbon.

Step 1: Precursor Vaporization & Delivery
  • Action: Heat the [Ga(NMe2​)3​]2​ bubbler to 105–110 °C to achieve a sufficient vapor pressure (~1 Torr). Heat the delivery lines to 120 °C to prevent condensation.

  • Validation Checkpoint: Monitor the chamber pressure gauge during a test pulse. You must observe a consistent, repeatable pressure spike (e.g., ~10-15 mTorr). If the spike degrades over multiple pulses, the precursor is thermally decomposing in the bubbler; lower the temperature by 5 °C.

Step 2: The Self-Limiting Precursor Pulse
  • Action: Pulse the precursor into the chamber for 1.5 to 3.0 seconds at a substrate temperature of 160 °C.

  • Validation Checkpoint: Utilize an in-situ QCM. The mass gain must sharply rise and then completely flatten out (saturate) within the pulse timeframe. A continuous upward slope indicates precursor condensation.

Step 3: Primary Argon Purge
  • Action: Purge the chamber with ultra-high purity Argon (100-200 sccm) for 5.0 to 10.0 seconds.

  • Validation Checkpoint: The QCM mass reading must remain perfectly stable during this purge. A drop in mass indicates precursor desorption (temperature too high); an increase indicates a gas-phase leak.

Step 4: Plasma Co-reactant Pulse (Carbon Combustion)
  • Action: Ignite the O2​ plasma (e.g., 300 W) and expose the substrate for 3.0 to 5.0 seconds.

  • Validation Checkpoint: The QCM will show a sharp mass decrease followed by stabilization. This mass drop is the physical validation that the heavy −N(CH3​)2​ ligands are being combusted and replaced by lighter oxygen atoms.

Step 5: Secondary Argon Purge & Ex-Situ Verification
  • Action: Purge with Argon for 5.0 seconds to remove CO2​ , H2​O , and NOx​ byproducts. Repeat Steps 1-5 for the desired thickness.

  • Validation Checkpoint (Ex-Situ): Perform X-ray Photoelectron Spectroscopy (XPS) depth profiling. Crucial: You must apply a light Ar+ sputter (e.g., 10 seconds at 2000 eV) before reading the C1s spectra to remove adventitious surface carbon. The bulk film C1s peak must register below the 2 at.% detection threshold.

References

  • Low temperature growth of gallium oxide thin films via plasma enhanced atomic layer deposition Dalton Transactions (RSC Publishing)[Link]

  • Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition Journal of Materials Chemistry C (RSC Publishing)[Link]

  • Plasma-enhanced atomic layer deposition of crystalline Ga2S3 thin films Journal of Vacuum Science & Technology A (AIP Publishing)[Link]

Optimization

Technical Support Center: Tris(dimethylamino)gallane Dimer Transport Optimization

Welcome to the Technical Support Center for Tris(dimethylamino)gallane dimer [Ga₂(NMe₂)₆]. This guide is designed for application scientists, materials researchers, and professionals developing high-purity semiconductor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tris(dimethylamino)gallane dimer [Ga₂(NMe₂)₆]. This guide is designed for application scientists, materials researchers, and professionals developing high-purity semiconductor coatings (such as GaN and Ga₂O₃) for advanced electronics and biocompatible sensor applications.

As a highly reactive, solid-state precursor, Ga₂(NMe₂)₆ requires precise thermal management to achieve optimal vapor transport. This document provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure your atomic layer deposition (ALD) or chemical vapor deposition (CVD) processes run flawlessly.

Part 1: Quick Reference Data

To establish a baseline for your experiments, ensure your system parameters align with the fundamental thermodynamic properties of the precursor.

ParameterRecommended ValueCausality / Scientific Rationale
Chemical Formula Ga₂(NMe₂)₆Exists as a dimer; requires thermal energy to break intermolecular forces for volatilization.
Melting Point 104–105.5 °CSolid at room temperature; must be heated above its melting point for consistent vaporization[1].
Optimal Bubbler Temp 120–130 °CProvides sufficient vapor pressure to fully saturate the substrate without causing thermal decomposition[2],[3].
Delivery Line Temp 140–150 °CMust be maintained 10–20 °C higher than the bubbler to prevent vapor condensation in the lines.
Carrier Gas Flow 100 sccm (N₂/Ar)High flow is required to effectively entrain the heavy precursor vapor into the reaction chamber[3].
Expected GPC (GaN) 1.4 Å/cycleSelf-limiting ALD window occurs between 130–250 °C using an NH₃ plasma[4].
Expected GPC (Ga₂O₃) 1.0 Å/cycleSelf-limiting ALD window occurs between 170–250 °C using H₂O as the oxidant[5].

Part 2: Troubleshooting Guides (FAQs)

Q1: Why am I seeing precursor condensation and particle generation in my delivery lines? A: Condensation occurs when there is a negative thermal gradient between the bubbler and the delivery lines. When the sublimated Ga₂(NMe₂)₆ vapor hits a "cold spot" (a section of tubing cooler than the bubbler), it rapidly loses kinetic energy and condenses back into a solid or viscous liquid. To fix this, you must engineer a strictly positive thermal gradient. If your bubbler is at 120 °C, your delivery lines must be uniformly heated to at least 140 °C, and the ALD pulse valves to 150 °C.

Q2: My growth per cycle (GPC) is lower than the expected 1.4 Å/cycle for GaN. How do I fix the precursor dose? A: A low GPC indicates that the substrate surface is being "starved" of the precursor, meaning you are operating in a sub-saturated regime. This is caused by either insufficient vapor pressure or poor vapor entrainment.

  • Increase Bubbler Temperature: Ensure the bubbler is set to at least 120 °C[3]. In some reactor geometries, increasing to 130 °C is necessary to achieve optimal saturation[2].

  • Optimize Carrier Flow: Ensure a carrier gas flow (N₂ or Ar) of at least 100 sccm is actively sweeping through the bubbler to transport the vapor[3].

Q3: The precursor seems to be degrading in the bubbler over time. What is the maximum safe temperature? A: While Ga₂(NMe₂)₆ requires heating, prolonged exposure to temperatures exceeding 150 °C can induce auto-decomposition of the dialkylamido ligands, leaving non-volatile gallium residues in the bubbler. Never exceed 130 °C for routine ALD operations. If you require higher doses, increase the pulse duration rather than the bubbler temperature.

Q4: I am observing high oxygen contamination in my GaN films. What causes this? A: Tris(dimethylamino)gallane is highly moisture-sensitive and reacts violently with water and protic solvents. Even trace amounts of atmospheric moisture (from micro-leaks in the bubbler VCR fittings or insufficient chamber bake-out) will cause the precursor to prematurely react, forming Ga₂O₃ instead of GaN. Perform a helium leak check on all precursor delivery lines and ensure the reactor is baked at 450 °C with continuous N₂ flow prior to deposition to minimize residual oxygen[3].

Part 3: System Workflows & Logical Relationships

Workflow N2 Carrier Gas (N2/Ar) Flow: 100 sccm Bubbler Bubbler: Ga2(NMe2)6 Temp: 120-130°C N2->Bubbler Entrains Vapor Lines Delivery Lines Temp: 140-150°C Bubbler->Lines Sublimated Precursor Valve ALD Pulse Valve Temp: 150°C Lines->Valve Prevents Condensation Chamber Reaction Chamber Temp: 130-250°C Valve->Chamber Self-Limiting Dose

ALD Precursor Delivery Workflow & Temperature Gradient Logic.

Troubleshooting Start Issue: Low GPC (< 1.0 Å/cycle) CheckTemp Is Bubbler Temp < 120°C? Start->CheckTemp IncreaseTemp Increase Temp to 120-130°C CheckTemp->IncreaseTemp Yes CheckFlow Is Carrier Flow < 50 sccm? CheckTemp->CheckFlow No Success Optimal Saturation Achieved IncreaseTemp->Success IncreaseFlow Increase N2 Flow to 100 sccm CheckFlow->IncreaseFlow Yes CheckLines Are Lines Colder Than Bubbler? CheckFlow->CheckLines No IncreaseFlow->Success HeatLines Heat Lines 10-20°C > Bubbler CheckLines->HeatLines Yes CheckLines->Success No HeatLines->Success

Troubleshooting Decision Tree for Low Growth Per Cycle.

Part 4: Step-by-Step Experimental Protocol for Bubbler Optimization

To guarantee scientific integrity, the following protocol is designed as a self-validating system . By following these steps, you will empirically prove that your bubbler temperature is correct without relying on guesswork.

Step 1: System Bake-out and Leak Check

  • Action: Heat the reactor chamber to 450 °C and purge with 300 sccm of N₂ for 120 minutes prior to loading the precursor[3].

  • Causality: Because Ga₂(NMe₂)₆ reacts violently with ambient moisture, removing residual water from the chamber walls prevents parasitic CVD reactions that ruin the self-limiting nature of ALD.

Step 2: Establishing the Thermal Gradient

  • Action: Set the bubbler temperature to 120 °C and the delivery lines to 140 °C. Allow 2 hours for thermal equilibration.

  • Causality: The precursor melts at ~104 °C[1]. Heating to 120 °C ensures it transitions into a high-vapor-pressure state. The positive thermal gradient (lines > bubbler) physically prevents the vapor from losing kinetic energy and condensing on the tubing walls.

Step 3: Carrier Gas Entrainment

  • Action: Introduce a 100 sccm flow of purified N₂ through the bubbler[3].

  • Causality: The vapor pressure of the dimer at 120 °C is sufficient for transport, but its heavy molecular weight requires a high-velocity carrier gas to sweep it efficiently into the deposition zone.

Step 4: Saturation Curve Generation (Self-Validation Step)

  • Action: Perform ALD runs at a fixed deposition temperature (e.g., 200 °C) while varying the Ga₂(NMe₂)₆ pulse time (e.g., 1.0s, 2.0s, 4.0s, 8.0s). Measure the resulting film thickness via ellipsometry or X-ray reflectivity (XRR).

  • Validation Logic: If the GPC plateaus at ~1.4 Å/cycle (for GaN)[4] or 1.0 Å/cycle (for Ga₂O₃)[5] despite doubling the pulse time from 4.0s to 8.0s, the system is self-validated. A constant GPC proves that the bubbler temperature is providing a fully saturating dose and that the reaction is strictly surface-limited. If the GPC continues to rise, the bubbler temperature is too low, or parasitic CVD is occurring.

References

  • TRIS(DIMETHYLAMIDO)GALLIUM(III) 98 Chemical Properties. Four Chongqing Chemdad Co., Ltd.
  • Rouf, P., et al. "Hexacoordinated Gallium(III) Triazenide Precursor for Epitaxial Gallium Nitride by Atomic Layer Deposition." Chemistry of Materials (2021).
  • Rouf, P., et al. "Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition." Journal of Materials Chemistry C (2020).
  • Ereztech LLC GA1405 Safety Data Sheet. Ereztech.
  • Martinsson, E., et al. "Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by Atomic Layer Deposition." DiVA Portal (2020).
  • Dezelah, C. L., et al. "Atomic Layer Deposition of Ga2O3 Films from a Dialkylamido-Based Precursor." Chemistry of Materials (2006).

Sources

Troubleshooting

Technical Support Center: Tris(dimethylamino)gallane Dimer Precursor Stability

Troubleshooting & Optimization for Advanced Biosensor and Semiconductor Applications Welcome to the Advanced Materials Technical Support Center. For researchers and drug development professionals engineering next-generat...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Optimization for Advanced Biosensor and Semiconductor Applications

Welcome to the Advanced Materials Technical Support Center. For researchers and drug development professionals engineering next-generation biosensors, implantable diagnostics, and lab-on-a-chip devices, high-purity gallium-based thin films (GaN, Ga2O3) are foundational. Tris(dimethylamino)gallane dimer [Ga2(NMe2)6] is a premier precursor for Atomic Layer Deposition (ALD), but its thermal sensitivity requires precise handling to prevent premature degradation.

This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure optimal precursor performance.

Section 1: Core Thermophysical Profile

Understanding the thermal boundaries of Ga2(NMe2)6 is critical. Exceeding these limits shifts the precursor from a stable vapor to a degraded polymer, destroying the self-limiting nature of ALD.

Thermophysical PropertyValueOperational Causality & Impact
Melting Point 104–105.5 °C[]Precursor transitions to a liquid phase. The bubbler must be heated uniformly to prevent localized solidification and inconsistent vapor surface area.
Vapor Pressure (1 Torr) 109 ± 5 °C[2]Ideal baseline for calculating carrier gas flow. Sets the minimum bubbler temperature for efficient mass transport.
Evaporation Window 140–230 °C[2]Optimal temperature range for vapor delivery. Exceeding this risks premature thermal cracking in the delivery lines.
Decomposition Onset ~230–250 °C[2][3]Temperatures exceeding this trigger CVD-like continuous growth, β-hydride elimination, and complete precursor breakdown.
Section 2: Troubleshooting Guides & FAQs

Q1: Why is my precursor degrading in the bubbler, leading to a sudden drop in vapor pressure? Causality & Solution: Continuous heating of Ga2(NMe2)6 at excessively high temperatures in the bubbler for extended periods induces slow thermal oligomerization. The precursor undergoes transamination, releasing volatile amines and leaving behind a non-volatile polymeric Ga-N crust that suppresses further evaporation. Action: Maintain the bubbler strictly between 105 °C and 115 °C. This provides sufficient vapor pressure (~1 Torr)[2] while preserving the molecular stability of the dimer.

Q2: I am seeing particle contamination on my biosensor substrates. How do I prevent condensation and degradation in the delivery lines? Causality & Solution: Particle contamination often stems from precursor condensation in cold spots, followed by thermal degradation when the system is subsequently heated. Conversely, if delivery lines are heated too aggressively (> 230 °C), the precursor thermally cracks before reaching the ALD chamber[3]. Action: Implement a strict, positive thermal gradient (see Section 3). This ensures the precursor remains in the vapor phase without hitting its thermal decomposition threshold.

Q3: My ALD growth rate suddenly spiked from 1.4 Å/cycle to >3.0 Å/cycle at 250 °C. Is this normal? Causality & Solution: No, this indicates a catastrophic loss of the self-limiting ALD regime. At 250 °C, Ga2(NMe2)6 undergoes rapid thermal decomposition[3]. The process transitions from ALD to Chemical Vapor Deposition (CVD), where precursor molecules crack continuously directly on the substrate rather than chemisorbing as a controlled monolayer. Action: Reduce the substrate temperature to the established ALD window of 130–200 °C, where the growth rate stabilizes at approximately 1.34–1.4 Å/cycle[2][3].

Section 3: Self-Validating Delivery Protocol

To guarantee precursor integrity, every step in your workflow must validate the success of the previous step. Follow this step-by-step methodology for loading and delivery optimization:

Step 1: Inert Atmosphere Loading

  • Action: Load Ga2(NMe2)6 into a stainless-steel bubbler inside a glovebox maintained at < 5 ppm O2 and H2O.

  • Causality: The precursor reacts violently with moisture, hydrolyzing into gallium oxides and dimethylamine.

  • Validation Check: Visual inspection—the precursor must remain a pure white crystalline solid. Any yellowing, clumping, or fuming indicates an atmospheric breach.

Step 2: System Integration & High-Vacuum Leak Testing

  • Action: Install the bubbler and evacuate the delivery lines. Perform a helium leak check.

  • Causality: Even trace atmospheric leaks during heating will cause oxidative degradation of the dimethylamino ligands.

  • Validation Check: The system leak rate must register < 1.0 × 10⁻⁹ atm·cc/s on the mass spectrometer before any heating begins.

Step 3: Thermal Gradient Establishment

  • Action: Activate heat tracing with a positive gradient: Bubbler (110 °C) → Proximal Lines (120 °C) → Distal Valves (130 °C) → Chamber Inlet (140 °C).

  • Causality: A positive gradient prevents cold spots and condensation, while keeping the maximum line temperature well below the 230 °C decomposition threshold[2].

  • Validation Check: Thermocouple readouts must remain stable within ±1 °C for 30 minutes before opening the bubbler isolation valves.

Step 4: Pulsing and Saturation Verification

  • Action: Initiate ALD cycles and monitor the in-situ Quartz Crystal Microbalance (QCM).

  • Causality: True ALD relies on self-limiting surface chemisorption.

  • Validation Check: The QCM must show distinct, flat mass-gain steps during the precursor pulse. Continuous, upward-sloping mass gain indicates thermal decomposition (CVD mode).

Section 4: Mechanistic Visualization

The following diagram illustrates the chemical causality of thermal degradation when the precursor is exposed to temperatures exceeding its stability threshold.

G A Ga2(NMe2)6 Dimer (Stable Precursor) B Thermal Stress (> 230 °C) A->B Heating in Delivery/Chamber C Monomerization Ga(NMe2)3 B->C Dissociation D β-Hydride Elimination & Transamination C->D Intramolecular Reaction E Volatile Amines (HNMe2) D->E Outgassing F Polymeric Ga-N Species (Non-volatile Solid) D->F Polymerization G Particle Contamination & Loss of Vapor Pressure F->G System Impact

Mechanistic pathway of Ga2(NMe2)6 thermal degradation and system impact.

References
  • CAS 180335-73-3 (TRIS(DIMETHYLAMINO)GALLANE DIMER), BOC Sciences.

  • GA1405 Safety Data Sheet, Ereztech LLC.

  • Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition, RSC Advances. 2

  • Thermal Atomic Layer Deposition of Gallium Nitride Films Using Tris(dimethylamido)Gallium and Ammonia, ResearchGate. 3

Sources

Optimization

Technical Support Center: Enhancing Step Coverage in Tris(dimethylamino)gallane Deposition

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for optimizing thin film deposition using the tris(dimethylamino)gallane (TDMAGa) dimer, [Ga(NMe2)3]2. This document is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing thin film deposition using the tris(dimethylamino)gallane (TDMAGa) dimer, [Ga(NMe2)3]2. This document is designed for researchers, scientists, and process engineers working on fabricating advanced semiconductor devices where highly conformal coatings on complex, three-dimensional topographies are critical. Poor step coverage is a common and frustrating challenge that can compromise device performance and yield.

This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical and physical principles governing film conformality. Our goal is to empower you with the knowledge to not only solve existing problems but also to proactively design more robust and reliable deposition processes.

Troubleshooting Guide: Diagnosing and Solving Step Coverage Issues

This section addresses specific, common problems encountered during the deposition of gallium-based thin films (e.g., Gallium Nitride, GaN) using TDMAGa.

Q1: Why is my step coverage poor in high-aspect-ratio (HAR) features? I'm observing significantly thinner film at the bottom of my trenches compared to the top.

This is the most prevalent issue in conformal film deposition. Poor step coverage, defined as the ratio of film thickness at the bottom or sidewall of a feature to the thickness on the top surface, is typically a result of insufficient precursor or reactant reaching the bottom of the feature.[1] In an ideal Atomic Layer Deposition (ALD) process, self-limiting surface reactions ensure perfect conformality.[2][3] However, in practice, several factors can disrupt this ideal behavior.

Potential Cause 1: Incomplete Surface Saturation (Insufficient Dose)

  • Causality: The most common reason for poor conformality is that the precursor (TDMAGa) or the co-reactant (e.g., ammonia, NH3) pulse is too short to allow molecules to diffuse to the bottom of HAR features and saturate all available surface reaction sites.[2][3] The molecules are consumed at the top of the feature, leading to a concentration gradient down the trench.

  • Self-Validation/Troubleshooting:

    • Extend Precursor/Reactant Pulse Times: Systematically increase the pulse duration for both TDMAGa and the co-reactant while keeping all other parameters constant. For a thermal ALD process using TDMAGa and NH3, saturation times can be surprisingly long; for example, TDMAGa may require up to 5 seconds, and NH3 may need 30 seconds or more to achieve saturation in some reactor configurations.[4][5]

    • Plot Growth Per Cycle (GPC) vs. Pulse Time: A key validation experiment. The GPC should increase with pulse time and then plateau. The optimal pulse time is the point at which this plateau begins, indicating full surface saturation. If you are operating on the sloped portion of this curve, your process is not saturated, and step coverage will be compromised.

Potential Cause 2: Precursor Thermal Decomposition

  • Causality: TDMAGa is thermally sensitive. If the deposition temperature is too high (i.e., outside the ALD temperature window), the precursor will begin to decompose either in the gas phase or upon adsorption on the surface.[4][5] This introduces a non-self-limiting Chemical Vapor Deposition (CVD) growth component. CVD-like deposition is often non-directional and will preferentially coat the entrance of a feature, leading to a "pinching-off" effect and poor conformality. For TDMAGa, significant thermal decomposition has been observed at temperatures above 250°C.[4][5]

  • Self-Validation/Troubleshooting:

    • Verify the ALD Window: Perform a temperature series experiment. Deposit films at various temperatures (e.g., 180°C to 280°C) while keeping pulse/purge times long enough to ensure saturation. The GPC should be relatively constant within a specific range—this is your ALD window. A sharp increase in GPC at higher temperatures is a clear indicator of thermal decomposition.[6]

    • Lower the Deposition Temperature: If you suspect decomposition, reduce the substrate temperature to a value firmly within the established ALD window (e.g., 200°C).[4][5]

Potential Cause 3: Reactant Recombination (Plasma-Enhanced ALD Specific)

  • Causality: In Plasma-Enhanced ALD (PEALD), reactive species like nitrogen radicals (N*) are generated in the plasma. These radicals are highly reactive but have a finite lifetime and can recombine into non-reactive N2 gas as they travel down a HAR feature.[7][8] If the recombination rate is too high, the concentration of active radicals reaching the bottom of the feature will be insufficient for complete surface reaction, resulting in poor step coverage.[9]

  • Self-Validation/Troubleshooting:

    • Extend Plasma Exposure Time: Increasing the duration of the plasma pulse provides more time for radicals to diffuse into the features before they recombine, improving conformality.[7][8]

    • Optimize Plasma Power and Pressure: Lowering plasma power may reduce the initial radical density but can also decrease the recombination rate. Process pressure also plays a crucial role in the mean free path of the species. A systematic optimization of these parameters is necessary.

Troubleshooting Workflow for Poor Step Coverage

G start Start: Poor Step Coverage Observed check_gpc Is Growth Per Cycle (GPC) higher than expected for ALD? start->check_gpc check_temp Is Deposition Temperature > 250°C? check_gpc->check_temp Yes check_saturation Have you performed a saturation curve experiment? check_gpc->check_saturation No cause_cvd Likely Cause: Precursor Thermal Decomposition (CVD Component) check_temp->cause_cvd Yes check_temp->check_saturation No solution_temp Action: Lower temperature to within ALD window (e.g., 200-220°C) cause_cvd->solution_temp end_node Re-evaluate Step Coverage solution_temp->end_node cause_dose Likely Cause: Insufficient Precursor/Reactant Dose check_saturation->cause_dose No check_peald Are you using Plasma-Enhanced ALD (PEALD)? check_saturation->check_peald Yes solution_dose Action: Increase pulse times until GPC saturates. Verify for both precursor and reactant. cause_dose->solution_dose solution_dose->end_node cause_recombination Potential Cause: Radical Recombination in HAR features check_peald->cause_recombination Yes check_peald->end_node No solution_plasma Action: 1. Extend plasma exposure time. 2. Optimize plasma power and pressure. cause_recombination->solution_plasma solution_plasma->end_node

Caption: A logical workflow for diagnosing the root cause of poor step coverage.

Frequently Asked Questions (FAQs)

Q1: What is tris(dimethylamino)gallane (TDMAGa) and why is it used?

Tris(dimethylamino)gallane, or TDMAGa, is a metalorganic precursor for gallium. In the gas phase, it exists as a stable dimer, [Ga(N(CH3)2)3]2. It is favored for ALD of GaN and other gallium-containing films for several reasons:

  • High Volatility: It has a suitable vapor pressure for delivery into a deposition chamber.

  • Thermal Stability Window: It is stable enough to be transported without decomposition but reactive enough to participate in surface chemistry at relatively low temperatures (e.g., 200°C).[4][5]

  • Clean Reactions: The dimethylamino [-N(CH3)2] ligands can be removed cleanly through reactions with co-reactants like ammonia (NH3), minimizing carbon incorporation compared to alkyl precursors like trimethylgallium (TMG) under certain conditions.

Q2: How do pulse and purge times fundamentally affect step coverage?

In ALD, the film is built one atomic layer at a time in a cycle of four steps. The pulse and purge steps are critical for ensuring the self-limiting reactions that give ALD its unique conformality.

The ALD Cycle for GaN using TDMAGa and NH3

ALD_Cycle cluster_0 Step 1: TDMAGa Pulse cluster_1 Step 2: Purge cluster_2 Step 3: NH3 Pulse cluster_3 Step 4: Purge a Surface: -NHx* b TDMAGa pulse leads to chemisorption, releasing dimethylamine byproduct. c Surface: -Ga(NMe2)2* d Inert gas (Ar, N2) flows. c->d e Removes unreacted TDMAGa and gaseous byproducts. f Surface: -Ga(NMe2)2* e->f g NH3 reacts with surface ligands, releasing more dimethylamine. h Surface: -NHx* i Inert gas (Ar, N2) flows. h->i j Removes unreacted NH3 and byproducts.

Sources

Troubleshooting

resolving moisture sensitivity and oxidation in tris(dimethylamino)gallane dimer

Welcome to the Precursor Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of tris(dimethylamino)gallane dimer ( [Ga(NMe2​)3​]2​ ), a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Precursor Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of tris(dimethylamino)gallane dimer ( [Ga(NMe2​)3​]2​ ), a premier precursor for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of gallium nitride (GaN) and gallium oxide ( Ga2​O3​ )[1][2].

Due to its extreme sensitivity to moisture and oxygen, improper handling inevitably leads to precursor degradation, non-stoichiometric film growth, and high oxygen/carbon impurities[3]. This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducibility throughout your experimental workflows.

Quantitative Precursor Data Summary
PropertySpecification / Value
Chemical Formula Ga2​(NMe2​)6​ (Dimeric solid)
CAS Number 57731-40-5
Molecular Weight 403.90 g/mol
Melting Point 91 °C
Boiling Point 125 °C
Appearance Colorless to white crystals
Environmental Sensitivity Extreme (Highly reactive to H2​O and O2​ )

FAQ 1: Mechanistic Causality of Degradation

Q: Why does [Ga(NMe2​)3​]2​ degrade so rapidly upon atmospheric exposure, and what are the chemical consequences for my thin films?

A: The extreme moisture sensitivity of [Ga(NMe2​)3​]2​ is rooted in the highly polarized nature of the Gallium-Nitrogen (Ga-N) bonds. The Ga(III) center is highly electropositive and Lewis acidic, while the dimethylamido ligands are strong Brønsted bases.

When exposed to ambient moisture, water molecules act as nucleophiles, coordinating to the empty orbitals of the Gallium center. This initiates a rapid proton transfer to the amido nitrogen, cleaving the Ga-N bond to release volatile dimethylamine ( HNMe2​ ) and forming non-volatile gallium hydroxides ( Ga(OH)3​ ) or polymeric gallium oxides ( Ga2​O3​ )[2].

Consequence: The formation of these non-volatile species destroys the precursor's vapor pressure. In an ALD process, this manifests as drastically reduced growth per cycle (GPC), precursor delivery failure, and heavy oxygen incorporation into target films like GaN[3].

HydrolysisPathway A Tris(dimethylamino)gallane [Ga2(NMe2)6] B Moisture Exposure (H2O Nucleophilic Attack) A->B C Proton Transfer to Amido (Intermediate State) B->C D Volatile Byproduct Dimethylamine (HNMe2) C->D Bond Cleavage E Non-Volatile Solid Gallium Oxide/Hydroxide C->E Polymerization

Fig 1. Mechanistic pathway of Ga2(NMe2)6 hydrolysis upon moisture exposure.

FAQ 2: Diagnostics and Verification

Q: How can I quantitatively and qualitatively verify if my precursor batch has been compromised by micro-leaks in my desiccator or bubbler?

A: A self-validating experimental setup requires precursor verification before deposition. Rely on the following triad of diagnostics:

  • Visual Inspection: Pure [Ga(NMe2​)3​]2​ exists as distinct, crystalline solids[4]. Degradation often presents as a dense, opaque white powder crusting on the surface of the crystals.

  • Thermogravimetric Analysis (TGA): Run a TGA under ultra-high purity (UHP) N2​ . Pure dimer evaporates cleanly in a single step with an onset around 104 °C and negligible residual mass[4]. A compromised batch will exhibit a premature mass loss step (release of trapped HNMe2​ ) and a high residual mass corresponding to non-volatile Ga2​O3​ .

  • 1H NMR Spectroscopy: Dissolve a microscopic sample in dry, air-free C6​D6​ . The presence of a secondary amine peak (free HNMe2​ ) or shifted methyl peaks indicates partial hydrolysis[4].

FAQ 3: Air-Free Transfer Protocol

Q: What is the definitive protocol for transferring this precursor into an ALD/CVD bubbler without inducing oxidation?

A: To maintain absolute precursor integrity, the transfer must be treated as a self-validating closed system. Any exposure to environments with >0.1 ppm H2​O or O2​ will initiate the degradation cascade described in FAQ 1.

Step-by-Step Methodology: Air-Free Bubbler Loading
  • Apparatus Preparation: Bake out a clean stainless-steel ALD bubbler (equipped with VCR face-seal fittings and isolation valves) at 120 °C under dynamic vacuum ( <10−3 Torr) for a minimum of 12 hours to completely desorb surface moisture.

  • Atmosphere Control: Transfer the sealed precursor ampoule and the baked bubbler into a strictly monitored inert-gas glovebox (Ar or N2​ atmosphere, O2​<0.1 ppm, H2​O<0.1 ppm)[2][4].

  • Equilibration: Allow all items to equilibrate to the glovebox temperature. Ground the bubbler to prevent static charge accumulation, which can cause the fine crystalline precursor to disperse and contaminate the sealing surfaces.

  • Quantitative Transfer: Open the ampoule. Using a clean, oven-dried stainless-steel spatula, carefully transfer the [Ga(NMe2​)3​]2​ crystals into the bubbler.

  • Hermetic Sealing: Secure the VCR fittings using new, unblemished metal gaskets. Tightly close the inlet and outlet isolation valves to isolate the precursor.

  • System Integration: Remove the sealed bubbler from the glovebox. When connecting to the ALD system, maintain a continuous flow of UHP Argon through the connection lines (a "purge-while-connect" technique) to prevent atmospheric ingress into the dead volume before tightening the VCR nuts.

TransferWorkflow Step1 1. Bake-out Bubbler (120°C, Vacuum) Step2 2. Glovebox Transfer (Ar, H2O < 0.1 ppm) Step1->Step2 Step3 3. Load Precursor (Dry Spatula) Step2->Step3 Step4 4. VCR Seal & Valve Closure Step3->Step4 Step5 5. ALD Integration (UHP Ar Purge) Step4->Step5

Fig 2. Self-validating workflow for air-free precursor transfer to ALD bubblers.

FAQ 4: Precursor Recovery and Purification

Q: If a batch is partially oxidized due to a glovebox failure, can the viable precursor be recovered?

A: Yes. Because the degradation products (gallium oxides and hydroxides) are entirely non-volatile, the intact [Ga(NMe2​)3​]2​ can be separated and recovered via dynamic vacuum sublimation.

Step-by-Step Methodology: Vacuum Sublimation
  • Loading: Inside the glovebox, load the degraded precursor mixture into the bottom reservoir of a custom Schlenk sublimation apparatus.

  • Evacuation: Seal the apparatus, connect it to a high-vacuum Schlenk line, and slowly evacuate the chamber to <10−3 mbar.

  • Cooling: Fill the cold finger with a dry ice/isopropanol slurry (-78 °C) to create a sharp thermal gradient.

  • Sublimation: Submerge the precursor reservoir in a silicone oil bath. Gradually heat the bath to 80–90 °C. The intact dimer will sublime and crystallize on the cold finger, leaving the oxidized polymeric residue behind in the reservoir.

  • Harvesting: Backfill the apparatus with UHP Argon, transfer it back into the glovebox, and harvest the purified white crystals from the cold finger into a fresh, sterile ampoule.

References
  • [1] Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition. Royal Society of Chemistry. 1

  • [4] Synthesis and Characterization of Bis(tris(dimethylamido)- gallium as a Precursor for MOCVD of GaN Thin Films. Ruhr-Universität Bochum. 4

  • Tris(dimethylamido)gallium(III) | Ga2(NMe2)6 | C12H36Ga2N6. Ereztech.

  • [2] Atomic Layer Deposition of Ga2O3 Films from a Dialkylamido-Based Precursor. Academia.edu. 2

  • [3] Thermal Atomic Layer Deposition of Gallium Nitride Films Using Tris(dimethylamido)Gallium and Ammonia. ResearchGate. 3

Sources

Optimization

optimizing carrier gas flow rates for tris(dimethylamino)gallane dimer

Technical Support, Troubleshooting, and Process Optimization for Ga₂[N(CH₃)₂]₆ Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process engine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support, Troubleshooting, and Process Optimization for Ga₂[N(CH₃)₂]₆

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process engineers optimize the delivery of tris(dimethylamino)gallane dimer —commonly referred to as hexakis(dimethylamido)digallium or Ga₂(NMe₂)₆—in Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) systems.

This guide abandons generic advice in favor of mechanistic causality, ensuring that every troubleshooting step you take is grounded in the fundamental physical chemistry of the precursor.

Mechanistic Overview: The Causality of Carrier Gas Dynamics

To optimize carrier gas flow, you must first understand the molecular nature of the precursor. Gallium possesses an empty p-orbital, prompting the nitrogen lone pairs from the dimethylamino groups to coordinate with adjacent gallium atoms. This satisfies the octet but forms a bridged dimeric structure: Ga₂(NMe₂)₆ .

This dimerization has a profound impact on process engineering:

  • High Molecular Weight & Low Volatility: The dimer has a molecular weight of 403.90 g/mol , significantly reducing its vapor pressure compared to monomeric alternatives. It requires bubbler temperatures between 80 °C and 120 °C to achieve sufficient sublimation (1[1]).

  • The Dilution vs. Starvation Paradigm: Because it is a solid at room temperature (melting point ~91–105 °C) (), the carrier gas (N₂ or Ar) must flow over the heated melt.

    • Too High Flow: The carrier gas channels through the bubbler too rapidly, failing to reach thermodynamic equilibrium with the precursor vapor. This causes vapor dilution, leading to non-saturating growth.

    • Too Low Flow: The total flux of precursor molecules delivered to the reactor per pulse is insufficient to achieve full surface saturation within a reasonable timeframe, leading to precursor starvation.

Quantitative Precursor Data

Table 1: Physicochemical Properties of Ga₂(NMe₂)₆
PropertyValueCausality / Engineering Impact
Molecular Formula C₁₂H₃₆Ga₂N₆Dimeric nature requires higher thermal energy for vaporization.
Melting Point 91 °C – 105 °CPrecursor transitions to a liquid state in standard heated bubblers, altering surface area interaction with the carrier gas.
Sublimation Temp 70 °C – 80 °C (under vacuum)Minimum baseline temperature required to generate workable vapor pressure (2[2]).
Reactivity Highly moisture sensitiveReacts violently with H₂O; requires ultra-high purity (UHP) carrier gases with <5 ppm moisture.
Table 2: Baseline ALD Parameters
ParameterRecommended RangeTarget Material Applications
Bubbler Temperature 80 °C – 120 °CGaN, Ga₂O₃, Ga₂S₃
Carrier Gas Flow Rate 20 sccm – 100 sccmDepends on reactor volume and bubbler design.
ALD Temperature Window 125 °C – 250 °CThermal ALD with H₂O, H₂S, or NH₃ plasma (3[3]).

Workflow: Carrier Gas Optimization Pathway

G Start Start: Carrier Gas Optimization Assess Set Bubbler Temp (80-120 °C) & Heat Delivery Lines Start->Assess FlowTest Sweep N2/Ar Flow Rate (20 - 100 sccm) Assess->FlowTest Monitor Monitor Growth Per Cycle (via in situ QCM) FlowTest->Monitor Cond1 GPC Saturates? Monitor->Cond1 LowFlow Increase Flow (Precursor Starvation) Cond1->LowFlow No (GPC too low) HighFlow Decrease Flow (Vapor Dilution) Cond1->HighFlow No (GPC drops) Optimal Optimal Flow Rate Locked (Self-Limiting ALD) Cond1->Optimal Yes (GPC Plateau) LowFlow->FlowTest HighFlow->FlowTest

Workflow for empirically optimizing carrier gas flow rates in ALD/MOCVD systems.

Self-Validating Protocol: Empirical Flow Rate Optimization

To ensure scientific integrity, do not guess the flow rate. Use this self-validating protocol to empirically determine the optimal carrier gas flow for your specific reactor geometry. The system validates itself: if a true ALD regime is reached, altering the flow rate within a specific window will result in zero change to the Growth Per Cycle (GPC).

Step 1: Thermal Stabilization

  • Action: Set the Ga₂(NMe₂)₆ bubbler temperature to 100 °C. Set the downstream delivery lines to 115 °C, and the reactor manifold to 125 °C.

  • Causality: The delivery lines must be strictly maintained at 10–20 °C higher than the bubbler. If the lines are cooler than the bubbler, the low-vapor-pressure dimer will instantly condense on the inner walls, causing particle generation and complete loss of precursor flux.

Step 2: Establish the Baseline Coreactant

  • Action: Fix your coreactant (e.g., H₂S for Ga₂S₃, or H₂O for Ga₂O₃) at a known saturating dose. Set the reactor substrate temperature within the known ALD window (e.g., 200 °C) (4[4]).

Step 3: The Carrier Gas Sweep

  • Action: Execute 50 ALD cycles at varying carrier gas flow rates: 20, 40, 60, 80, and 100 sccm. Maintain a constant precursor pulse time (e.g., 2.0 seconds).

  • Action: Measure the mass gain per cycle using an in situ Quartz Crystal Microbalance (QCM) or measure the final film thickness via ex situ spectroscopic ellipsometry.

Step 4: Saturation Curve Analysis (The Validation Step)

  • Action: Plot GPC (Å/cycle) on the Y-axis versus Carrier Gas Flow Rate (sccm) on the X-axis.

  • Interpretation:

    • If the curve slopes upward, you are in the Precursor Starvation regime.

    • If the curve slopes downward at higher flows, you are in the Vapor Dilution regime.

    • The optimal flow rate is the lowest sccm value that sits firmly on the flat plateau of the curve. This guarantees self-limiting surface saturation while minimizing precursor waste.

Troubleshooting & FAQs

Q: Why is my Growth Per Cycle (GPC) dropping when I increase the carrier gas flow? A: This is a classic symptom of vapor dilution. Because Ga₂(NMe₂)₆ has a relatively low vapor pressure, the carrier gas needs sufficient residence time inside the bubbler to become saturated with precursor molecules. When you push the flow rate too high (e.g., >100 sccm in a standard bubbler), the carrier gas sweeps through too quickly. You end up delivering a high volume of gas, but a lower absolute mass of the gallium precursor, causing the GPC to drop.

Q: I am seeing high carbon contamination in my GaN/Ga₂O₃ films. Could the carrier gas flow rate be responsible? A: Indirectly, yes. If your carrier gas flow rate is too low, you may be compensating by increasing the bubbler temperature past 120 °C to force more vapor pressure. At elevated temperatures, the dimethylamino ligands can begin to prematurely decompose in the bubbler or the delivery lines, leading to the incorporation of carbon and hydrogen impurities into the growing film. Optimize the flow rate first before aggressively raising the bubbler temperature.

Q: Can I use Argon instead of Nitrogen as the carrier gas? A: Yes. Both UHP Nitrogen and UHP Argon are chemically inert to Ga₂(NMe₂)₆ and are routinely used (3[3]). However, Argon is heavier and has different thermal conductivity and kinematic viscosity properties. If you switch from N₂ to Ar, you must repeat the empirical flow rate optimization protocol (Step 3), as the mass transport dynamics through the bubbler will shift.

Q: My precursor delivery seems to degrade over time, even with a constant flow rate. What is happening? A: Because Ga₂(NMe₂)₆ melts around 91–105 °C, it often exists as a liquid in the bubbler during operation. Over time, as the precursor is consumed, the liquid level drops, which reduces the total surface area and the interaction time between the carrier gas and the precursor. To mitigate this, use a bubbler equipped with a dip-tube (to bubble the gas through the liquid rather than over it), or periodically recalibrate your pulse times to account for the reduced precursor volume.

References

  • Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition Royal Society of Chemistry[Link]

  • Atomic Layer Deposition of Gallium Sulfide Films Using Hexakis(dimethylamido)digallium and Hydrogen Sulfide Chemistry of Materials (ACS Publications)[Link]

  • Ereztech LLC GA1405 Safety Data Sheet Ereztech[Link]

  • Atomic layer deposition of high purity Ga2O3 films using liquid pentamethylcyclopentadienyl gallium and combinations of H2O and O2 plasma Journal of Vacuum Science & Technology A (AIP Publishing)[Link]

  • LOW TEMPERATURE PREPARATION OF GALLIUM NITRIDE THIN FILMS Materials Research Society Symposium Proceedings (Cambridge University Press)[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Oxygen Contamination in GaN Films Grown with Tris(dimethylamino)gallane Dimer

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are utilizing tris(dimethylamino)gallane dimer, Ga(N(CH₃)₂)₃]₂, as a precursor for the growth of Galli...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are utilizing tris(dimethylamino)gallane dimer, Ga(N(CH₃)₂)₃]₂, as a precursor for the growth of Gallium Nitride (GaN) thin films. The focus is on troubleshooting and mitigating unintentional oxygen contamination, a critical factor that can significantly impact the electrical and optical properties of the resulting GaN films.

Understanding the Problem: The Source and Impact of Oxygen

Tris(dimethylamino)gallane dimer is a promising precursor for low-temperature GaN deposition, which is advantageous for integration into various electronic devices. However, its chemical nature also presents challenges in controlling impurity incorporation, particularly oxygen.

Oxygen acts as a shallow donor in GaN, meaning its presence increases the n-type carrier concentration. While contr[1][2][3]olled n-type doping is often desired, unintentional oxygen contamination can lead to high background carrier concentrations, reduced electron mobility, and compromised device performance. The sources of oxygen can be multifaceted, ranging from precursor impurities to residual moisture in the growth environment.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues related to oxygen contamination during your GaN growth experiments using tris(dimethylamino)gallane dimer.

Symptom/Issue Potential Cause(s) Recommended Action(s) Scientific Rationale
High n-type background carrier concentration in as-grown GaN film 1. Oxygen contamination in the tris(dimethylamino)gallane dimer precursor. 2. Residual moisture (H₂O) or oxygen (O₂) in the reactor chamber. 3. Leaks in the gas delivery lines.1. Precursor Purification: Consider in-situ or ex-situ purification of the precursor. 2. Reactor Bake-out: Perform a thorough high-temperature bake-out of the reactor under high vacuum or inert gas flow before growth. 3. Leak Check: Conduct a comprehensive leak check of the entire gas handling system.1. The precursor can contain oxygen-containing species from its synthesis or handling. 2. H₂[4][5]O is highly reactive with GaN surfaces and can be a significant source of oxygen. A bake-out [6]helps desorb water molecules from the reactor walls. 3. Even small leaks can introduce atmospheric oxygen and moisture into the high-purity growth environment.
Poor crystalline quality and rough surface morphology 1. High oxygen incorporation disrupting the crystal lattice. 2. Non-optimal growth temperature. 3. Inappropriate V/III ratio.1. Optimize Growth Temperature: Increase the growth temperature within the precursor's stability window. 2. Adjust V/III Ratio: Systematically vary the flow rate of the nitrogen source (e.g., NH₃) relative to the gallium precursor. 3. Implement Oxygen Gettering: Introduce an oxygen gettering agent in the gas lines.1. Higher growth temperatures can reduce oxygen incorporation by an order of magnitude. 2. The[7][8][9][10] V/III ratio influences the surface chemistry and can impact both morphology and impurity uptake. 3. Get[11]tering techniques, such as using a gallium-indium-aluminum melt, can effectively remove trace oxygen and moisture from the process gases.
Incon[12]sistent results between growth runs 1. Variations in precursor purity from batch to batch. 2. Inconsistent reactor conditioning. 3. Fluctuations in carrier gas purity.1. Precursor Qualification: Characterize each new batch of precursor for oxygen content. 2. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for reactor cleaning and bake-out. 3. Use High-Purity Carrier Gas: Employ a high-purity carrier gas (e.g., H₂ or N₂) and consider point-of-use purifiers.1. Precursor quality can vary. 2. Rep[13][]roducibility requires consistent initial conditions. 3. The carrier gas is a major component of the growth environment; its purity is paramount.

3.[15][16][17] Frequently Asked Questions (FAQs)

Q1: What is the primary chemical pathway for oxygen incorporation from tris(dimethylamino)gallane dimer?

While the exact gas-phase and surface reactions are complex, it is hypothesized that oxygen-containing impurities within the precursor, or reactions with residual H₂O and O₂ in the reactor, lead to the formation of volatile gallium-oxygen species. These species can then incorporate into the growing GaN film, with oxygen substituting on nitrogen lattice sites (ON), acting as a shallow donor.

Q2: How does growth temperature specifically affect oxygen incorporation?

Increasing the growth temperature generally leads to a significant reduction in oxygen concentration. This is att[7][8][9][10]ributed to several factors, including:

  • Increased desorption of oxygen-containing species: At higher temperatures, adsorbed oxygen-containing molecules have a higher probability of desorbing from the growth surface before they can be incorporated into the film.

  • Thermodynamic instability of Ga-O bonds: The formation of Ga-N bonds becomes more favorable at higher temperatures compared to the incorporation of Ga-O.

Q3: What is the role of the carrier gas in controlling oxygen contamination?

The choice and purity of the carrier gas are critical.

  • Hydrogen (H₂): Often used in MOCVD, H₂ can act as a reducing agent, potentially reacting with and removing some oxygen-containing species.

  • Nitro[15][16][17]gen (N₂): An inert carrier gas that relies on high purity to avoid introducing contaminants. Regardless of the choice, using a gas purifier immediately before the reactor inlet is a best practice to remove any residual oxygen and moisture.

Q4: Can I use in-situ monitoring to detect oxygen contamination?

While direct, real-time measurement of oxygen incorporation during growth is challenging, techniques like Residual Gas Analysis (RGA) can be used to monitor the background levels of water and oxygen in the reactor chamber before and during the growth process. A spike in the H₂O or O₂ signal can indicate a leak or insufficient reactor conditioning.

Experimental Protocols

Protocol 1: Reactor Bake-out and Conditioning
  • Initial Purge: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes at room temperature.

  • Ramp to Bake-out Temperature: While maintaining the inert gas flow, ramp the reactor temperature to at least 200°C above your intended growth temperature (or to the maximum allowable temperature for your system).

  • High-Temperature Bake: Hold the reactor at the bake-out temperature for a minimum of 2-4 hours. For new systems or after maintenance, a longer bake-out (8-12 hours) is recommended.

  • Cool Down: Cool the reactor to the growth temperature under a continuous flow of the high-purity carrier gas to be used for the deposition.

  • Monitor Background: Use an RGA to ensure that the partial pressures of water and oxygen are below your process limits before introducing the precursors.

Protocol 2: Precursor Handling and Delivery
  • Inert Atmosphere: Handle the tris(dimethylamino)gallane dimer precursor exclusively within a glovebox under an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels (<1 ppm).

  • Temperature Control: Maintain the precursor bubbler at a stable and controlled temperature to ensure a consistent vapor pressure and delivery rate.

  • Gas Lines: Use high-purity, electropolished stainless steel tubing for all gas lines. Ensure all connections are made with high-quality fittings (e.g., VCR) to prevent leaks.

Visualizing the Process

Diagram 1: Oxygen Contamination Pathways

G cluster_sources Sources of Oxygen cluster_transport Transport & Reaction cluster_incorporation Incorporation cluster_effects Effects on GaN Film Precursor Impurities Precursor Impurities Gas Phase Reactions Gas Phase Reactions Precursor Impurities->Gas Phase Reactions Residual H2O/O2 Residual H2O/O2 Residual H2O/O2->Gas Phase Reactions System Leaks System Leaks System Leaks->Residual H2O/O2 Surface Adsorption Surface Adsorption Gas Phase Reactions->Surface Adsorption Oxygen Incorporation (ON) Oxygen Incorporation (ON) Surface Adsorption->Oxygen Incorporation (ON) High n-type background High n-type background Oxygen Incorporation (ON)->High n-type background Reduced Mobility Reduced Mobility High n-type background->Reduced Mobility Degraded Device Performance Degraded Device Performance Reduced Mobility->Degraded Device Performance

Caption: Potential pathways for oxygen contamination in GaN films.

Diagram 2: Troubleshooting Workflow

G Start High Oxygen in GaN Film CheckPurity Precursor Purity Verified? Start->CheckPurity CheckConditioning Reactor Conditioning SOP Followed? CheckPurity->CheckConditioning Yes PurifyPrecursor Purify/Qualify Precursor CheckPurity->PurifyPrecursor No CheckLeaks System Leak-Tight? CheckConditioning->CheckLeaks Yes ImproveConditioning Improve Bake-out/Purge CheckConditioning->ImproveConditioning No OptimizeGrowth Growth Parameters Optimized? CheckLeaks->OptimizeGrowth Yes FixLeaks Perform Leak Check and Repair CheckLeaks->FixLeaks No AdjustParams Increase Temperature, Adjust V/III Ratio OptimizeGrowth->AdjustParams No Success Low Oxygen GaN Film OptimizeGrowth->Success Yes PurifyPrecursor->CheckConditioning ImproveConditioning->CheckLeaks FixLeaks->OptimizeGrowth AdjustParams->Success

Caption: A logical workflow for troubleshooting oxygen contamination.

References

  • Growth condition dependence of unintentional oxygen incorporation in epitaxial GaN. (2016). Science and Technology of Advanced Materials, 17(1), 275–281. Available at: [Link]

  • The Influence of Growth Temperature on Oxygen Concentration in GaN Buffer Layer. (2016). ResearchGate. Available at: [Link]

  • Systematic oxygen impurity reduction in smooth N-polar GaN by chemical potential control. (2022). Semiconductor Science and Technology, 37(1), 015005. Available at: [Link]

  • The influence of oxygen on the electrical and optical properties of GaN crystals grown by metalorganic vapor phase epitaxy. (1993). Applied Physics Letters, 62(18), 2291–2293. Available at: [Link]

  • Influence of oxygen impurities in generating ferromagnetism in GaN doped with Mn, Fe, and Cr. (2024). Journal of Materials Science: Materials in Electronics. Available at: [Link]

  • Tris(dimethylamino)gallium dimer. (n.d.). In Wikipedia. Retrieved March 30, 2026, from [Link]

  • A new technique for gettering oxygen and moisture from gases used in semiconductor processing. (1982). Applied Physics Letters, 40(11), 997–999. Available at: [Link]

  • Darstellung, Struktur und einige Reaktionen von Tris(dimethylamino)gallan / Preparation, Structure and Some Reactions of Trisdimethylaminogallane. (1975). Zeitschrift für Naturforschung B, 30(9-10), 681-687. Available at: [Link]

  • Effect of H2 carrier gas on the physical properties of a GaN layer grown using Ga2O vapor and NH3. (2014). Semantic Scholar. Available at: [Link]

  • Polarity Control of an All-Sputtered Epitaxial GaN/AlN/Al Film on a Si(111) Substrate by Intermediate Oxidization. (2020). ACS Applied Electronic Materials, 2(10), 3296–3302. Available at: [Link]

  • Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition. (2020). Journal of Materials Chemistry C, 8(22), 7433-7439. Available at: [Link]

  • Influence of carrier gas H2 flow rate on quality of p-type GaN epilayer grown and annealed at lower temperatures. (2014). Chinese Physics B, 23(7), 077102. Available at: [Link]

  • The growth mechanism of GaN with different H2/N2 carrier gas ratios. (2012). ResearchGate. Available at: [Link]

  • TRIS(DIMETHYLAMINO)GALLANE DIMER. (n.d.). LookChem. Retrieved March 30, 2026, from [Link]

  • High reactivity of H2O vapor on GaN surfaces. (2022). Scientific Reports, 12(1), 5916. Available at: [Link]

  • Electrical properties of oxygen doped GaN grown by metalorganic vapor phase epitaxy. (2000). OSTI.GOV. Available at: [Link]

  • Novel Composite Nitride Nanoceramics from Reaction-Mixed Nanocrystalline Powders in the System Aluminum Nitride AlN/Gallium Nitride GaN/Titanium Nitride TiN (Al:Ga:Ti = 1:1:1). (2022). MDPI. Available at: [Link]

  • Techniques of GaN crystal growth. (2002). MIT OpenCourseWare. Available at: [Link]

  • Recent Progress in Crystal Growth of Bulk GaN. (2022). Acta Physica Polonica A, 141(3), 166-174. Available at: [Link]

  • Using Hydrogen as a Carrier Gas for GC. (2015). Peak Scientific. Available at: [Link]

  • Substrate Surface Treatments and “Controlled Contamination” in GaN / Sapphire MOCVD. (1997). ResearchGate. Available at: [Link]

  • Development of the Electrochemical Solution Growth (ESG) Technique for Native GaN Substrates. (2008). Sandia National Laboratories. Available at: [Link]

  • Electrochemical Solution Growth of Bulk GaN for Power Electronics Substrates, Final Report. (2010). OSTI.GOV. Available at: [Link]

  • Numerical Analysis of the High Pressure MOVPE Upside-Down Reactor for GaN Growth. (2021). MDPI. Available at: [Link]

  • A Study of the Decomposition of GaN during Annealing over a Wide Range of Temperatures. (2011). ResearchGate. Available at: [Link]

  • Supersaturation-Dependent Competition between β and κ Phases in the MOVPE Growth of Ga2O3 on Al2O3 (0001) and GaN (0001) Substrates. (2025). ACS Applied Materials & Interfaces. Available at: [Link]

  • Supersaturation-Dependent Competition between β and κ Phases in the MOVPE Growth of Ga2O3 on Al2O3 (0001) and GaN (0001) Subst. (2025). ScienceOpen. Available at: [Link]

  • Investigation of the defect structure of GaN heavily doped with oxygen. (2001). ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Tris(dimethylamino)gallane Dimer Shelf-Life Optimization

Welcome to the Advanced Precursor Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals utilizing tris(dimethylamino)gallane dimer ( [Ga(NMe2​)3​]2​ )...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Precursor Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals utilizing tris(dimethylamino)gallane dimer ( [Ga(NMe2​)3​]2​ ) for atomic layer deposition (ALD), chemical vapor deposition (CVD), and the synthesis of liquid metal nanoparticles. In drug development, where gallium-based nanoparticles are increasingly investigated as antimicrobial agents or drug delivery vectors, precursor purity directly dictates the monodispersity and safety profile of the synthesized nanomaterials[1].

This hexacoordinated dimer is notoriously sensitive to environmental factors. This guide provides field-proven, self-validating protocols to troubleshoot degradation issues and extend the precursor's shelf life in glovebox environments.

Q1: Why does [Ga(NMe2​)3​]2​ degrade so rapidly even in a standard glovebox environment?

The Causality of Degradation: The Ga-N bond within the dimer is highly susceptible to nucleophilic attack. While a standard glovebox maintains O2​ and H2​O levels below 1 ppm, transient micro-spikes inevitably occur during antechamber cycling or through the natural permeability of butyl rubber gloves over time.

These trace amounts of moisture drive the rapid hydrolysis of the precursor. The reaction cleaves the Ga-N bonds, releasing dimethylamine ( HNMe2​ ) gas and leaving behind non-volatile gallium oxides ( Ga2​O3​ ) (). This degradation not only depletes the active precursor but also creates a localized overpressure risk in sealed containers due to the evolved gas.

G A [Ga(NMe2)3]2 Dimer (Pristine Precursor) C Nucleophilic Attack (Ga-N Bond Cleavage) A->C B Trace H2O / O2 (Glovebox Permeation) B->C D Dimethylamine Gas (Overpressure Risk) C->D Protonation E Gallium Oxides (Solid Degradant) C->E Oxidation

Caption: Degradation pathway of tris(dimethylamino)gallane dimer via hydrolysis.

Q2: What are the strict environmental thresholds required to prevent degradation?

To maintain the integrity of the dimer for >6 months, the storage environment must strictly adhere to the following quantitative thresholds. Deviations from these parameters exponentially accelerate the degradation kinetics.

Table 1: Critical Storage Parameters for [Ga(NMe2​)3​]2​

ParameterCritical ThresholdMechanistic Rationale
Moisture ( H2​O ) < 1.0 ppmPrevents rapid hydrolysis and dimethylamine gas evolution.
Oxygen ( O2​ ) < 1.0 ppmPrevents oxidation into insoluble Ga2​O3​ species.
Temperature 2 °C to 8 °CSuppresses thermal decomposition and reduces vapor pressure.
Atmosphere High-Purity N2​ or ArInert environment; Argon is preferred for its higher density.
Light Exposure Zero (Dark Storage)Mitigates potential photolytic degradation pathways.
Q3: How can I implement a self-validating storage protocol to extend shelf life?

Step-by-Step Methodology: Self-Validating Secondary Encapsulation

  • Primary Sealing: Inside the glovebox, transfer the [Ga(NMe2​)3​]2​ into a glass Schlenk ampoule equipped with a high-vacuum PTFE valve. Ensure the valve is torqued completely to the manufacturer's specification.

  • Secondary Bagging: Place the sealed ampoule into a heavy-duty, aluminized Mylar bag.

  • Inert Purging: Flatten the bag to expel ambient glovebox gas, then inflate it slightly with the glovebox's high-purity Argon purge gun. Repeat this flush three times to ensure zero trace contaminants.

  • Vacuum Sealing: Use a glovebox-compatible vacuum sealer to seal the Mylar bag tightly around the ampoule. The bag should be pulled tight against the glass.

  • Cold Storage: Transfer the sealed package to the glovebox's integrated freezer maintained at 2–8 °C.

  • Validation Check: Inspect the bag weekly. Self-Validation Mechanism: If the Mylar bag begins to puff up or inflate, it physically validates that the primary PTFE seal has failed and dimethylamine gas is evolving. If the bag remains tightly vacuum-sealed, the precursor's integrity is verified.

G S1 1. Primary Seal (PTFE Ampoule) S2 2. Ar Purge & Mylar Bagging S1->S2 S3 3. Vacuum Seal (Tight Conformation) S2->S3 S4 4. Cold Storage (2 - 8 °C) S3->S4 V1 Validation: Bag Inflation = Failure S3->V1 Gas Evolution

Caption: Self-validating secondary encapsulation workflow for extended shelf life.

Q4: My precursor turned from a white solid to a yellowish/crusty material. Can it be salvaged?

Yes, partial degradation is common, but the pristine dimer can often be recovered. Tris(dimethylamino)gallane dimer sublimes at approximately 125 °C under a high vacuum of 0.01 mmHg (2)[2]. Because the degradation products (gallium oxides) are non-volatile, sublimation effectively separates the pure dimer from the crusty contaminants.

Step-by-Step Methodology: Vacuum Sublimation Recovery

  • Apparatus Assembly: Inside the glovebox, load the degraded precursor into the bottom of a sublimation apparatus. Attach the water-cooled cold finger.

  • Isolation & Transfer: Close the isolation valve, remove the apparatus from the glovebox, and immediately connect it to a high-vacuum Schlenk line.

  • Evacuation: Evacuate the system to at least 0.01 mmHg. Self-Validation Mechanism: Monitor the vacuum gauge; a steady pressure of 0.01 mmHg confirms the system is leak-free and any residual volatile dimethylamine has been successfully evacuated.

  • Sublimation: Submerge the bottom of the apparatus in a silicone oil bath heated to 90–125 °C while running chilled water through the cold finger.

  • Collection: Pure [Ga(NMe2​)3​]2​ will deposit as pristine white crystals on the cold finger.

  • Recovery: Backfill the apparatus with Argon, seal it, and return it to the glovebox to harvest the purified dimer for your nanoparticle synthesis or ALD processes[1].

References
  • Ereztech LLC GA1405 Safety Data Sheet Source: Ereztech URL
  • Exploring the Chemical Reactivity of Gallium Liquid Metal Nanoparticles in Galvanic Replacement Source: ACS Publications URL
  • Metal-Organics for Materials, Polymers & Synthesis Source: ResearchGate URL

Sources

Troubleshooting

Advanced Technical Support Center: Overcoming Tris(dimethylamino)gallane Dimer Condensation

Welcome. As a Senior Application Scientist, I have designed this technical guide for researchers, materials scientists, and drug development professionals utilizing gallium-based thin films (e.g., for advanced biosensors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome. As a Senior Application Scientist, I have designed this technical guide for researchers, materials scientists, and drug development professionals utilizing gallium-based thin films (e.g., for advanced biosensors, radiopharmaceutical substrates, or high-κ microelectronics).

Working with the tris(dimethylamino)gallane dimer—Ga₂(NMe₂)₆ —presents unique vapor delivery challenges. Because it is a dimerized solid at room temperature, it is highly susceptible to condensation in delivery lines. This guide bypasses superficial fixes to explain the thermodynamic causality behind condensation, offering self-validating protocols to ensure pristine Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) workflows.

Part 1: The Thermodynamics of Ga₂(NMe₂)₆ Condensation

To troubleshoot condensation, we must first understand the physical constraints of the molecule. The table below summarizes the critical thermal boundaries that dictate our hardware engineering.

Table 1: Quantitative Physical Properties of Ga₂(NMe₂)₆

PropertyValueCausality / Impact on Process
Molecular Weight 403.90 g/mol High mass and strong intermolecular forces necessitate elevated heating for volatilization.
Melting Point 91 °C (195.8 °F)Delivery lines must strictly exceed this threshold to prevent the vapor from depositing as a solid pellet.
Boiling Point 125 °C (257 °F)Defines the upper thermal bound before the onset of gas-phase thermal decomposition.
Reactivity Reacts violently with H₂ORequires ultra-high purity (UHP) inert carrier gases (< 5 ppm moisture/O₂).
Q: Why does Ga₂(NMe₂)₆ selectively condense in my delivery lines despite heating the source bubbler?

A: Condensation is driven by localized vapor supersaturation. To achieve a viable vapor pressure (typically 100–1000 mTorr), the precursor bubbler must be heated. However, if the temperature gradient between the precursor source and the main chamber is narrow (e.g., 10–25 °C), any area with non-uniform heating acts as a "cold spot" (1)[1]. When the vapor hits an uninsulated manual valve or flange, the local temperature drops below the saturation point, causing the dimer to crash out of the gas phase and form solid clogs.

Q: How does condensation affect my ALD window and film growth?

A: The ALD window relies on self-limiting surface chemistry. If your chamber or injection port temperatures drop too low, you will observe an artificial increase in the Growth Per Cycle (GPC) (2)[2]. This is not true ALD; it is parasitic CVD caused by the precursor condensing directly onto the substrate.

Part 2: Engineering the Delivery Pathway

To prevent condensation, the system must be engineered with a strictly positive temperature gradient . The temperature must gradually increase in a direction toward the processing chamber to mitigate the condensation of already vaporized components (3)[3].

Gradient A Precursor Bubbler Ga2(NMe2)6 T = 85 °C B Isolation Valve T = 100 °C A->B C Delivery Line T = 110 °C B->C D Chamber Inlet T = 120 °C C->D

Fig 1: Positive temperature gradient workflow for Ga2(NMe2)6 delivery to prevent condensation.

Part 3: Self-Validating Experimental Protocol for Clearing Clogs

When a flow drop occurs, it is critical to clear the lines without exposing the system to atmospheric moisture, which reacts violently with the precursor to release highly flammable vapors ().

Follow this step-by-step, self-validating methodology to clear solid precursor pellets:

Step 1: Source Isolation

  • Action: Close the primary bubbler isolation valve.

  • Causality: Prevents the introduction of new vapor into a compromised line, which would only add mass to the existing condensation pellet.

Step 2: Targeted Thermal Soak

  • Action: Apply localized heating (via heating tape or molded jackets) to the suspected cold spot, raising the temperature to 110 °C. Hold for 45 minutes.

  • Causality: Ga₂(NMe₂)₆ melts at 91 °C. Soaking at 110 °C provides the exact thermal energy required to phase-transition the solid pellet back into a vapor state without exceeding its boiling point (125 °C), thereby avoiding thermal decomposition.

Step 3: Kinetic Carrier Gas Pulse

  • Action: Introduce a 100 sccm pulse of ultra-high purity Nitrogen (containing < 5 ppm moisture/O₂) through the delivery manifold.

  • Causality: The inert gas acts as a kinetic carrier to sweep the newly sublimed precursor vapor toward the exhaust trap.

Step 4: Pressure Differential Validation (The Self-Validating Step)

  • Action: Monitor the downstream Baratron or Pirani gauge during the N₂ pulse.

  • Causality & Validation: This step uses the system's own physical telemetry to prove success.

    • Fail State: If the pressure baseline remains asymmetric or elevated upstream, the restriction persists.

    • Pass State: A sharp, transient pressure spike followed by an immediate return to baseline confirms the solid pellet has been successfully sublimed and evacuated.

Troubleshooting S1 Detect Precursor Flow Drop S2 Audit Line Temperatures (Identify < 95°C Zones) S1->S2 S3 Cold Spot Identified? S2->S3 S4 Repair Insulation & Restore Gradient S3->S4 Yes S5 Inspect Valves for Solid Pellets S3->S5 No S6 Execute High-Temp N2 Purge Protocol S4->S6 S5->S6

Fig 2: Diagnostic workflow for resolving precursor flow drops and clearing condensation clogs.

References
  • Ereztech LLC. GA1405 Safety Data Sheet: Hexakis(dimethylamido)digallium; Tris(dimethylamino)gallium(III) dimer. Ereztech.com.

  • Stanford University. ALD Precursor Delivery & Debugging: A Case Study in Polymer Development: Cold Spots and Condensation. Stanford.edu. 1

  • Google Patents. US5531183A - Vaporization sequence for multiple liquid precursors used in semiconductor thin film applications. Google.com. 3

  • Royal Society of Chemistry. Recent developments in molecular precursors for atomic layer deposition | Organometallic Chemistry: Volume 42. RSC.org. 2

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Tris(dimethylamino)gallane Dimer vs. Triethylgallium Precursors

For researchers, materials scientists, and drug development professionals, the fabrication of highly conformal Gallium Nitride (GaN) and Gallium Oxide (Ga₂O₃) thin films is a critical bottleneck. In the biomedical sector...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, materials scientists, and drug development professionals, the fabrication of highly conformal Gallium Nitride (GaN) and Gallium Oxide (Ga₂O₃) thin films is a critical bottleneck. In the biomedical sector, these wide-bandgap semiconductors are increasingly utilized to fabricate high-electron-mobility transistor (HEMT) biosensors for real-time pharmacokinetic monitoring and label-free protein detection. The performance of these devices is intrinsically linked to the purity of the semiconductor lattice, which is dictated by the chemical vapor deposition (CVD) or atomic layer deposition (ALD) precursors used.

This guide provides an objective, data-driven comparison of two prominent gallium precursors: Triethylgallium (TEG) , a traditional alkyl-based precursor, and the Tris(dimethylamino)gallane dimer (also known as tris(dimethylamido)gallium(III) dimer or [Ga(NMe₂)₃]₂), an advanced amide-based alternative.

Chemical Profiles & Thermophysical Properties

The fundamental thermophysical properties of a precursor dictate its volatility, thermal stability, and suitability for low-temperature ALD windows.

PropertyTris(dimethylamino)gallane Dimer[1][2]Triethylgallium (TEG)[3]
Chemical Formula C₁₂H₃₆Ga₂N₆Ga(C₂H₅)₃
Physical State (at RT) Solid (Melting Point: 101–105.5 °C)Liquid
Primary Bond Type Ga–N (Amide)Ga–C (Alkyl)
Vapor Pressure 1 Torr at 109 ± 5 °CHigh (Bubbler kept at Room Temp)
Evaporation Profile Single-step (140–230 °C), ~5% residual massHighly volatile, requires careful flow control
ALD Temperature Window 130–250 °C160–350 °C

Mechanistic Pathways: The Causality of Precursor Chemistry

To understand why precursor choice dictates film purity, we must examine the causality behind their surface reaction mechanisms during the ALD half-cycles.

Triethylgallium (TEG) Dynamics

TEG relies on β -hydrogen elimination to shed its ethyl ligands[3]. While this is a lower-energy decomposition pathway compared to the methyl radical cleavage required by Trimethylgallium (TMG), it still demands substantial thermal or plasma energy. At the lower temperatures typical of ALD (160–350 °C), this elimination is often incomplete[3]. The failure to fully cleave the Ga–C bonds leaves unreacted ethyl groups trapped in the growing film, resulting in high carbon and oxygen contamination (often several atomic percent) that degrades the electrical properties of the resulting biosensor or semiconductor[3].

Tris(dimethylamino)gallane Dimer Dynamics

Conversely, [Ga(NMe₂)₃]₂ features pre-existing Ga–N bonds, circumventing the need to break stubborn carbon-metal linkages[1][3]. During the ALD process with an NH₃ coreactant, the precursor undergoes transamination . The dimethylamine ligands are easily protonated by the ammonia, forming volatile dimethylamine gas that is effortlessly purged from the reactor. This highly favorable thermodynamic pathway allows for the deposition of near-stoichiometric, epitaxial GaN with exceptionally low carbon impurities at temperatures as low as 130 °C[1].

Mech Precursors Gallium Precursors TEG Triethylgallium (TEG) Ga-C Bonds Precursors->TEG Tris [Ga(NMe2)3]2 Dimer Ga-N Bonds Precursors->Tris TEG_Mech Beta-Hydrogen Elimination (Requires >250°C) TEG->TEG_Mech Thermal/Plasma Tris_Mech Transamination / Ligand Exchange (Requires 130-250°C) Tris->Tris_Mech NH3 Coreactant TEG_Risk Incomplete Cleavage High Carbon Contamination TEG_Mech->TEG_Risk Low Temp ALD Tris_Benefit Intrinsic Ga-N Bond Low Carbon, Ideal Stoichiometry Tris_Mech->Tris_Benefit Facile Cleavage

Caption: Reaction pathways of TEG vs. Tris(dimethylamino)gallane dimer in ALD.

Performance Metrics in ALD Workflows

When translating these mechanisms into physical growth, the performance divergence becomes clear:

  • Growth Per Cycle (GPC): The [Ga(NMe₂)₃]₂ dimer demonstrates a robust and highly saturated GPC of 1.4 Å/cycle when paired with NH₃ plasma[1]. TEG, hampered by steric hindrance and complex ligand removal, typically yields a much lower GPC of ~0.1 to 0.2 Å/cycle depending on the specific plasma conditions used[4].

  • Film Crystallinity & Epitaxy: Remarkably, [Ga(NMe₂)₃]₂ enables the epitaxial growth of crystalline GaN directly on 4H-SiC substrates without the need for an AlN buffer layer—a feat previously unachievable at low temperatures[1]. TEG-derived films at similar temperatures often result in amorphous structures unless subjected to aggressive, high-power plasma treatments[4].

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal validation. To ensure true self-limiting ALD growth (and not continuous CVD-like thermal decomposition), researchers must systematically plot the GPC against precursor pulse times to verify surface saturation.

Protocol A: Low-Temperature ALD using Tris(dimethylamino)gallane Dimer[1]
  • Precursor Delivery: Heat the solid [Ga(NMe₂)₃]₂ bubbler to 109 °C to achieve a stable 1 Torr vapor pressure. Maintain downstream delivery lines at 130 °C to prevent precursor condensation.

  • Substrate Preparation: Load Si (100) or 4H-SiC substrates into the ALD reactor. Stabilize the reactor temperature within the ideal ALD window of 130–250 °C.

  • ALD Cycle (A-B Sequence):

    • Pulse A (Ga Precursor): Inject dimer vapor for 4 seconds. (Self-validation step: Plot GPC vs. pulse time; saturation must plateau at 4 seconds).

    • Purge A: Flow ultra-high purity N₂ for 10 seconds to remove unreacted precursor and dimethylamine byproducts.

    • Pulse B (Coreactant): Ignite NH₃ plasma (e.g., 50 sccm NH₃ / 100 sccm Ar) for 6 seconds.

    • Purge B: Flow N₂ for 6 seconds.

  • Validation: Measure film thickness via spectroscopic ellipsometry. Confirm a consistent GPC of ~1.4 Å/cycle[1].

Protocol B: Plasma-Enhanced ALD using Triethylgallium (TEG)[3][5]
  • Precursor Delivery: Maintain liquid TEG in a stainless-steel bubbler at room temperature (20 °C). Use Ar or N₂ as a carrier gas.

  • Substrate Preparation: Load substrates and heat to 160–350 °C.

  • ALD Cycle:

    • Pulse A: Inject TEG for 0.3 seconds.

    • Purge A: Flow N₂ for 10 seconds.

    • Pulse B: Expose to NH₃/Ar plasma for 12–30 seconds to forcefully drive ligand exchange.

    • Purge B: Flow N₂ for 6 seconds.

  • Validation: Utilize in-situ mass spectrometry during the purge steps to monitor m/z = 29 (ethyl groups) to evaluate the efficiency of β -hydrogen elimination[5].

ALD Start Substrate Preparation (Si or SiC) PulseGa Pulse Ga Precursor (TEG or Dimer) Start->PulseGa Purge1 N2/Ar Purge (Remove Byproducts) PulseGa->Purge1 Chemisorption PulseN Pulse N Precursor (NH3 or Plasma) Purge1->PulseN Purge2 N2/Ar Purge (Remove Byproducts) PulseN->Purge2 Ligand Exchange Decision Target Thickness Reached? Purge2->Decision Decision->PulseGa No (Repeat) End Post-Deposition Cooling Decision->End Yes

Caption: Standard self-limiting ALD cycle workflow for GaN deposition.

Conclusion

For applications requiring high-purity, low-temperature deposition—such as temperature-sensitive biosensors or complex 3D topographies—Tris(dimethylamino)gallane dimer vastly outperforms TEG. Its intrinsic Ga–N bonds and transamination pathways eliminate the carbon contamination risks inherent to the β -hydrogen elimination of TEG's alkyl groups. While TEG remains a staple for high-temperature CVD, the dimer represents the authoritative choice for precision ALD engineering.

References

  • Epitaxial GaN using Ga(NMe₂)₃ and NH₃ plasma by atomic layer deposition - RSC Advances - 1

  • TRIS(DIMETHYLAMIDO)GALLIUM(III) 98 | 57731-40-5 - ChemicalBook - 2

  • Surface ligand removal in atomic layer deposition of GaN using triethylgallium - AIP Publishing - 3

  • Surface chemistry in Atomic Layer Deposition of Gallium Nitride from Triethylgallium and Ammonia studied by mass spectroscopy - ChemRxiv - 5

  • Surface ligand removal in atomic layer deposition of GaN using triethylgallium - DiVA Portal - 4

Sources

Comparative

NMR Spectroscopy Characterization of Tris(dimethylamino)gallane Dimer: A Comparative Guide for ALD/CVD Precursors

As semiconductor architectures scale down, the demand for low-temperature, highly conformal thin films has accelerated. For gallium-based materials—such as GaN , Ga2​O3​ , and Ga2​S3​ —the choice of precursor dictates th...

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Author: BenchChem Technical Support Team. Date: April 2026

As semiconductor architectures scale down, the demand for low-temperature, highly conformal thin films has accelerated. For gallium-based materials—such as GaN , Ga2​O3​ , and Ga2​S3​ —the choice of precursor dictates the deposition temperature, growth rate, and impurity profile. Tris(dimethylamino)gallane dimer, commonly referred to as hexakis(dimethylamido)digallium or Ga2​(NMe2​)6​ , has emerged as a premier alternative to traditional alkyl precursors like trimethylgallium (TMG)[1].

As a Senior Application Scientist, I have designed this guide to objectively compare Ga2​(NMe2​)6​ against conventional alternatives, grounded in rigorous Nuclear Magnetic Resonance (NMR) spectroscopic characterization. By understanding the structural dynamics of this dimer, researchers can optimize precursor delivery and validate batch purity before committing to expensive Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) workflows.

Structural Dynamics & NMR Causality

Unlike TMG, which is a monomeric liquid, Ga2​(NMe2​)6​ exists as a dimer in both the solid state and in solution at room temperature[2]. The molecule features a central four-membered Ga2​N2​ ring formed by two bridging dimethylamido ( μ-NMe2​ ) ligands, with four terminal -NMe2​ ligands completing the coordination sphere of the two gallium centers.

This dimeric structure is the direct cause of its unique 1H NMR signature. The constrained geometry of the bridging ligands places their protons in a distinct electronic shielding environment compared to the freely rotating terminal ligands. Consequently, the 1H NMR spectrum in C6​D6​ resolves into two distinct singlets with a precise 1:2 integration ratio[3]. Understanding this causality is critical: any deviation from this ratio indicates either precursor degradation, a shift in the monomer-dimer equilibrium (often temperature-dependent), or the presence of impurities.

Comparative Performance: Ga2​(NMe2​)6​ vs. Alkyl Alternatives

The fundamental advantage of Ga2​(NMe2​)6​ lies in its ligand chemistry. The Ga-N bonds are weaker and more reactive toward co-reactants like NH3​ , H2​O , or H2​S than the strong Ga-C bonds found in TMG[3][4]. This transamination reactivity allows for self-limiting ALD growth at drastically lower temperatures (130–250 °C), mitigating the carbon contamination typically seen when alkyl precursors fail to fully decompose at low thermal budgets[3][5].

Quantitative Comparison of Gallium Precursors
PrecursorChemical FormulaPhysical State 1H NMR ( C6​D6​ , ppm)Primary Application / Deposition TempKey Advantage / Disadvantage
Tris(dimethylamino)gallane Dimer Ga2​(NMe2​)6​ Solid (m.p. 101–104 °C)2.34 (s, 12H, μ ), 2.68 (s, 24H, terminal)ALD of GaN , Ga2​O3​ , Ga2​S3​ (130–250 °C)Advantage: Weak Ga-N bonds allow low-temp epitaxial growth.Disadvantage: Solid state complicates mass transport.
Trimethylgallium (TMG) GaMe3​ Liquid-0.1 to 0.1 (s, 9H)MOCVD of GaN (>800 °C)Advantage: High volatility liquid, industry standard.Disadvantage: Strong Ga-C bonds cause severe carbon contamination at low temps.
Triethylgallium (TEG) GaEt3​ Liquid~0.5 (q, 6H), ~1.0 (t, 9H)MOCVD of GaN (500–700 °C)Advantage: β -hydride elimination reduces C-impurity compared to TMG.Disadvantage: Still requires higher temperatures than amido precursors.

Data synthesized from established ALD/CVD literature for precursor characterization[1][3][4].

Precursor_Comparison A Ga2(NMe2)6 (Amido Ligands) C NH3 Plasma (130-250 °C) A->C ALD Pulse (Transamination) B TMG (GaMe3) (Alkyl Ligands) D NH3 Thermal (>800 °C) B->D CVD Pulse (Thermal Cleavage) E Epitaxial GaN (Low Carbon) C->E Facile Ligand Removal F Epitaxial GaN (High Temp Required) D->F High Activation Energy

Reaction pathway comparison: Ga2(NMe2)6 vs. TMG for GaN deposition.

Self-Validating Experimental Protocol for NMR Characterization

Because Ga2​(NMe2​)6​ is highly sensitive to atmospheric moisture—hydrolyzing rapidly to release free dimethylamine ( HNMe2​ )—NMR sample preparation must be treated as a self-validating diagnostic tool for precursor integrity prior to deposition.

Step-by-Step Methodology

1. Solvent Purification & Selection: Do not use CDCl3​ , as trace DCl or moisture can protonate the amido ligands. Instead, use C6​D6​ dried over a Na/K alloy. Vacuum transfer the solvent directly into a sealed flask to ensure absolute anhydrous conditions.

2. Glovebox Preparation: Perform all handling inside an inert atmosphere glovebox (Argon or Nitrogen) with O2​ and H2​O levels maintained strictly below 0.1 ppm.

3. Sample Dissolution: Weigh 15–20 mg of the colorless solid Ga2​(NMe2​)6​ [3] into a clean vial. Add 0.6 mL of the purified C6​D6​ and agitate gently until fully dissolved.

4. Hermetic Sealing: Transfer the solution into a J. Young valve NMR tube. Standard NMR caps are permeable to atmospheric moisture over the timescale of a long acquisition. The J. Young valve provides a hermetic seal, locking in the inert atmosphere.

5. Acquisition & Self-Validation: Run a standard 1D 1H NMR spectrum at 300 K (300 MHz or higher). The system validates itself through two critical checks:

  • Structural Validation: You must observe two singlets at δ 2.34 ppm and δ 2.68 ppm. Integrate these peaks; a ratio of exactly 12H to 24H confirms the intact [Ga(NMe2​)2​(μ-NMe2​)]2​ dimeric structure[3].

  • Purity/Hydrolysis Validation: Scan the spectrum at δ 2.13 ppm. The presence of a peak here indicates free HNMe2​ [6], proving that the precursor has undergone partial hydrolysis and is unfit for high-purity ALD.

NMR_Protocol A Glovebox Prep (<0.1 ppm H2O/O2) B Dissolve 15 mg in Dry C6D6 A->B Inert Transfer C Seal in J. Young NMR Tube B->C Prevent Hydrolysis D 1H NMR Acquisition (300 MHz, 300 K) C->D Maintain Atmosphere E Structural Validation: 12H : 24H Ratio D->E Confirm Dimer F Purity Validation: No peak at 2.13 ppm D->F Check for HNMe2

Self-validating NMR workflow for structural and purity analysis of Ga2(NMe2)6.

Conclusion

For advanced node semiconductor manufacturing, transitioning from alkyl to amido precursors like Ga2​(NMe2​)6​ unlocks lower thermal budgets and higher purity films. However, the successful deployment of this dimer hinges entirely on rigorous, air-free handling. By utilizing the self-validating NMR protocol outlined above, researchers can definitively confirm both the dimeric structure and the anhydrous purity of their precursor, ensuring reproducible, high-quality ALD growth.

References

  • [5] Atomic Layer Deposition of Ga2O3 Films from a Dialkylamido-Based Precursor. ResearchGate. Available at:[Link]

  • [3] Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition. RSC Advances. Available at:[Link]

  • [2] Tris(dimethylamino)gallium dimer. Grokipedia. Available at:[Link]

  • [1] Hexacoordinated Gallium(III) Triazenide Precursor for Epitaxial Gallium Nitride by Atomic Layer Deposition. ChemRxiv. Available at:[Link]

  • [4] Atomic Layer Deposition of Gallium Sulfide Films Using Hexakis(dimethylamido)digallium and Hydrogen Sulfide. Chemistry of Materials. Available at:[Link]

  • [6] A Self-Limited Atomic Layer Deposition of WS2 Based on the Chemisorption and Reduction of Bis(t-butylimino)bis(dimethylamino) Complexes. Chemistry of Materials (ACS Publications). Available at:[Link]

Sources

Validation

mass spectrometry fragmentation patterns of tris(dimethylamino)gallane dimer

Title: Comparative Guide: Mass Spectrometry Fragmentation Patterns and ALD Performance of Tris(dimethylamino)gallane Dimer vs. Alternative Gallium Precursors Executive Summary For researchers developing next-generation g...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Mass Spectrometry Fragmentation Patterns and ALD Performance of Tris(dimethylamino)gallane Dimer vs. Alternative Gallium Precursors

Executive Summary For researchers developing next-generation gallium oxide ( Ga2​O3​ ) and gallium sulfide ( GaSx​ ) thin films, precursor selection dictates both the deposition kinetics and the ultimate purity of the material. Tris(dimethylamino)gallane dimer—formally known as hexakis(dimethylamido)digallium or [Ga(NMe2​)3​]2​ —has emerged as a premier carbon-free precursor for Atomic Layer Deposition (ALD). This guide objectively compares the mass spectrometry (MS) fragmentation patterns and thermodynamic behaviors of [Ga(NMe2​)3​]2​ against traditional alternatives like Trimethylgallium (TMGa), providing actionable, self-validating protocols for in-situ process monitoring.

Mechanistic MS Fragmentation of Tris(dimethylamino)gallane Dimer

Understanding the Electron Ionization Mass Spectrometry (EI-MS) profile of [Ga(NMe2​)3​]2​ is critical for validating precursor purity and tracking reaction byproducts during ALD.

The Causality of Fragmentation: In the solid and liquid phases, the precursor exists as a dimer bridged by dative Ga-N bonds. However, under standard 70 eV EI-MS conditions, the molecular ion [Ga2​(NMe2​)6​]∗+ (m/z ~402 for 69Ga ) is highly transient. The dative bridging bonds are significantly weaker than the terminal covalent Ga-N bonds. Consequently, the primary thermodynamic relaxation pathway is the symmetric cleavage of the dimer into the monomeric radical cation [Ga(NMe2​)3​]∗+ (m/z 201)[1].

Following monomerization, the molecule undergoes rapid α -cleavage, expelling a dimethylamino radical ( ∙NMe2​ , 44 Da). This forms the highly stable, even-electron bis(dimethylamino)gallium cation, [Ga(NMe2​)2​]+ , at m/z 157, which dominates the spectrum as the base peak[2].

Isotopic Self-Validation: Gallium possesses a distinct natural isotopic distribution ( 69Ga : 60.1%, 71Ga : 39.9%). A self-validating MS analysis must confirm that every Ga-containing fragment exhibits a characteristic doublet separated by 2 m/z units with an approximate 3:2 intensity ratio. For example, the base peak must appear as a doublet at m/z 157 and 159.

MS_Fragmentation Dimer Hexakis(dimethylamido)digallium [Ga2(NMe2)6]*+ m/z 402 / 404 Monomer Tris(dimethylamino)gallane [Ga(NMe2)3]*+ m/z 201 / 203 Dimer->Monomer Cleavage of Ga-N Bridging Bonds Frag3 Dimeric Fragment [Ga2(NMe2)5]+ m/z 358 / 360 Dimer->Frag3 Loss of NMe2 radical (-44 Da) Frag1 Bis(dimethylamino)gallium Cation [Ga(NMe2)2]+ (Base Peak) m/z 157 / 159 Monomer->Frag1 Loss of NMe2 radical (-44 Da) Frag2 Mono(dimethylamino)gallium Cation [Ga(NMe2)]+ m/z 113 / 115 Frag1->Frag2 Loss of NMe2 radical (-44 Da)

EI-MS fragmentation pathways of hexakis(dimethylamido)digallium at 70 eV.

Objective Comparison with Alternative Gallium Precursors

The choice of precursor dictates the surface chemistry during ALD. Table 1 summarizes the performance of [Ga(NMe2​)3​]2​ against common alternatives.

Causality in ALD Performance: Trimethylgallium (TMGa) is highly volatile but features strong covalent Ga-C bonds. During thermal ALD, breaking these bonds requires high activation energy, frequently leading to the incomplete desorption of methyl radicals and subsequent carbon contamination in the film[3].

Conversely, the amido ligands in [Ga(NMe2​)3​]2​ undergo facile protonation when exposed to co-reactants like H2​O or H2​S . This ligand-exchange mechanism efficiently releases stable, volatile dimethylamine ( HNMe2​ , m/z 45), yielding high-purity, carbon-free films at lower deposition temperatures (125–225 °C)[1].

Table 1: Quantitative Comparison of Gallium ALD Precursors

PrecursorChemical FormulaVolatilityPrimary MS Base Peak ( 69Ga/71Ga )ALD Carbon Impurity RiskPrimary ALD Byproduct
Hexakis(dimethylamido)digallium [Ga(NMe2​)3​]2​ 1 Torr @ 80 °Cm/z 157 / 159 ( [Ga(NMe2​)2​]+ )Low (<2 at. %)Dimethylamine (m/z 45)
Trimethylgallium (TMGa) Ga(CH3​)3​ 1 Torr @ -10 °Cm/z 99 / 101 ( [Ga(CH3​)2​]+ )High (Thermal ALD)Methane (m/z 16)
Triethylgallium (TEGa) Ga(C2​H5​)3​ 1 Torr @ 35 °Cm/z 127 / 129 ( [Ga(C2​H5​)2​]+ )ModerateEthylene / Ethane
Gallium Acetylacetonate Ga(acac)3​ 1 Torr @ 160 °Cm/z 267 / 269 ( [Ga(acac)2​]+ )Moderate to HighAcetylacetone (m/z 100)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in validation steps to prevent false positives during precursor characterization and ALD monitoring.

Protocol A: High-Resolution EI-MS Characterization of Precursor Purity

Purpose: To verify the structural integrity of [Ga(NMe2​)3​]2​ prior to deposition.

  • Baseline Calibration (Validation Step): Inject perfluorotributylamine (PFTBA) to calibrate the m/z axis and verify mass resolution. Ensure the background water (m/z 18) and nitrogen (m/z 28) levels are negligible to prevent premature precursor hydrolysis.

  • Sample Introduction: Utilize a Direct Insertion Probe (DIP) rather than a Gas Chromatography (GC) inlet. Causality: [Ga(NMe2​)3​]2​ is sensitive to thermal degradation; bypassing the heated GC column ensures the MS reflects the intact precursor rather than thermal decomposition artifacts.

  • Ionization & Acquisition: Apply 70 eV electron ionization and scan from m/z 10 to 500.

  • Isotopic Deconvolution (Validation Step): Isolate the m/z 157 and 159 peaks. Calculate the Pearson correlation between the observed peak intensities and the theoretical 60.1:39.9 ratio for 69Ga:71Ga . A deviation of >5% indicates isobaric interference or contamination.

Protocol B: In-Situ Quadrupole Mass Spectrometry (QMS) Monitoring During ALD

Purpose: To monitor surface reaction mechanisms and confirm self-limiting growth in real-time[2].

  • Reactor Integration: Connect the QMS to the ALD reactor exhaust via a heated capillary line (maintained at 120 °C). Causality: Heating prevents the condensation of the volatile HNMe2​ byproduct and unreacted precursor on the capillary walls, which would otherwise cause signal lag.

  • Background Subtraction: Record the baseline MS spectrum in the reactor under steady carrier gas flow before initiating precursor pulses.

  • Time-Resolved Ion Monitoring (TRIM): Set the QMS to monitor specific channels:

    • m/z 157: Tracks unreacted [Ga(NMe2​)3​]2​ breakthrough.

    • m/z 45: Tracks the primary ligand-exchange byproduct, dimethylamine ( HNMe2​ ).

    • m/z 16 & 18: Monitors potential methane generation (indicating unwanted decomposition) and residual water.

  • Saturation Validation (Validation Step): Gradually increase the precursor pulse time across successive cycles. Self-limiting ALD growth is definitively validated when the integrated area of the m/z 45 ( HNMe2​ ) byproduct signal plateaus, proving that all available surface active sites have been consumed.

References

  • Atomic Layer Deposition of Gallium Sulfide Films Using Hexakis(dimethylamido)digallium and Hydrogen Sulfide Source: Chemistry of Materials - ACS Publications URL:[Link]

  • Mechanistic Investigation on Thermal Atomic Layer Deposition of Group 13 Oxides Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Plasma enhanced atomic layer deposition of gallium sulfide thin films Source: Journal of Vacuum Science & Technology A - AIP Publishing URL:[Link]

Sources

Comparative

X-Ray Diffraction Validation of Tris(dimethylamino)gallane Dimer Structures: A Comparative Guide to Next-Generation Gallium Precursors

As a Senior Application Scientist, evaluating the efficacy of organometallic precursors requires moving beyond theoretical specifications into empirical, crystallographic validation. Tris(dimethylamino)gallane dimer— Ga2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the efficacy of organometallic precursors requires moving beyond theoretical specifications into empirical, crystallographic validation. Tris(dimethylamino)gallane dimer— Ga2​(NMe2​)6​ (CAS: 180335-73-3)—has emerged as a highly reactive, halogen-free precursor for the Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) of gallium oxide ( Ga2​O3​ ) and gallium nitride (GaN).

This guide objectively compares the performance of Ga2​(NMe2​)6​ against conventional alternatives such as trimethylgallium (TMGa) and gallium acetylacetonate ( Ga(acac)3​ ). We will use Grazing-Incidence X-ray Diffraction (GI-XRD) and standard XRD as the definitive metrics for structural integrity, demonstrating how precursor chemistry directly dictates the crystallographic quality of the deposited films.

Mechanistic Causality: Why the Dimeric Structure Matters

The molecular architecture of Ga2​(NMe2​)6​ fundamentally alters its macroscopic deposition behavior compared to monomeric precursors.

  • Causality of Reactivity: Unlike TMGa, which requires high thermal budgets or plasma assistance to break strong Ga-C bonds, the Ga2​(NMe2​)6​ dimer features bridging and terminal dimethylamino ligands. The Ga-N bond in the amide is highly susceptible to protonolysis by weak acids like H2​O or NH3​ . This drastically lowers the activation energy for ligand exchange, enabling ALD at temperatures as low as 150–250 °C [1].

  • Byproduct Volatility & Purity: The protonation of the −NMe2​ ligands yields volatile dimethylamine ( HNMe2​ ). Because this leaving group is easily purged, it prevents the carbon and oxygen contamination frequently observed when using Ga(acac)3​ or TMGa [1].

  • Dimer Dissociation: Upon volatilization and substrate impact, the dimer dissociates into reactive monomers that provide a high density of nucleation sites. This directly translates to higher Growth Per Cycle (GPC) rates and rapid surface saturation [2].

Comparative Performance Data

To establish a baseline for precursor efficacy, we compare the ALD growth metrics of Ga2​(NMe2​)6​ against standard alternatives. The structural outcomes are validated via XRD, proving that Ga2​(NMe2​)6​ achieves superior growth rates without sacrificing phase purity.

PrecursorCo-ReactantDeposition Temp (°C)GPC (Å/cycle)As-Deposited Phase (XRD)Annealed Phase (700°C)
Ga2​(NMe2​)6​ H2​O (Thermal)150 – 3001.0 – 1.6AmorphousMonoclinic β-Ga2​O3​
Ga(CH3​)3​ (TMGa) O2​ Plasma100 – 400~0.53Amorphous β-Ga2​O3​
Ga(acac)3​ H2​O / O3​ 200 – 3000.25 – 0.55Amorphous β-Ga2​O3​
GaI3​ O3​ 150 – 5500.50 – 1.7Amorphous / α / ϵ α-Ga2​O3​ (on seeds)
Ga2​(NMe2​)6​ NH3​ (Thermal)400 – 600N/A (Powder/CVD)fcc (zinc blende) GaNHexagonal wurtzite GaN

Quantitative data synthesized from comparative ALD studies[1][2][3].

Self-Validating Experimental Protocol: ALD & XRD Workflow

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system. The success of the chemical deposition is intrinsically verified by the crystallographic signature in the final step.

Phase 1: Substrate Preparation & ALD
  • Substrate Preparation: Clean Si (100) or c-plane sapphire substrates using a standard RCA clean to ensure a uniform, hydroxylated surface necessary for initial precursor chemisorption.

  • Precursor Delivery: Heat the Ga2​(NMe2​)6​ bubbler to 90–105 °C. Causality Check: The melting point of the dimer is ~91 °C [4]; maintaining this temperature ensures sufficient vapor pressure for transport without causing premature thermal decomposition.

  • ALD Cycle (Thermal):

    • Pulse Ga2​(NMe2​)6​ vapor for 1.5 seconds . (This specific duration is required to achieve surface saturative growth[2]).

    • Purge with ultra-high purity N2​ for 5.0 seconds to evacuate unreacted dimer.

    • Pulse H2​O vapor for 0.1 seconds to initiate protonolysis.

    • Purge with N2​ for 5.0 seconds to remove the HNMe2​ byproduct.

  • Thermal Annealing: Anneal the as-deposited amorphous film at 700 °C in an O2​ ambient for 60 minutes to drive crystallization into the stable monoclinic phase.

Phase 2: X-Ray Diffraction Validation
  • GI-XRD Setup: Utilize a diffractometer equipped with a Cu K α radiation source ( λ = 1.5418 Å). Fix the incident angle at 0.5° to maximize the signal-to-noise ratio from the thin film and minimize substrate scattering.

  • Data Acquisition: Scan the 2 θ range from 20° to 70° with a step size of 0.02°.

  • Crystallographic Verification:

    • For Ga2​O3​ : A successful transition to phase-pure monoclinic β-Ga2​O3​ is validated by a sharp, high-intensity (111) reflection at 2 θ 35.6°, alongside minor peaks at 18.9° (-201) and 38.4° (311) [1].

    • For GaN (if using NH3​ instead of H2​O ): The emergence of reflections corresponding to the fcc (zinc blende) lattice planes confirms successful low-temperature nitridation [3].

Workflow Visualization

ALD_XRD_Workflow cluster_ald ALD Cycle: Ga2(NMe2)6 + H2O P1 1. Ga2(NMe2)6 Pulse (Dimer Chemisorption) P2 2. N2 Purge (Evacuate Unreacted) P1->P2 P3 3. H2O Pulse (Protonolysis & Ligand Exchange) P2->P3 P4 4. N2 Purge (Evacuate HNMe2 Byproduct) P3->P4 P4->P1  Repeat for Target Thickness Anneal Thermal Annealing (700°C, O2 Ambient) P4->Anneal XRD GI-XRD Validation (Identify β-Ga2O3 111 Peak at 35.6°) Anneal->XRD

Logical workflow mapping the Ga2(NMe2)6 ALD cycle to thermal crystallization and GI-XRD validation.

Conclusion

Tris(dimethylamino)gallane dimer significantly outperforms traditional precursors like TMGa and Ga(acac)3​ in thermal ALD environments. Its unique dimeric structure and highly reactive amide ligands allow for superior growth rates (up to 1.6 Å/cycle) at lower temperatures. When coupled with a rigorous GI-XRD validation protocol, researchers can confidently map the transition from as-deposited amorphous layers to highly crystalline, phase-pure β-Ga2​O3​ or fcc-GaN, ensuring the material meets the stringent demands of next-generation power electronics and optoelectronics.

References
  • Atomic Layer Deposition of Gallium Oxide using Gallium Triazenide and Water ChemRxiv[Link]

  • Atomic Layer Deposition of Ga2O3 from GaI3 and O3: Growth of High-Density Phases ACS Publications[Link]

  • Optical and microstructural characterization of chemically synthesized gallium nitride nanopowders OpenAIRE[Link]

  • Tris(dimethylamido)gallium(III) | Ga2(NMe2)6 Ereztech[Link]

Validation

assessing GaN film purity: tris(dimethylamino)gallane dimer vs other amides

Assessing GaN Film Purity: Tris(dimethylamino)gallane Dimer vs. Alternative Amides in Low-Temperature Deposition Gallium nitride (GaN) is the cornerstone material for next-generation high-power electronics, optoelectroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing GaN Film Purity: Tris(dimethylamino)gallane Dimer vs. Alternative Amides in Low-Temperature Deposition

Gallium nitride (GaN) is the cornerstone material for next-generation high-power electronics, optoelectronics, and advanced biosensors used in drug discovery. However, achieving device-grade, high-purity GaN at low deposition temperatures remains a significant hurdle. The primary bottleneck is the unavoidable incorporation of carbon and oxygen impurities derived from metal-organic precursors[1].

As the industry shifts away from high-temperature processes, selecting the right precursor is no longer just a matter of vapor pressure—it is a matter of mechanistic decomposition. This guide objectively compares the widely used tris(dimethylamino)gallane dimer against alternative amides, providing researchers with the causality behind impurity incorporation and a self-validating protocol for assessing film purity.

The Mechanistic Divide: Why Precursor Chemistry Dictates Purity

Traditional metal-organic chemical vapor deposition (MOCVD) relies on trimethylgallium (TMG). Because TMG contains highly stable Ga–C bonds, deposition requires extreme temperatures (800–1000 °C) to drive homolytic cleavage and prevent carbon from incorporating into the crystal lattice[2].

To lower the thermal budget, the field has pivoted toward gallium amides , which feature pre-formed Ga–N bonds[3]. However, not all amides decompose equally.

Tris(dimethylamino)gallane Dimer: [Ga(NMe2​)3​]2​

This precursor successfully lowers the atomic layer deposition (ALD) temperature window to 130–250 °C. However, films grown with [Ga(NMe2​)3​]2​ typically exhibit residual carbon impurities of approximately 2.8 at%[2].

  • The Causality: The dimethylamino ligand lacks a β -hydrogen. Consequently, it cannot undergo β -hydride elimination. Instead, it must decompose via transamination or α -hydrogen abstraction. These pathways are less efficient at low temperatures and frequently leave carbonaceous fragments ( Ga−CHx​ ) trapped in the growing film.

Alternative Amides: Tris(diethylamino)gallane [Ga(NEt2​)3​] and Triazenides

Alternative amides utilize ligands with longer alkyl chains, such as diethylamino groups, which possess β -hydrogens.

  • The Causality: During thermal decomposition, these β -hydrogens facilitate a cyclic transition state that cleanly eliminates the ligand as ethylene and a secondary amine ( β -hydride elimination). This clean cleavage significantly reduces the probability of carbon incorporation. Furthermore, emerging hexacoordinated Ga(III) triazenide precursors have demonstrated the ability to deposit epitaxial GaN with near-stoichiometric Ga/N ratios and undetectable carbon impurities[2].

The Oxygen Contamination Factor

Unlike alkoxides, pure gallium amides do not contain oxygen. Therefore, oxygen contamination in amide-based GaN films is an extrinsic impurity. Amides are highly moisture-sensitive; any micro-leak in the reactor or trace H2​O in the NH3​ co-reactant will instantly react with the precursor to form Ga2​O3​ inclusions. Assessing oxygen purity is fundamentally an assessment of your reactor's vacuum integrity.

G TMG Trimethylgallium (TMG) Lacks Ga-N Bonds TMG_Decomp High Temp (>800°C) Homolytic Ga-C Cleavage TMG->TMG_Decomp TDMAG Tris(dimethylamino)gallane Ga-N Bonds (No β-H) TDMAG_Decomp Low Temp (150-250°C) Transamination / α-H Abstraction TDMAG->TDMAG_Decomp TDEAG Tris(diethylamino)gallane Ga-N Bonds (Has β-H) TDEAG_Decomp Low Temp (150-250°C) β-Hydride Elimination TDEAG->TDEAG_Decomp TMG_Result High Carbon Impurity (>10^19 cm^-3) TMG_Decomp->TMG_Result TDMAG_Result Moderate Carbon Impurity (~2.8 at%) TDMAG_Decomp->TDMAG_Result TDEAG_Result Low Carbon Impurity (<1 at%) TDEAG_Decomp->TDEAG_Result

Fig 1. Mechanistic pathways of precursor decomposition and their impact on carbon incorporation.

Quantitative Data Comparison

The following table summarizes the expected performance and impurity profiles of various GaN precursors based on recent literature and empirical ALD/CVD data.

PrecursorChemical FormulaGa-N Bond?Primary DecompositionDeposition Temp (°C)Expected Carbon Impurity
Trimethylgallium (TMG) Ga(CH3​)3​ NoHomolytic Cleavage800 - 1000High (MOCVD) / Low (ALD)[4]
Tris(dimethylamino)gallane [Ga(NMe2​)3​]2​ YesTransamination130 - 250Moderate (~2.8 at%)[2]
Tris(diethylamino)gallane [Ga(NEt2​)3​] Yes β -Hydride Elimination200 - 300Low (<1.0 at%)
Hexacoordinated Triazenides VariousYesClean Volatilization200 - 350Trace / Undetectable[2]

Self-Validating Experimental Protocol for Purity Assessment

To objectively compare [Ga(NMe2​)3​]2​ against other amides, you cannot rely on a single analytical technique. Surface handling artifacts can easily be mistaken for precursor failure. The following step-by-step methodology is designed as a self-validating system : it uses physical electrical properties to independently verify the chemical spectroscopy data.

Phase 1: System Baseline & Substrate Preparation
  • Substrate Selection: Use semi-insulating 4H-SiC substrates.

    • Causality: SiC provides a highly thermally conductive, lattice-matched template for epitaxial GaN, minimizing threading dislocations that act as gettering sites for impurities[2].

  • In-situ Bake: Bake substrates at 1000 °C in an H2​ ambient for 10 minutes prior to cooling to deposition temperature.

    • Causality: This completely desorbs native oxides, ensuring that any oxygen detected later is strictly derived from reactor leaks or the precursor, not the substrate.

Phase 2: ALD Deposition (The Precursor Variable)
  • Precursor Pulsing: Introduce the gallium amide (e.g., [Ga(NMe2​)3​]2​ ) for 0.1 seconds.

  • Extended Purging: Purge the reactor with ultra-high purity Argon for 60 seconds[4].

    • Causality: This extended purge is the most critical step. It ensures a strictly self-limiting ALD regime. If the purge is too short, residual precursor mixes with NH3​ in the gas phase (CVD-like growth), trapping unreacted carbon-heavy ligands in the film and invalidating the comparison.

  • Nitridation: Pulse NH3​ for 10 seconds, followed by another 60-second Ar purge. Repeat for 1000 cycles.

Phase 3: Multi-Tiered Purity Assessment (The Validation Loop)
  • X-ray Photoelectron Spectroscopy (XPS): Transfer the sample in-vacuo (if possible) to an XPS chamber to measure surface stoichiometry (Ga, N, C, O).

  • Dynamic Secondary Ion Mass Spectrometry (SIMS): Sputter through the film to measure bulk C and O depth profiles.

    • Causality: This step self-validates the XPS data. If carbon levels drop by orders of magnitude in the bulk compared to the surface, the XPS carbon is adventitious (a handling artifact). If the bulk carbon remains high (~ 1019 cm−3 ), the impurity is intrinsic to the precursor's decomposition pathway.

  • Hall Effect Measurement: Measure the electrical resistivity and carrier mobility of the film.

    • Causality: Carbon acts as a deep compensating acceptor in GaN[1]. If SIMS indicates low carbon, the film must exhibit higher electron mobility. If the film is semi-insulating, it physically validates the presence of high carbon, closing the validation loop.

Workflow Prep 1. Substrate Prep In-situ H2 Bake Dep 2. ALD/CVD Precursor + NH3 Prep->Dep XPS 3. XPS Analysis Surface Stoichiometry Dep->XPS SIMS 4. Dynamic SIMS Bulk C/O Profiling XPS->SIMS Val 5. Data Validation Cross-correlate findings SIMS->Val

Fig 2. Self-validating experimental workflow for GaN film growth and purity assessment.

Conclusion

While tris(dimethylamino)gallane dimer effectively circumvents the high thermal barriers associated with TMG, its lack of β -hydrogens fundamentally limits its ability to produce ultra-pure, carbon-free GaN films. For applications demanding the highest purity—such as high-frequency HEMTs or sensitive biochemical GaN sensors—researchers should prioritize alternative amides like tris(diethylamino)gallane or emerging hexacoordinated triazenides. By implementing the self-validating protocol outlined above, development teams can rigorously isolate precursor chemistry from system artifacts, ensuring reliable and scalable film optimization.

References

  • Hexacoordinated Gallium(III) Triazenide Precursor for Epitaxial Gallium Nitride by Atomic Layer Deposition. ACS Publications.[Link]

  • Monomeric chelated amides of aluminum and gallium: volatile, miscible liquid precursors for CVD. Harvard University.[Link]

  • Chemical Vapor Deposition of Nitrides by Carbon-free Brominated Precursors. arXiv. [Link]

  • Thermal Atomic Layer Deposition of Polycrystalline Gallium Nitride. ACS Publications.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Tris(dimethylamino)gallane Dimer for Advanced Semiconductor Applications

Introduction: The Critical Role of Precursor Thermal Stability in Gallium Nitride Deposition Gallium nitride (GaN) stands as a cornerstone material for next-generation high-frequency and high-power electronic devices, as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Precursor Thermal Stability in Gallium Nitride Deposition

Gallium nitride (GaN) stands as a cornerstone material for next-generation high-frequency and high-power electronic devices, as well as in optoelectronics.[1][2] The performance of these devices is intrinsically linked to the quality of the GaN thin films, which are most commonly deposited via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD).[3][4] The success of these deposition processes hinges on the selection of a suitable gallium precursor. An ideal precursor must be sufficiently volatile to allow for consistent vapor-phase transport, yet thermally stable enough to prevent premature decomposition before reaching the substrate.

Tris(dimethylamino)gallane dimer, [Ga(NMe₂₎₃]₂, has emerged as a significant solid precursor for GaN deposition, offering a carbon-free alternative to traditional alkylgallium sources like trimethylgallium (TMG), thereby reducing potential carbon incorporation into the epitaxial layers.[1][3][5] To fully harness its potential and optimize deposition processes, a thorough understanding of its thermal behavior is not just beneficial—it is imperative.

This guide provides an in-depth comparative analysis of the thermogravimetric properties of tris(dimethylamino)gallane dimer. Moving beyond a simple data sheet, we will explore the causality behind its thermal profile, compare its performance metrics against a next-generation alternative, and provide a field-proven protocol for its analysis. This document is intended for researchers, material scientists, and process engineers dedicated to advancing semiconductor manufacturing through precise precursor evaluation.

Part 1: Deconstructing the Thermal Profile of [Ga(NMe₂)₃]₂

Thermogravimetric Analysis (TGA) is a fundamental technique for characterizing potential CVD/ALD precursors. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] The resulting data allows us to precisely determine the temperature range for volatilization, the onset of thermal decomposition, and the amount of non-volatile residue, if any.[6]

For [Ga(NMe₂)₃]₂, the TGA profile reveals a clean, single-step mass loss between 140°C and 230°C, leaving a minimal residual mass of approximately 5%.[7] This behavior is highly desirable, as it indicates that the compound sublimes or evaporates efficiently without significant decomposition in the bulk phase. The low residue suggests a clean delivery to the deposition chamber, minimizing contamination of the precursor source vessel.

The derivative of the TGA curve (DTG) pinpoints the temperature of the maximum rate of mass loss, providing further insight into the volatilization kinetics. This is often correlated with other thermal events. Differential Scanning Calorimetry (DSC) of the dimer shows an endothermic peak at 103°C, corresponding to its melting point, and a broad exothermic event beginning around 193°C.[7] This exotherm likely signals the onset of decomposition.

The proximity of the volatilization range (starting at 140°C) to the decomposition onset (~193°C) defines the precursor's "processing window." While viable, this relatively narrow window necessitates precise thermal control of the delivery system to ensure consistent vapor pressure without inducing premature breakdown.

G cluster_workflow Thermal Events for [Ga(NMe₂)₃]₂ Solid Solid Dimer Melt Liquid Dimer Solid->Melt ~103-105°C (Melting) Vapor Gaseous Dimer (Vapor Transport) Melt->Vapor 140-230°C (Volatilization) Decomposition Decomposition Products Vapor->Decomposition >193°C (Decomposition Onset)

Caption: Idealized thermal event sequence for a solid precursor like [Ga(NMe₂)₃]₂.

Part 2: A Comparative Benchmark: [Ga(NMe₂)₃]₂ vs. Advanced Gallium Precursors

To contextualize the performance of tris(dimethylamino)gallane dimer, it is essential to compare it with other classes of gallium precursors. We will benchmark it against a recently developed, highly stable Ga(III) triazenide precursor, which represents the next generation of GaN sources.[3]

ParameterTris(dimethylamino)gallane DimerHexacoordinated Ga(III) Triazenide
Formula C₁₂H₃₆Ga₂N₆[8]Ga(N₃(iPr)₂)₃
Melting Point (°C) 103 - 105.5[5][7][]130 - 140 (peak)[3]
TGA Volatilization Range (°C) 140 - 230[7]155 - 225[3]
Decomposition Onset (°C) ~193 (Exotherm Peak)[7]~215 - 220[3]
Residual Mass (%) ~5[7]~1[3]
Key Advantage Established, carbon-free N sourceWider processing window, higher stability
Key Limitation Narrower window between volatilization & decompositionNewer, less commercially established

Analysis and Field Insights:

The data clearly illustrates the advancements in precursor design. While [Ga(NMe₂)₃]₂ is a competent precursor, the Ga(III) triazenide exhibits superior thermal properties.

  • Wider Processing Window: The triazenide precursor has a larger gap between its volatilization onset (~155°C) and its decomposition temperature (~215°C). This is a significant process engineering advantage, as it allows for a more robust and stable precursor delivery over a wider range of temperatures and pressures without risking decomposition in the lines.

  • Lower Residual Mass: The triazenide's negligible residual mass (<1%) indicates exceptionally clean volatilization, which is critical for long-term process stability and minimizing chamber maintenance.[3]

  • Impact on Film Quality: The higher thermal stability of the triazenide's surface species allows for a broader deposition temperature window for growing crystalline GaN films (up to 350°C and beyond).[3] This increased stability can lead to films with lower impurity levels. For instance, GaN films grown from [Ga(NMe₂)₃]₂ contained approximately 2.8 at% carbon impurities, whereas films from the triazenide precursor showed no detectable carbon.[3]

This comparison underscores that while [Ga(NMe₂)₃]₂ is a valuable precursor, particularly for lower-temperature processes, the development of molecules with enhanced thermal stability provides a clear path toward higher-quality GaN films.

Part 3: Self-Validating TGA Protocol for Air-Sensitive Precursors

Executing a TGA experiment on an air- and moisture-sensitive compound like [Ga(NMe₂)₃]₂ requires a meticulous protocol to ensure data integrity.[5] The following procedure is designed to be self-validating by minimizing environmental exposure.

Experimental Protocol: TGA of [Ga(NMe₂)₃]₂

  • Objective: To determine the volatilization temperature, thermal stability, and residual mass of [Ga(NMe₂)₃]₂.

  • Instrumentation: A high-precision thermogravimetric analyzer (e.g., Netzsch, TA Instruments, Mettler Toledo) equipped with a gas-tight furnace and mass flow controllers.

  • Methodology:

    • Crucible Preparation (The "Why"): Use an alumina or platinum crucible. Prior to analysis, perform a "burn-off" cycle by heating the empty crucible to 900°C under an air atmosphere and holding for 30 minutes. This removes any organic or volatile contaminants that could interfere with the measurement. Cool the crucible under an inert atmosphere.

    • Sample Preparation (The "Why"): All sample handling must occur within an inert atmosphere glovebox (e.g., <1 ppm O₂, <1 ppm H₂O). This is the most critical step to prevent premature reaction or hydration of the sample, which would invalidate the results.

    • Sample Loading (The "Why"): Tare the pre-cleaned crucible on the TGA's microbalance. Transfer 5-10 mg of [Ga(NMe₂)₃]₂ into the crucible inside the glovebox. A sample mass in this range is optimal; too little mass can be affected by balance fluctuations, while too much can lead to thermal gradients within the sample. Seal the crucible in a gas-tight container for transfer to the TGA instrument.

    • Instrument Setup (The "Why"): Place the sealed sample container next to the TGA. Purge the TGA furnace and balance chamber with high-purity nitrogen or argon (99.999%) at a high flow rate (e.g., 100 mL/min) for at least 30 minutes to ensure an inert environment.

    • Loading into TGA (The "Why"): Reduce the purge gas flow to the operational rate (e.g., 20-50 mL/min). Quickly and carefully unseal the sample container and load the crucible onto the TGA's auto-sampler or manual sample holder. The speed of this step minimizes any brief exposure to the lab atmosphere. Immediately seal the furnace.

    • Thermal Program:

      • Equilibration: Hold the sample at 30°C for 15 minutes to allow the balance to stabilize.

      • Heating Ramp: Heat the sample from 30°C to 600°C at a rate of 10°C/min. A 10°C/min ramp is a standard rate that provides a good balance between resolution and experimental time.

      • Atmosphere: Maintain a constant inert gas flow (e.g., 20 mL/min) throughout the experiment.

    • Data Analysis (The "Why"):

      • Plot the percentage mass loss versus temperature.

      • Determine the onset temperature of volatilization (T_onset).

      • Calculate the first derivative of the TGA curve (DTG) to identify the peak temperature of maximum mass loss rate.

      • Quantify the residual mass at the end of the experiment (e.g., at 600°C). A non-zero residue may indicate the formation of non-volatile decomposition products like gallium nitride or oxide.

G cluster_prep Preparation (Inert Atmosphere) cluster_tga TGA Execution cluster_analysis Data Analysis p1 Clean Crucible (Burn-off) p2 Load 5-10 mg Sample in Glovebox p1->p2 p3 Seal in Transfer Container p2->p3 t2 Load Sample & Seal Furnace p3->t2 Transfer t1 Purge TGA with N₂/Ar t1->t2 t3 Equilibrate at 30°C t2->t3 t4 Ramp 10°C/min to 600°C t3->t4 a1 Plot TGA & DTG Curves t4->a1 a2 Determine T_onset & Residue a1->a2

Caption: TGA workflow for air-sensitive organometallic precursors.

Conclusion

Thermogravimetric analysis is an indispensable tool for the rigorous evaluation of volatile precursors for semiconductor deposition. The TGA profile of tris(dimethylamino)gallane dimer, [Ga(NMe₂)₃]₂, reveals it to be a viable solid source for GaN, characterized by a clean, single-step volatilization process. However, a direct comparison with next-generation precursors, such as advanced Ga(III) triazenides, highlights the critical importance of the thermal processing window—the temperature range between efficient volatilization and the onset of decomposition. While [Ga(NMe₂)₃]₂ is effective, its narrower window demands more stringent process control. Future precursor development will undoubtedly focus on maximizing this window to enhance process stability, reduce impurities, and ultimately improve the performance of GaN-based electronic and optoelectronic devices. The protocols and comparative data presented in this guide provide a robust framework for scientists and engineers to make informed decisions in the selection and optimization of precursors for advanced material deposition.

References

  • Current time information in Dodge County, US. (n.d.). Google Search.
  • Chemical Vapor Deposition of Nitrides by Carbon-free Brominated Precursors. (2025). arXiv.org.
  • Kershaw, S. V., et al. (2014). Monodisperse Colloidal Gallium Nanoparticles: Synthesis, Low Temperature Crystallization, Surface Plasmon Resonance and Li-Ion Storage.Journal of the American Chemical Society.
  • Gordon, R. G., et al. Monomeric chelated amides of aluminum and gallium: volatile, miscible liquid precursors for CVD.Gordon Research Group - Harvard University.
  • TRIS(DIMETHYLAMINO)GALLANE DIMER. (n.d.). lookchem.
  • Rushworth, S. A., et al. (2020). Epitaxial GaN using Ga(NMe₂)₃ and NH₃ plasma by atomic layer deposition.Royal Society of Chemistry.
  • Bykowski, J. F. Molecular Precursors for the Low-Temperature Deposition of Gallium Nitride, Boron Nitride, and Elemental Tin.Scholaris.
  • Kershaw, S. V., et al. Monodisperse Colloidal Gallium Nanoparticles: Synthesis, Low Temperature Crystallization, Surface Plasmon Resonance and Li-Ion Storage.PMC.
  • Rushworth, S. A., et al. (2021). Hexacoordinated Gallium(III) Triazenide Precursor for Epitaxial Gallium Nitride by Atomic Layer Deposition.Chemistry of Materials - ACS Publications.
  • Deposition of gallium containing thin films using new gallium precursors. (n.d.). Google Patents.
  • Adsorption mechanism of dimeric Ga precursors in metalorganic chemical vapor deposition of gallium nitride. (2023). AIP Publishing.
  • Tris(dimethylamino)gallium dimer. (n.d.). Wikipedia.
  • CAS 180335-73-3 (TRIS(DIMETHYLAMINO)GALLANE DIMER). (n.d.). BOC Sciences.
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries.

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Validation

A Senior Application Scientist's Guide to Purity Assessment of Tris(dimethylamino)gallane Dimer: A Comparative Analysis of Elemental Techniques

Introduction: The Critical Role of Purity in Advanced Semiconductor Precursors Tris(dimethylamino)gallane dimer, [Ga(NMe₂)₃]₂, is a vital organometallic precursor in the semiconductor industry, primarily for the depositi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Advanced Semiconductor Precursors

Tris(dimethylamino)gallane dimer, [Ga(NMe₂)₃]₂, is a vital organometallic precursor in the semiconductor industry, primarily for the deposition of high-quality gallium nitride (GaN) thin films used in advanced optoelectronics and high-power electronic devices.[1] The performance, reliability, and electronic properties of these GaN-based devices are directly contingent on the purity of the precursor. Even trace impurities can introduce defects into the crystal lattice, leading to compromised device performance and failure.

This compound's utility is matched by its challenging nature; it is highly sensitive to air and moisture, necessitating specialized handling techniques to prevent degradation.[1][2][3] Therefore, establishing a robust and validated analytical workflow to determine its purity is not merely a quality control step—it is a foundational requirement for advancing semiconductor technology. This guide provides a comparative overview of key elemental analysis techniques, offering field-proven insights into designing a comprehensive purity assessment strategy for this critical material.

Pillar 1: Combustion Analysis (CHN) for Ligand Integrity

Combustion analysis is a cornerstone technique for determining the weight percent of carbon, hydrogen, and nitrogen in an organic or organometallic compound.[4][5] For tris(dimethylamino)gallane dimer (C₁₂H₃₆Ga₂N₆), this method directly verifies the integrity and stoichiometry of the dimethylamino ligands attached to the gallium centers.

Mechanism of Action

The process involves combusting a precisely weighed sample in a pure oxygen environment. This converts the elemental components into simple gases: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or NOx, which is subsequently reduced to N₂).[6] These gases are then separated and quantified by a thermal conductivity detector (TCD).

Workflow for CHN Analysis

cluster_prep Inert Atmosphere Preparation (Glove Box) cluster_analysis CHN Analyzer Workflow weigh Weigh Sample (1-2 mg) into Tin Capsule seal Cold-Weld Seal Capsule weigh->seal reweigh Re-weigh Sealed Capsule seal->reweigh autosampler Introduce Sample via Autosampler reweigh->autosampler Transfer combustion Combustion (~950°C) in Oxygen Stream autosampler->combustion reduction Reduction of NOx to N₂ combustion->reduction separation Gas Chromatographic Separation (CO₂, H₂O, N₂) reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection c_result % Carbon detection->c_result h_result % Hydrogen detection->h_result n_result % Nitrogen detection->n_result

Caption: Workflow for CHN analysis of air-sensitive samples.

Advantages and Limitations
  • Expertise & Experience: CHN analysis provides a direct and reliable measure of the organic framework of the molecule. A deviation from the theoretical C/H/N ratios is a clear indicator of ligand decomposition, solvent contamination, or the presence of other organic impurities.

  • Trustworthiness: The protocol's self-validating nature comes from comparing the experimental results directly against the theoretical values calculated from the molecular formula (C₁₂H₃₆Ga₂N₆). For organometallics, however, incomplete combustion can lead to the formation of stable metal carbides, suppressing the carbon value.[7] Modern analyzers with optimized combustion conditions and the use of tin capsules as a flux help mitigate this issue.[7]

  • Authoritative Grounding: The necessity of handling air-sensitive samples in an inert atmosphere (glove box) and sealing them in tin capsules is a well-established best practice to prevent skewed results from moisture absorption (affecting %H) or oxidation.[8][9][10]

Pillar 2: Inductively Coupled Plasma (ICP) Techniques for Metal Content

While CHN analysis confirms the ligand structure, it provides no information about the metal core. For this, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for accurately quantifying the gallium content.

Mechanism of Action

A diluted, acidified sample is nebulized into a high-temperature (6,000–10,000 K) argon plasma. The plasma atomizes and ionizes the sample. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific elemental quantification.

Advantages and Limitations
  • Expertise & Experience: ICP-MS offers unparalleled sensitivity for metal analysis, capable of detecting gallium at parts-per-billion (ppb) levels or lower.[11][12] This is crucial for confirming the correct metal-to-ligand ratio and for trace metal impurity screening.

  • Trustworthiness: The primary challenge in gallium analysis via ICP-MS is the potential for polyatomic interferences on its two stable isotopes, ⁶⁹Ga and ⁷¹Ga.[12][13] For example, doubly charged barium (¹³⁸Ba²⁺) can interfere with ⁶⁹Ga. Using a high-resolution instrument or a tandem quadrupole ICP-MS (ICP-QQQ) with a collision/reaction cell can effectively eliminate these interferences, ensuring the accuracy of the measurement.[12][13]

  • Authoritative Grounding: The technique is destructive, requiring complete digestion of the organometallic sample, typically in high-purity nitric acid, to create an aqueous solution suitable for introduction into the plasma. This sample preparation step is critical to avoid matrix effects and ensure complete sample atomization.

Pillar 3: Spectroscopic Methods for Holistic Purity Assessment

Elemental analysis provides fundamental composition, but spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray Photoelectron Spectroscopy (XPS) offer complementary data on structure, chemical environment, and impurity profiling.

Quantitative ¹H NMR (qNMR)

¹H NMR is routinely used for structural elucidation of organometallic compounds.[14] When performed quantitatively (qNMR) with a certified internal standard of known purity and concentration, it becomes a powerful tool for purity assessment.[15][16]

  • Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to that of a known amount of an internal standard, the absolute purity of the analyte can be determined.[15]

  • Application: qNMR can identify and quantify solvent residues or other proton-containing impurities that would be invisible to ICP-MS and could be difficult to distinguish from the parent compound by CHN analysis alone. It is considered a primary analytical method for purity determination.[15]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical state of elements within the top 5-10 nm of a sample's surface.[17]

  • Principle: The sample is irradiated with X-rays, causing the emission of core electrons. The binding energy of these electrons is measured, which is characteristic of the element and its oxidation state.[18][19]

  • Application: For tris(dimethylamino)gallane dimer, XPS can confirm the presence of Ga, N, and C. More importantly, it can analyze the Ga 2p or Ga 3d binding energies to verify the Ga(III) oxidation state and the N 1s binding energy to confirm the Ga-N bond environment.[20] This makes it an excellent tool for detecting surface oxidation or hydrolysis, which is a primary degradation pathway for this air-sensitive compound.

Comparative Guide to Techniques

TechniquePrincipleInformation ProvidedProsCons
Combustion (CHN) Analysis Sample combustion and detection of resulting CO₂, H₂O, and N₂.Wt% of Carbon, Hydrogen, Nitrogen.Cost-effective, direct measure of ligand stoichiometry, well-established.No metal info, requires stringent air-sensitive handling, potential for incomplete combustion.
ICP-MS Plasma ionization and mass spectrometric detection of ions.Wt% of Gallium, trace metal impurities.Extremely sensitive and accurate for metals, isotope specific.Destructive, complex sample digestion, potential for polyatomic interferences.
Quantitative ¹H NMR Nuclear magnetic resonance using an internal standard for quantification.Absolute purity, structural confirmation, identification of organic impurities.Non-destructive, highly precise, provides structural data, identifies impurities.Does not detect inorganic impurities, requires a suitable internal standard.
XPS X-ray induced photoemission of core electrons.Surface elemental composition, oxidation states, chemical bonding environment.Provides chemical state info, highly surface-sensitive for detecting degradation.Not a bulk technique, quantification is less precise than other methods.

Integrated Strategy & Recommended Workflow

No single technique can provide a complete purity profile. A multi-technique approach is essential for a comprehensive and trustworthy assessment.

start Tris(dimethylamino)gallane Dimer Sample qnmr Step 1: Quantitative ¹H NMR Analysis start->qnmr icp Step 3: ICP-MS Analysis for Ga start->icp check1 Purity > 99%? No Organic Impurities? qnmr->check1 chn Step 2: Combustion (CHN) Analysis check1->chn Yes fail Material Fails Purity Spec (Reject or Repurify) check1->fail No compare Step 4: Compare CHN & Ga Results to Theory chn->compare icp->compare check2 Results within ±0.4% of Theoretical Values? compare->check2 pass High-Purity Material (Release for Use) check2->pass Yes check2->fail No xps Optional/Investigative: XPS for Surface Oxidation pass->xps

Sources

Comparative

infrared (FTIR) spectroscopy of tris(dimethylamino)gallane dimer

As a Senior Application Scientist specializing in thin-film deposition and materials characterization, selecting the right metalorganic precursor is the most critical variable in designing a successful Atomic Layer Depos...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in thin-film deposition and materials characterization, selecting the right metalorganic precursor is the most critical variable in designing a successful Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) process.

For gallium-based films—such as gallium oxide ( Ga2​O3​ ), gallium nitride ( GaN ), and gallium sulfide ( GaSx​ )—the industry standard has long been Trimethylgallium (TMG). However, tris(dimethylamino)gallane dimer (also known as hexakis(dimethylamido)digallium, [Ga(NMe2​)3​]2​ ) has emerged as a superior alternative for thermal ALD processes[1].

This guide objectively compares [Ga(NMe2​)3​]2​ against traditional alkyl gallium precursors, leveraging Fourier Transform Infrared (FTIR) spectroscopy data to provide mechanistic insights into its surface chemistry and performance advantages.

Chemical Rationale & Precursor Causality

The fundamental limitation of alkyl precursors like TMG ( Ga(CH3​)3​ ) or Triethylgallium (TEG) is the high dissociation energy of the Ga-C bond. In thermal ALD using mild co-reactants like H2​O or H2​S , TMG often fails to undergo complete ligand exchange, leading to severe carbon contamination in the resulting film[2]. To achieve pure films with TMG, aggressive co-reactants like ozone ( O3​ ) or oxygen plasma are required, which can damage sensitive substrates or underlying 2D materials.

The Amido Advantage: Tris(dimethylamino)gallane dimer circumvents this issue through its Ga-N bonds. The dimethylamido ligands ( −N(CH3​)2​ ) are highly basic. When exposed to protic co-reactants ( H2​O , H2​S , or NH3​ ), the ligands readily accept a proton to form volatile dimethylamine ( HN(CH3​)2​ ), which is easily purged from the reactor[1][3]. This transamination/hydrolysis mechanism allows for purely thermal ALD at lower temperatures (125 °C – 250 °C) while maintaining pristine, carbon-free film stoichiometry[1].

ALD_Mechanism OH_Surface Hydroxylated Surface (-OH) Ga_Pulse [Ga(NMe2)3]2 Pulse OH_Surface->Ga_Pulse Adsorption Intermediate Surface-O-Ga(NMe2)x Species Ga_Pulse->Intermediate Ligand Exchange Byproduct1 HNMe2 (Gas) Ga_Pulse->Byproduct1 Elimination H2O_Pulse H2O Pulse Intermediate->H2O_Pulse Co-reactant GaO_Surface Ga2O3 Film + Regenerated -OH H2O_Pulse->GaO_Surface Hydrolysis Byproduct2 HNMe2 (Gas) H2O_Pulse->Byproduct2 Elimination

Fig 1: Ligand exchange mechanism of tris(dimethylamino)gallane dimer during thermal ALD.

Comparative Performance Analysis

To objectively evaluate these precursors, we must look at their physical properties and their behavior in a deposition environment. While [Ga(NMe2​)3​]2​ is a solid at room temperature (melting point 104-105.5 °C)[4], requiring heated delivery lines (~105 °C), its chemical reactivity far outpaces TMG in thermal processes.

Table 1: Quantitative Comparison of Gallium Precursors

ParameterTris(dimethylamino)gallane dimerTrimethylgallium (TMG)Triethylgallium (TEG)
Chemical Formula [Ga(N(CH3​)2​)3​]2​ Ga(CH3​)3​ Ga(C2​H5​)3​
State at Standard Temp Solid (White Crystal)[4]LiquidLiquid
Melting Point 104 - 105.5 °C[4]-15.8 °C-82.3 °C
Thermal ALD Window 125 °C – 250 °C[1]> 250 °C (Often requires Plasma)> 200 °C
Growth Rate ( Ga2​O3​ ) ~1.0 Å/cycle (with H2​O )[3]~0.75 Å/cycle (with O2​ plasma)[3]~0.8 Å/cycle (with O3​ )
Carbon Impurity Risk Very Low (Facile amine leaving group)High (Strong Ga-C bond cleavage)Moderate ( β -hydride elimination)
Ideal Co-reactants H2​O , H2​S , NH3​ [1][3] O3​ , O2​ Plasma, NH3​ Plasma O3​ , H2​O

FTIR Spectroscopy: Vibrational Signatures

FTIR spectroscopy is the most definitive tool for validating the purity of the precursor and confirming the self-limiting nature of the ALD half-reactions. The dimer structure of [Ga(NMe2​)3​]2​ presents unique vibrational modes due to both terminal and bridging amido groups.

Key FTIR Peak Assignments for [Ga(NMe2​)3​]2​ :

  • 2780 – 2950 cm⁻¹: ν(C-H) stretching vibrations of the methyl groups attached to the nitrogen atoms.

  • 1050 – 1180 cm⁻¹: ν(C-N) stretching and CH3​ deformation modes.

  • 550 cm⁻¹: Characteristic ν(Ga-N) stretching mode[5]. The presence of this distinct peak, and the complete absence of Ga-C stretches (~520-580 cm⁻¹ found in TMG), verifies the integrity of the amido coordination sphere.

Self-Validating Experimental Protocol: In-Situ FTIR Monitoring

To prove that a precursor behaves via an ideal ALD mechanism, we must observe the surface chemistry in real-time. Ex-situ analysis is insufficient because surface species react with atmospheric moisture. The following protocol utilizes transmission in-situ FTIR to validate the ligand exchange causality of [Ga(NMe2​)3​]2​ .

Objective: Validate the self-limiting half-reactions of [Ga(NMe2​)3​]2​ and H2​O during Ga2​O3​ ALD.

Methodology:

  • Substrate Preparation: Press high-surface-area silica ( SiO2​ ) nanopowder into a fine tungsten grid. Causality: Planar wafers do not provide enough surface area for transmission IR beam attenuation. Nanopowders amplify the signal of sub-monolayer surface species, making the −OH and −NMe2​ groups highly visible.

  • Thermal Stabilization: Load the grid into the in-situ FTIR reactor. Heat the substrate to 200 °C and the precursor bubbler to 105 °C[3]. Collect a background spectrum.

  • Gallium Half-Cycle: Pulse [Ga(NMe2​)3​]2​ into the reactor for 1.5 seconds.

  • Purge & Scan 1: Purge with ultra-high purity N2​ for 30 seconds[3]. Collect an FTIR difference spectrum.

    • Validation Check: You must observe a negative peak at ~3700 cm⁻¹ (consumption of surface −OH ) and a positive peak at ~2800-2950 cm⁻¹ (addition of surface −NMe2​ ligands).

  • Co-reactant Half-Cycle: Pulse H2​O vapor for 1.0 second.

  • Purge & Scan 2: Purge with N2​ for 30 seconds[3]. Collect a second FTIR difference spectrum.

    • Validation Check: You must observe a positive peak at ~3700 cm⁻¹ (regeneration of surface −OH ) and a negative peak at ~2800-2950 cm⁻¹ (removal of −NMe2​ ligands as they form gaseous dimethylamine).

FTIR_Workflow Prep 1. Substrate Prep (High-SA Powder on Grid) Baseline 2. Thermal Stabilization & Background Scan Prep->Baseline Dose1 3. Ga Precursor Dose (105°C source, 200°C reactor) Baseline->Dose1 Scan1 4. FTIR Scan 1 (Observe NMe2 gain, OH loss) Dose1->Scan1 Purge1 5. N2 Purge Scan1->Purge1 Dose2 6. H2O / H2S Dose Purge1->Dose2 Scan2 7. FTIR Scan 2 (Observe OH gain, NMe2 loss) Dose2->Scan2 Purge2 8. N2 Purge Scan2->Purge2 Purge2->Dose1 Cycle Repeat

Fig 2: Step-by-step in-situ FTIR workflow for validating ALD half-cycle self-limiting chemistry.

Conclusion

For researchers developing next-generation wide-bandgap semiconductors or solid-state battery materials, the choice of precursor dictates the thermal budget and purity of the film. While TMG remains a staple for high-temperature CVD, tris(dimethylamino)gallane dimer provides an elegant, chemically driven solution for low-temperature thermal ALD. Its built-in leaving groups ensure clean ligand exchange, verified directly through the distinct vibrational shifts observed in in-situ FTIR spectroscopy.

References

  • OpenAIRE Monitor. "Optical and microstructural characterization of chemically synthesized gallium nitride nanopowders." OA Monitor Ireland. Available at:[Link]

  • Meng, X., et al. "Atomic Layer Deposition of Gallium Sulfide Films Using Hexakis(dimethylamido)digallium and Hydrogen Sulfide." Chemistry of Materials, 2014. Available at:[Link]

  • Lee, Y., et al. "Thermal Atomic Layer Etching of Gallium Oxide Using Sequential Exposures of HF and Various Metal Precursors." Chemistry of Materials, ACS Publications, 2020. Available at:[Link]

  • AIP Publishing. "Plasma enhanced atomic layer deposition of gallium sulfide thin films." Journal of Vacuum Science & Technology A, 2019. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Gallium Precursor Kinetics: Tris(dimethylamino)gallane Dimer vs. Gallium Halides

For researchers and professionals in materials science and semiconductor development, the choice of precursor is a critical decision that dictates the properties and performance of the final thin film. In the realm of ga...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in materials science and semiconductor development, the choice of precursor is a critical decision that dictates the properties and performance of the final thin film. In the realm of gallium-based materials, particularly gallium nitride (GaN), two major classes of precursors dominate the landscape of chemical vapor deposition (CVD) and atomic layer deposition (ALD): the metalorganic tris(dimethylamino)gallane dimer, [Ga(NMe₂)₃]₂, and the inorganic gallium halides, such as gallium(III) chloride (GaCl₃).

This guide provides an in-depth comparison of the deposition kinetics of these precursors, moving beyond a simple list of features to explain the causality behind experimental outcomes. We will explore their chemical behavior, the resulting deposition characteristics, and the methodologies used to evaluate their performance, offering field-proven insights to inform your experimental design.

Precursor Chemistry: A Tale of Two Classes

The fundamental differences in chemical structure between the metalorganic dimer and the inorganic halides are the root cause of their distinct deposition behaviors.

Tris(dimethylamino)gallane Dimer ([Ga(NMe₂)₃]₂ or TDMAGa)

This precursor is a metal-amide, characterized by direct Ga-N bonds within the molecule. It exists as a dimer at room temperature. Its utility stems from the relatively labile Ga-N bonds, which can be cleaved at lower thermal energies compared to the Ga-C bonds in more traditional precursors like trimethylgallium (TMG).

  • Advantages: The pre-existing Ga-N bond is thought to facilitate lower-temperature nitride formation. This makes TDMAGa an attractive option for depositions on thermally sensitive substrates or for processes where minimizing thermal budget is critical.[1][2]

  • Disadvantages: A primary concern is the potential for carbon and excess nitrogen incorporation into the film from the dimethylamino (-N(CH₃)₂) ligands. Furthermore, its thermal stability can be a limiting factor, as the precursor may begin to decompose at temperatures around 250°C, leading to a loss of self-limiting behavior in ALD processes.[1]

Gallium Halides (GaCl₃, GaBr₃, GaI₃)

These inorganic precursors are simple molecules where gallium is bonded to one or more halogen atoms. In deposition processes like Hydride Vapor Phase Epitaxy (HVPE) and ALD, GaCl is often generated in-situ from HCl gas reacting with liquid gallium, which then reacts with a nitrogen source like ammonia (NH₃).[3][4][5] For ALD, GaCl₃ is a common choice.

  • Advantages: Gallium halides are highly stable thermally, which allows for very wide and robust ALD temperature windows, sometimes extending from 500°C to over 750°C.[6][7] This stability ensures consistent, self-limiting growth over a broad range of conditions. The absence of carbon in the precursor eliminates the risk of carbon contamination, a significant advantage for high-purity electronic and optoelectronic applications.

  • Disadvantages: The primary drawbacks are the higher deposition temperatures typically required to drive the surface reactions and the corrosive nature of the halogen-containing byproducts (e.g., HCl).[8][9] These byproducts can etch the growing film or the reactor components. There is also a risk of halogen impurities (e.g., Cl) remaining in the deposited film, which can be detrimental to device performance.[6][10]

A Head-to-Head Comparison of Deposition Kinetics

The choice between TDMAGa and gallium halides hinges on the trade-offs between deposition temperature, growth rate, impurity incorporation, and the required process window.

ParameterTris(dimethylamino)gallane Dimer (TDMAGa)Gallium Halides (e.g., GaCl₃)
Deposition Method Thermal & Plasma-Enhanced ALD, MOCVDThermal ALD, HVPE, MOCVD
Typical ALD Temperature 130 - 250°C[10][11]400 - 750°C[6][7][8]
ALD Growth Per Cycle (GPC) ~1.3 - 1.4 Å/cycle[1][10][12]~2.0 Å/cycle[6][7]
Key Impurities Carbon, Oxygen[2][10]Halogens (e.g., Chlorine)[6][10]
Precursor Volatility Moderate (solid source)Low (solid source, requires heating)[8]
Byproducts Amine-related speciesCorrosive (e.g., HCl)[8]
Thermal Stability Decomposes >250°C[1]High thermal stability[7]

Insights into the Data:

  • Temperature Window: The most striking difference is the deposition temperature. TDMAGa enables low-temperature processing, which is a significant advantage for next-generation devices integrating diverse materials.[1] Gallium halides, conversely, operate at much higher temperatures, leveraging their thermal stability to create a very wide and forgiving process window, which is beneficial for process robustness in a manufacturing environment.[7]

  • Growth Rate: In ALD, the GPC for GaCl₃ is notably higher than for TDMAGa. This can be attributed to the different surface chemistries and steric hindrance of the precursor molecules. While a higher GPC can improve throughput, the primary goal of ALD is precise, conformal coating, where control is more important than speed.

  • Impurity Profile: The choice of precursor directly creates a trade-off in film purity. With TDMAGa, one must optimize the process to minimize carbon from the ligands.[10] With halides, the challenge is to prevent residual chlorine incorporation.[6]

Essential Protocols for Evaluating Deposition Kinetics

To accurately characterize and compare these precursors, a suite of in-situ monitoring techniques is indispensable. These methods provide real-time data on the deposition process, allowing for rapid optimization and a deeper understanding of the reaction mechanisms. A self-validating experimental setup will often employ multiple techniques simultaneously to cross-correlate results.

Quartz Crystal Microbalance (QCM)

Principle: QCM is a highly sensitive mass-sensing technique. It measures the change in resonant frequency of a piezoelectric quartz crystal as a thin film is deposited on its surface.[13][14] The Sauerbrey equation relates this frequency change directly to the added mass, allowing for real-time, sub-nanogram level monitoring of film growth.[13]

Experimental Protocol:

  • System Integration: A QCM sensor head is installed inside the deposition chamber, positioned to be representative of the substrate location.

  • Crystal Preparation: A clean, polished quartz crystal is loaded into the sensor head. The initial resonant frequency is recorded under vacuum at the target deposition temperature to establish a stable baseline.

  • Deposition Monitoring: The ALD or CVD process is initiated. The QCM electronics continuously track the crystal's resonant frequency throughout the deposition.

  • Data Acquisition: The frequency data is recorded as a function of time. For ALD, this will show discrete frequency shifts with each deposition cycle.

  • Analysis: The frequency shift (Δf) is converted to mass change (Δm). By knowing the film density, the growth rate (in Å/cycle or nm/min) can be calculated and plotted.

Caption: Workflow for in-situ deposition rate monitoring using QCM.

In-situ Spectroscopic Ellipsometry (SE)

Principle: Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[15][16][17] This change is highly sensitive to the thickness and optical properties (refractive index n and extinction coefficient k) of thin films.[17][18]

Experimental Protocol:

  • System Integration: An ellipsometer, consisting of a light source and a detector, is mounted on viewports on the deposition chamber, aligned to reflect the light beam off the substrate surface.

  • Substrate Modeling: Before deposition, SE data is collected from the bare substrate. An optical model is built to accurately represent the substrate's properties.

  • Real-Time Measurement: The deposition process is started. The ellipsometer acquires full spectral data (typically hundreds of wavelengths) in real-time, often in a fraction of a second.[18][19]

  • Data Fitting: The acquired data (in the form of Ψ and Δ parameters) is fit to an optical model that includes the substrate and the growing film.

  • Analysis: By fitting the model to the data at each time point, the film thickness and optical constants are extracted, providing a direct measurement of the growth kinetics and insights into film quality.[15]

Caption: Workflow for real-time growth analysis using in-situ SE.

Mass Spectrometry (MS)

Principle: A mass spectrometer is used to analyze the gas-phase composition within the reactor.[20][21] By sampling the chamber ambient, it can identify the precursor molecules, reaction byproducts, and any residual gases, providing crucial insights into the chemical reactions driving the deposition.

Experimental Protocol:

  • System Integration: A differentially pumped sampling system, often a molecular beam mass spectrometer (MBMS), is connected to the deposition chamber to sample gases under process pressures.[20][22][23]

  • Background Scan: A mass spectrum of the chamber is taken before introducing precursors to identify background species.

  • Precursor Dosing Analysis: During an ALD cycle, the mass spectrometer tracks the signal intensities corresponding to the precursor's mass fragments as it is pulsed into the chamber.

  • Byproduct Identification: During the co-reactant pulse (e.g., NH₃) and the subsequent purge step, the MS is monitored for the appearance of new mass fragments corresponding to reaction byproducts.

  • Analysis: The presence and relative intensities of different species as a function of time and process parameters (e.g., temperature) help to confirm reaction pathways and identify precursor decomposition mechanisms.

Caption: Workflow for mechanistic studies using in-situ Mass Spectrometry.

Conclusion: Selecting the Right Tool for the Job

The choice between the tris(dimethylamino)gallane dimer and gallium halides is not a matter of one being universally superior. Instead, the optimal precursor is dictated by the specific requirements of the application.

  • Choose Tris(dimethylamino)gallane Dimer (TDMAGa) when the primary constraint is low processing temperature . It is the ideal candidate for depositing GaN on temperature-sensitive substrates or for complex heterostructures where minimizing the thermal budget is paramount to preserving underlying layers. The trade-off is a narrower process window and the need to carefully manage potential carbon impurities.

  • Choose Gallium Halides (e.g., GaCl₃) when the priority is a robust, wide process window and high film purity (carbon-free). For high-power electronics where material quality is non-negotiable and the substrate can withstand higher temperatures, halides offer superior thermal stability and a more forgiving deposition process. The key challenges are managing the corrosive byproducts and avoiding halogen contamination.

By understanding the fundamental kinetics and leveraging the in-situ analytical techniques described, researchers can make informed decisions, accelerate process development, and ultimately achieve the desired film properties for their specific application.

References

  • Wikipedia. (n.d.). Quartz crystal microbalance.
  • T.L. Vincent, et al. (n.d.). In situ spectroscopic ellipsometry (SE) for characterization of thin film growth. ResearchGate.
  • Gamry Instruments. (n.d.). Quartz Crystal Microbalance QCM Dissipation - QCM-i - eQCM.
  • W. L. Hsu & D. M. Tung. (1992). Application of molecular beam mass spectrometry to chemical vapor deposition studies. American Institute of Physics.
  • J.A. Woollam Co. (2022). In Situ Spectroscopic Ellipsometry.
  • National Open Access Monitor, Ireland. (n.d.). Molecular Beam Mass Spectrometry Studies of Chemical Vapor Deposition of Diamond.
  • (n.d.). In situ spectroscopic ellipsometry (SE) for characterization of thin film growth.
  • J.A. Woollam Co. (n.d.). iSE Ellipsometer.
  • The Society of Vacuum Coaters. (n.d.). Optical Monitoring of Thin Films Using Spectroscopic Ellipsometry.
  • Zachariah Group. (n.d.). Molecular Beam Mass Spectrometry System for Characterization of Thermal Plasma Chemical Vapor Deposition.
  • ResearchGate. (n.d.). Mass Spectrometric Study of the Gas Phase During Chemical Vapor Deposition of Pyrolytic Carbon.
  • Nanoscience Instruments. (n.d.). Quartz Crystal Microbalance (QCM).
  • Beneq. (n.d.). Quartz Crystal Microbalance (QCM).
  • OSTI.GOV. (1993). Molecular beam mass spectrometry studies of the chemical vapor deposition of diamond.
  • ACS Publications. (2019). Thermal Atomic Layer Deposition of Polycrystalline Gallium Nitride.
  • ATA Scientific. (2019). 3 Things to Consider when Purchasing a Quartz Crystal Microbalance.
  • AIP Publishing. (2023). Adsorption mechanism of dimeric Ga precursors in metalorganic chemical vapor deposition of gallium nitride.
  • P. Rouf, et al. (2020). Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition.
  • (n.d.). Thermal Atomic Layer Deposition of Gallium Nitride Films Using Tris(dimethylamido)Gallium and Ammonia.
  • ResearchGate. (2014). Atomic layer deposition of GaN using GaCl3 and NH3 | Request PDF.
  • RSC Publishing. (n.d.). Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition. Journal of Materials Chemistry C.
  • CS MANTECH Conference. (n.d.). Deposition control during GaN MOVPE.
  • University of California San Diego. (2022). Crystalline Gallium Nitride Deposition by RF-Biased Atomic Layer Annealing.
  • Patsnap Eureka. (2026). Hydride Vapor Phase Epitaxy Gallium Nitride: Advanced Growth Techniques, Reactor Design, And Applications In High-Performance Optoelectronics.
  • RASIRC. (n.d.). Improved Crystallinity and Polarity Determination of Gallium Nitride on Si (111) Using Atomic Layer Annealing.
  • ResearchGate. (n.d.). Crystal growth of GaN on (0 0 0 1) face by HVPE-atomistic scale simulation.
  • AIP Publishing. (2020). Growth of bulk GaN crystals | Journal of Applied Physics.
  • AIP Publishing. (2009). Atomic layer deposition of GaN using GaCl3 and NH3.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tris(dimethylamino)gallane Dimer

This document provides a detailed protocol for the safe neutralization and disposal of tris(dimethylamino)gallane dimer ([Ga(NMe₂)₃]₂) and associated contaminated materials. As a highly reactive organometallic compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe neutralization and disposal of tris(dimethylamino)gallane dimer ([Ga(NMe₂)₃]₂) and associated contaminated materials. As a highly reactive organometallic compound, improper handling during disposal can lead to significant safety hazards, including fire and chemical burns. The procedures outlined herein are designed to mitigate these risks through a controlled deactivation process, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to this guide is critical for all researchers, scientists, and laboratory professionals working with this substance.

Core Principles: Understanding the Hazard

Tris(dimethylamino)gallane dimer is a flammable solid that is highly sensitive to air and moisture.[1][2] Its primary hazards stem from its violent, exothermic reaction with protic sources, such as water, which can generate flammable gases and cause spontaneous ignition.[1][3][4] The compound is also corrosive, capable of causing severe skin and eye burns upon contact.[1][4] Therefore, the cornerstone of its safe disposal is a process known as "quenching," or the controlled deactivation of the reactive material before it is collected as hazardous waste. Direct disposal of the active compound is a violation of safe laboratory practice and regulatory standards.[5]

Table 1: Chemical Profile and Hazard Summary

Property Hazard Classification & Description Critical Safety Precaution
Physical State Solid, white crystals Handle in an inert atmosphere to prevent decomposition.
Reactivity Flammable Solid (H228); In contact with water releases flammable gas (H261)[4] NEVER allow contact with water or humid air during storage or handling.[1][4] Quenching must be performed with extreme caution.
Corrosivity Causes severe skin burns and eye damage (H314, H318)[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and a face shield.[5]

| Handling | Air and moisture sensitive[2] | All manipulations must be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[1][6] |

Pre-Disposal Safety and Equipment Checklist

Before beginning any quenching procedure, ensure all necessary safety measures and equipment are in place. A "dry run" of the procedure is recommended to familiarize yourself with the steps.[3]

Engineering Controls:

  • Certified Chemical Fume Hood or Glove Box: All quenching operations must be performed within one of these containment systems.[6] A glove box is strongly preferred.

  • Inert Atmosphere: A supply of dry nitrogen or argon gas is mandatory.

Personal Protective Equipment (PPE):

  • Flame-Resistant (FR) Lab Coat: Essential for protection against fire.

  • Chemical Splash Goggles and a Face Shield: Standard safety glasses are insufficient. A face shield is required due to the risk of splashing and exothermic reaction.[5]

  • Chemical-Resistant Gloves: Wear appropriate gloves (e.g., nitrile or neoprene) and ensure they are free of tears or holes.

Required Materials & Reagents:

  • Flask or beaker of appropriate size to contain the residue and quenching solvents (at least 5-10 times the volume of the residue).

  • Anhydrous, non-reactive solvent (e.g., heptane, hexane, or toluene).

  • Quenching agents: Isopropanol, followed by Methanol (or Ethanol), and finally Deionized Water.

  • Stirring equipment (magnetic stirrer and stir bar).

  • Ice-water bath.

  • pH paper or meter.

  • Clearly labeled hazardous waste container.[5]

Step-by-Step Quenching and Disposal Protocol

This protocol outlines the systematic deactivation of residual tris(dimethylamino)gallane dimer. The fundamental principle is to control the reaction rate by first diluting the reactive material and then gradually introducing quenching agents of increasing reactivity, all while managing the reaction temperature.

Step 1: Preparation under Inert Atmosphere

  • Ensure the vessel containing the tris(dimethylamino)gallane dimer residue is under a positive pressure of inert gas (argon or nitrogen).[7]

  • Conduct all subsequent steps within a fume hood or glove box. Remove all other flammable and combustible materials from the immediate work area.[5]

Step 2: Dilution and Cooling

  • Add a dry, non-reactive solvent, such as heptane or hexane, to the reaction vessel to dilute the residue. A dilution factor of at least 20-fold is recommended to help dissipate heat.[7]

  • Place the vessel in an ice-water bath and begin stirring the solution. Allow the mixture to cool to approximately 0°C. This cooling is critical for controlling the exothermic quenching reaction.[8][9]

Step 3: Initial Quenching with Isopropanol

  • Using a dropping funnel or syringe, slowly and dropwise , add isopropanol to the cooled, stirred solution.[9]

  • Causality: Isopropanol is a weak protic solvent that reacts controllably with the gallane complex. Adding it first prevents the violent reaction that would occur with direct addition of water.[9]

  • Observe the reaction. You may see gas evolution (bubbling) or a slight temperature increase. Adjust the addition rate to keep the reaction gentle and the temperature from rising significantly.

  • Continue adding isopropanol until gas evolution ceases, indicating the initial, most vigorous phase of the reaction is complete.

Step 4: Secondary Quenching with Methanol or Ethanol

  • Once the reaction with isopropanol has subsided, begin the slow, dropwise addition of methanol or ethanol.

  • Causality: Methanol is more reactive than isopropanol and will quench any remaining, less accessible reactive material.[9]

  • Continue to cool and stir the mixture throughout this process. Stop the addition if the reaction becomes too vigorous.

Step 5: Final Hydrolysis with Water

  • After the reaction with methanol/ethanol is complete, you can proceed to the final deactivation step.

  • Cautiously and dropwise , add water to the mixture to hydrolyze any last traces of reactive species.[9] Direct exposure of the unquenched material to water is extremely hazardous and must be avoided.[1][4]

Step 6: Neutralization and Waste Collection

  • Remove the vessel from the ice bath and allow it to warm to room temperature.

  • Test the pH of the aqueous layer of the solution. If necessary, neutralize it to a pH between 6 and 8 using a dilute acid (e.g., HCl) or base (e.g., sodium bicarbonate).[9]

  • Transfer the entire quenched mixture to a designated, properly labeled hazardous waste container. The label must clearly state "Gallium Waste," list all solvents used, and display the appropriate hazard symbols.[5][6]

Visual Workflow for Disposal

The following diagram illustrates the logical flow of the quenching and disposal procedure.

G start Identify Waste: Tris(dimethylamino)gallane Dimer Residue setup Set Up in Inert Atmosphere (Glove Box / Fume Hood) start->setup dilute Dilute with Anhydrous Solvent (e.g., Heptane) setup->dilute cool Cool to 0°C in Ice Bath dilute->cool quench_ipa Slow, Dropwise Addition of Isopropanol cool->quench_ipa check_ipa Gas Evolution Ceased? quench_ipa->check_ipa check_ipa->quench_ipa  No quench_meoh Slow, Dropwise Addition of Methanol/Ethanol check_ipa->quench_meoh  Yes check_meoh Reaction Subsided? quench_meoh->check_meoh check_meoh->quench_meoh  No quench_h2o Cautious, Dropwise Addition of Water check_meoh->quench_h2o  Yes neutralize Neutralize Solution (pH 6-8) quench_h2o->neutralize collect Transfer to Labeled Hazardous Waste Container neutralize->collect end_node Disposal Complete collect->end_node

Caption: Disposal workflow for tris(dimethylamino)gallane dimer.

Management of Contaminated Materials

  • Glassware and Equipment: All non-disposable equipment that has come into contact with the compound must be decontaminated.[6] Rinse the equipment multiple times with an inert solvent (e.g., heptane), collecting all rinsate as hazardous waste.[8] After this initial rinse, the glassware can be quenched using the same alcohol/water sequence described above before standard washing.

  • Disposable Materials: Items such as syringes, needles, and contaminated wipes must be carefully quenched before disposal.[8] They should be rinsed with an inert solvent, and the rinsate collected as hazardous waste. Alternatively, they can be placed in a separate container, covered with an inert solvent like heptane, and quenched using the same dropwise addition of alcohols. Never dispose of untreated, contaminated solid waste in standard laboratory trash.[6]

Emergency Procedures

  • Spill: In the event of a spill, do not use water.[1] Cover the spill with a dry, non-reactive absorbent powder such as dry sand, lime, or soda ash.[1] Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Fire: If the material ignites, use a Class D dry powder extinguisher, dry sand, or dolomite. DO NOT USE WATER, a CO₂ extinguisher, or foam , as they will react violently with the material.[1]

References

  • University of California, Los Angeles. (n.d.). Safe Handling of Pyrophoric Materials. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. PNNL. Retrieved from [Link]

  • Purdue University. (n.d.). Pyrophoric Materials. Purdue Environmental Health and Safety. Retrieved from [Link]

  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Drexel University Environmental Health and Safety. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: TRIS(DIMETHYLAMINO)GALLIUM. Gelest. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Pyrophorics - Gallium alkyls - Standard Operating Procedure. UCSB Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). TRIS(DIMETHYLAMINO)GALLANE DIMER. LookChem. Retrieved from [Link]

  • Ereztech. (n.d.). Safety Data Sheet: Tris(dimethylamino)aluminum. Ereztech. Retrieved from [Link]

  • Wikipedia. (n.d.). Tris(dimethylamino)gallium dimer. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Darstellung, Struktur und einige Reaktionen von Tris(dimethylamino)gallan. ResearchGate. Retrieved from [Link]

  • Ereztech. (n.d.). Tris(dimethylamido)gallium(III). Ereztech. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling TRIS(DIMETHYLAMINO)GALLANE DIMER

Operational Safety and Handling Guide: Tris(dimethylamino)gallane Dimer[Ga2(NMe2)6] Introduction Tris(dimethylamino)gallane dimer (CAS: 57731-40-5), frequently referred to as Ga2(NMe2)6 or hexakis(dimethylamido)digallium...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: Tris(dimethylamino)gallane Dimer[Ga2(NMe2)6]

Introduction Tris(dimethylamino)gallane dimer (CAS: 57731-40-5), frequently referred to as Ga2(NMe2)6 or hexakis(dimethylamido)digallium, is a highly reactive, volatile precursor utilized extensively in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for synthesizing gallium oxide, gallium sulfide, and gallium nitride films[1]. It is also employed in the generation of monodispersed colloidal gallium nanoparticles[1]. As an application scientist, I emphasize that the utility of this precursor is matched only by its severe reactivity. The compound reacts violently with moisture, water, and protic solvents to release highly flammable vapors, necessitating uncompromising safety and handling protocols.

Physicochemical & Hazard Profile To design a safe operational workflow, we must first understand the quantitative boundaries of the chemical's stability.

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 403.90 g/mol High vapor density; released gases are heavier than air and will settle in low areas.
Melting Point 91 °CSolid at room temperature; requires heating for ALD vapor delivery.
Boiling Point 125 °CSublimes easily under vacuum; risk of line condensation.
Flash Point 55.7 °CHighly flammable; keep away from all ignition sources.
Storage Conditions 2 – 8 °CStore under inert gas (N2 or Ar) with < 5 ppm O2/H2O.
GHS Hazards H228, H261, H314, H318Flammable solid, water-reactive, causes severe skin burns and serious eye damage.

Causality-Driven PPE Strategy Standard laboratory PPE is insufficient for handling Ga2(NMe2)6. The selection of personal protective equipment must be driven by the specific chemical causality of the dimer's reactivity profile:

  • Hand Protection: Double-layer heavy-duty Neoprene or nitrile rubber gloves are required. Causality: The compound is highly corrosive (H314). If a glovebox breach occurs, the dimer reacts with ambient moisture to produce corrosive dimethylamine. A double-layer system ensures that if the outer glove is compromised by mechanical abrasion during cylinder handling, the inner layer maintains the chemical barrier.

  • Body Protection: Flame-resistant (FR) lab coats (e.g., Nomex) worn over natural fiber clothing. Causality: Contact with water releases flammable gases (H261) that can spontaneously ignite. Synthetic clothing can melt into the skin during a flash fire; FR gear provides a critical thermal barrier.

  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield. Causality: The dimer causes serious eye damage (H318). The rapid expansion of gases during an accidental reaction with water can eject solid particulates and corrosive liquids at high velocities.

  • Respiratory Protection: Handling must occur strictly within an inert glovebox. However, during emergency spill response outside containment, a NIOSH-approved full-face respirator with multi-gas/vapor cartridges is mandatory to protect against toxic and flammable amine vapors.

Workflow: ALD Precursor Cylinder Loading The following protocol outlines the self-validating transfer of Ga2(NMe2)6 into an ALD delivery cylinder. Every step includes a validation check to ensure system integrity before proceeding.

Workflow for safe handling and ALD integration of Tris(dimethylamino)gallane dimer.

Step-by-Step Experimental Protocol

  • Preparation & Baking: Bake the stainless-steel ALD precursor cylinder at 120 °C under dynamic vacuum (< 10^-3 Torr) for a minimum of 4 hours.

    • Validation: Isolate the vacuum pump and monitor the pressure gauge. A stable base pressure with no rapid rise confirms the vessel is completely desorbed of moisture.

  • Antechamber Transfer: Place the baked cylinder and the sealed commercial ampoule of Ga2(NMe2)6 into the glovebox antechamber. Execute three complete vacuum/refill cycles using ultra-high purity (UHP) Nitrogen.

    • Validation: Check the main glovebox environmental sensors. Do not open the inner antechamber door unless the atmosphere reads < 5 ppm O2 and < 5 ppm H2O.

  • Precursor Transfer: Inside the glovebox, open the Ga2(NMe2)6 ampoule. Using exclusively non-sparking tools (e.g., ceramic or specialized alloy spatulas)[2], transfer the white crystalline solid into the ALD cylinder.

    • Causality: Non-sparking tools are critical to prevent the ignition of localized flammable vapor pockets generated by the compound's high volatility[2].

  • Sealing: Wipe the VCR gasket sealing surfaces with a dry, lint-free cleanroom wipe. Insert a new, unplated stainless-steel gasket and torque the VCR fittings to the manufacturer's exact specifications. Close all isolation valves tightly.

  • Integration & Leak Check: Remove the sealed cylinder from the glovebox and connect it to the ALD reactor manifold. Before opening the cylinder valves, perform a localized helium leak check on the new VCR connections.

    • Validation: A measured leak rate of < 10^-9 atm·cc/s validates the seal integrity, ensuring no ambient moisture can ingress during heating.

Emergency Response & Disposal Plan

  • Spill Management: In the event of a spill outside of containment, DO NOT USE WATER OR FOAM . Water contact will trigger a violent release of flammable gases. Smother the spill immediately with a Class D dry chemical extinguisher or dry sand[2]. Evacuate personnel upwind, as the vapors are heavier than air and can travel to ignition sources.

  • Controlled Quenching & Disposal: Unreacted Ga2(NMe2)6 residues within cylinders or reaction flasks must be quenched via a controlled, self-validating solvolysis reaction.

    • In a certified fume hood, under a continuous argon blanket, suspend the residue in a large volume of an anhydrous, non-protic solvent (e.g., anhydrous toluene or 1-octadecene)[3].

    • Place the flask in an ice bath to control the exothermic reaction.

    • Slowly, dropwise, add a dilute solution of dry isopropanol in toluene. Validation: Wait for the evolution of gas (dimethylamine) to cease completely between drops.

    • Once gas evolution stops, carefully add water dropwise to complete the hydrolysis.

    • Dispose of the resulting biphasic mixture as hazardous flammable/corrosive waste in strict accordance with local, state, and federal regulations.

References Ereztech LLC. "GA1405 Safety Data Sheet: Tris(dimethylamido)gallium(III)." Ereztech.com. 2] ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - TRIS(DIMETHYLAMIDO)GALLIUM(III) 98." Chemicalbook.com. 1] ChemicalBook. "TRIS(DIMETHYLAMIDO)GALLIUM(III) 98 | 57731-40-5." Chemicalbook.com. 3] ACS Publications. "Real-Time Monitoring Reveals Stability of Gallium Nanoparticles beyond the Thermodynamic Reduction Potential of Their Oxide Skin under CO2 Reduction Conditions." Chemistry of Materials.

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